molecular formula C9H9ClN2S B2781522 4-Pyridin-4-ylthiophen-3-amine;hydrochloride CAS No. 2411261-70-4

4-Pyridin-4-ylthiophen-3-amine;hydrochloride

Katalognummer: B2781522
CAS-Nummer: 2411261-70-4
Molekulargewicht: 212.7
InChI-Schlüssel: YRAKWDSKPDRTRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyridin-4-ylthiophen-3-amine;hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridin-4-ylthiophen-3-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridin-4-ylthiophen-3-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-pyridin-4-ylthiophen-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJHRRQWKCFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 4-Pyridin-4-ylthiophen-3-amine hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridin-4-ylthiophen-3-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, molecular weight, and a plausible synthetic route based on established palladium-catalyzed cross-coupling methodologies. Furthermore, it explores the potential applications of this compound, particularly as a scaffold in the development of kinase inhibitors and other therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Structure and Properties

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a salt of an organic compound featuring a pyridine ring linked to a thiophene ring at the 4-position, with an amine group attached to the 3-position of the thiophene ring. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological testing and formulation.

Chemical Structure:

Caption: Chemical structure of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Molecular Formula: C₉H₉ClN₂S

Molecular Weight: 212.7 g/mol [1]

CAS Number: 2411261-70-4[2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClN₂SCalculated
Molecular Weight212.7 g/mol [1]
CAS Number2411261-70-4[2]
InChIInChI=1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H
InChIKeyJBODYIOQTZZOKY-UHFFFAOYSA-N
Canonical SMILESC1=CN=C(C=C1)C2=C(N)SC=C2.Cl

Synthesis Methodology

The synthesis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride can be achieved through a multi-step process, likely involving a palladium-catalyzed cross-coupling reaction as the key step for forming the C-C bond between the pyridine and thiophene rings. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar biaryl compounds.[3][4]

Synthetic Scheme:

A potential synthetic approach involves the Suzuki-Miyaura cross-coupling reaction between a protected 3-aminothiophene boronic acid derivative and a 4-halopyridine. The amino group on the thiophene ring is typically protected during the coupling reaction to prevent side reactions.

Synthesis_Workflow cluster_0 Step 1: Protection of 3-Aminothiophene cluster_1 Step 2: Borylation of Protected Thiophene cluster_2 Step 3: Suzuki-Miyaura Cross-Coupling cluster_3 Step 4: Deprotection and Salt Formation start_material_1 3-Aminothiophene protected_thiophene tert-butyl (thiophen-3-yl)carbamate start_material_1->protected_thiophene Protection protecting_agent Boc Anhydride protecting_agent->protected_thiophene borylated_thiophene tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)carbamate protected_thiophene->borylated_thiophene Iridium-catalyzed C-H borylation boronic_ester Pinacolborane boronic_ester->borylated_thiophene coupled_product tert-butyl (4-(pyridin-4-yl)thiophen-3-yl)carbamate borylated_thiophene->coupled_product Pd(dppf)Cl2, K2CO3 start_material_2 4-Bromopyridine HCl start_material_2->coupled_product final_product 4-Pyridin-4-ylthiophen-3-amine hydrochloride coupled_product->final_product HCl in Dioxane

Caption: Plausible synthetic workflow for 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Experimental Protocol (Hypothetical):

Step 1: Protection of 3-Aminothiophene

  • To a solution of 3-aminothiophene in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture to isolate the N-Boc protected 3-aminothiophene.

Step 2: Borylation of the Protected Thiophene

  • In a reaction vessel under an inert atmosphere, combine the N-Boc protected 3-aminothiophene, bis(pinacolato)diboron, and a suitable iridium catalyst.

  • Heat the mixture in a suitable solvent (e.g., THF) to facilitate the C-H borylation.

  • Purify the reaction mixture to obtain the desired boronic ester derivative.

Step 3: Suzuki-Miyaura Cross-Coupling

  • In a degassed solvent system (e.g., dioxane/water), combine the borylated thiophene derivative, 4-bromopyridine hydrochloride, a palladium catalyst such as Pd(dppf)Cl₂, and a base (e.g., potassium carbonate).[5]

  • Heat the reaction mixture under an inert atmosphere until the coupling is complete (monitored by LC-MS).

  • Perform an aqueous workup and purify the crude product by column chromatography to yield the protected 4-(pyridin-4-yl)thiophen-3-amine.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified protected compound in a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture to facilitate the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Isolate the final product, 4-Pyridin-4-ylthiophen-3-amine hydrochloride, by filtration or evaporation of the solvent.

Spectroscopic Characterization (Predicted)

¹H NMR (Nuclear Magnetic Resonance):

  • Pyridine Protons: Expect two distinct signals in the aromatic region, likely doublets, corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen will appear at a lower field (higher ppm) than the protons meta to the nitrogen.

  • Thiophene Protons: Two signals in the aromatic region, likely doublets or singlets depending on the coupling, corresponding to the protons on the thiophene ring.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent. In the hydrochloride salt, these protons may exchange with water in the solvent, leading to a broader signal or disappearance.

¹³C NMR (Nuclear Magnetic Resonance):

  • Expect nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine and thiophene rings will appear in the aromatic region (typically 110-160 ppm). The carbon attached to the nitrogen in the pyridine ring will be at a lower field.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₈N₂S) at m/z = 176.04.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.[6][7]

  • C-N Stretching: Aromatic amines exhibit C-N stretching in the 1250-1335 cm⁻¹ region.[6][7]

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

Applications in Drug Discovery

The 4-pyridin-4-ylthiophen-3-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Thienopyridine derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][8]

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The pyridine and thiophene rings, along with the amino group, can form key hydrogen bonds and other interactions within the kinase domain. Derivatives of aminothienopyridines have been investigated as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3), which are important targets in oncology and immunology.[9][10][11] The 4-pyridin-4-ylthiophen-3-amine core can serve as a starting point for the synthesis of libraries of compounds to be screened against a panel of kinases.

Anti-inflammatory Agents: Thienopyridine derivatives have also been explored for their anti-inflammatory properties.[1][12] The mechanism of action may involve the inhibition of pro-inflammatory signaling pathways.

Applications cluster_apps Potential Therapeutic Applications cluster_kinase Targeted Kinases main 4-Pyridin-4-ylthiophen-3-amine Hydrochloride kinase_inhibitors Kinase Inhibitors main->kinase_inhibitors anti_inflammatory Anti-inflammatory Agents main->anti_inflammatory btk BTK kinase_inhibitors->btk flt3 FLT3 kinase_inhibitors->flt3 other_kinases Other Kinases kinase_inhibitors->other_kinases

Caption: Potential applications of the 4-pyridin-4-ylthiophen-3-amine scaffold.

Conclusion

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, likely achievable through robust cross-coupling methodologies, provides access to a versatile scaffold for drug discovery programs. The structural features of this compound make it an attractive candidate for targeting a range of biological molecules, particularly protein kinases. Further research into the synthesis and biological evaluation of derivatives of 4-pyridin-4-ylthiophen-3-amine is warranted to fully explore its therapeutic potential.

References

  • NextSDS. 4-(pyridin-4-yl)thiophen-3-amine hydrochloride. Available at: [Link]

  • Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry.
  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflamm
  • IR: amines. UCLA Chemistry.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Discovery of thieno[3,2-c]pyridin-4-amines as Novel Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ScholarWorks@GSU.
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

Sources

Unraveling the Cellular Endgame: A Technical Guide to the Mechanism of Action of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Therapeutic Promise of Pyridine-Thiophene Scaffolds

The intersection of pyridine and thiophene moieties in medicinal chemistry has given rise to a promising class of small molecules with significant therapeutic potential, particularly in oncology. These heterocyclic scaffolds are frequently found in compounds designed to interact with key cellular targets that drive cancer progression. While the specific agent, 4-Pyridin-4-ylthiophen-3-amine hydrochloride, is a novel entity with limited published data, its structural motifs suggest a probable mechanism of action centered on the inhibition of critical protein kinases involved in cell proliferation and survival signaling. This guide will, therefore, propose a plausible mechanistic framework for this compound and provide a comprehensive, field-proven experimental roadmap for its validation in various cell lines.

The rationale for focusing on kinase inhibition stems from the well-established role of pyridine and thiophene derivatives as "hinge-binding" motifs that can effectively compete with ATP in the catalytic cleft of numerous kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Structurally related compounds have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3), as well as downstream cytoplasmic kinases.[3][4][5]

This guide will delve into the hypothesized signaling pathways affected by 4-Pyridin-4-ylthiophen-3-amine hydrochloride, detail the experimental protocols to rigorously test this hypothesis, and provide a framework for interpreting the data to build a comprehensive understanding of its cellular mechanism of action.

Part 1: Hypothesized Mechanism of Action - A Kinase-Centric Approach

Based on the structure-activity relationships of analogous compounds, we postulate that 4-Pyridin-4-ylthiophen-3-amine hydrochloride functions as a multi-targeted kinase inhibitor. The pyridine and thiophene rings likely engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of susceptible kinases, leading to the inhibition of their catalytic activity. This, in turn, is expected to trigger a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Primary Target Class: Protein Kinases

The primary molecular targets are predicted to be protein kinases that play a pivotal role in tumor cell proliferation, survival, and angiogenesis. The pyridin-4-yl group, in particular, is a common feature in many potent kinase inhibitors.

Proposed Signaling Pathway Disruption

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Pyridin-4-ylthiophen-3-amine hydrochloride RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR, FLT3) Compound->RTK Inhibition PI3K PI3K RTK->PI3K MAPK MAPK Pathway (Ras-Raf-MEK-ERK) RTK->MAPK Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Cyclins, Bcl-2) Akt->Downstream MAPK->Downstream CellCycle Cell Cycle Arrest (G1/S or G2/M) Downstream->CellCycle Modulation Apoptosis Apoptosis Downstream->Apoptosis Induction

Caption: Hypothesized signaling cascade initiated by kinase inhibition.

Anticipated Cellular Fates: Apoptosis and Cell Cycle Arrest

The inhibition of pro-survival signaling pathways is expected to induce programmed cell death, or apoptosis. This is often characterized by the activation of a cascade of cysteine-aspartic proteases (caspases) and the cleavage of specific cellular substrates, such as Poly (ADP-ribose) polymerase (PARP).[6]

Furthermore, by interfering with the signaling pathways that regulate cell cycle progression, the compound is likely to cause an accumulation of cells in a specific phase of the cell cycle, most commonly the G1/S or G2/M transition, thereby halting proliferation.[6]

Part 2: Experimental Validation - A Step-by-Step Guide

To rigorously validate the hypothesized mechanism of action, a multi-pronged experimental approach is essential. The following protocols are designed to be self-validating, with each experiment providing a piece of the mechanistic puzzle.

Initial Screening: Assessing Cytotoxicity

The first step is to determine the cytotoxic potential of 4-Pyridin-4-ylthiophen-3-amine hydrochloride across a panel of relevant cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with a serial dilution of 4-Pyridin-4-ylthiophen-3-amine hydrochloride for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Assay Execution:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • For CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each cell line at each time point by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Comparative IC50 Values of Structurally Related Compounds

Compound ClassTarget(s)Cell LineIC50 (µM)Reference
Thiophene-Pyridine HybridsTopoisomerase IIMCF-728.36 - 38.41[4]
Pyridine DerivativesVEGFR-2HepG2, MCF-74.25 - 12.83[4]
ThienopyrimidinesKinasesMCF-7, HepG2Potent Activity[5]
Thiophene-Pyridine DerivativesApoptosis InductionHepG220.4 (µg/mL)[10]

This table provides a benchmark for the expected potency of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate Assay Perform Viability Assay (MTT or CellTiter-Glo) Incubate->Assay Analyze Analyze Data & Calculate IC50 Assay->Analyze End End: Determine Cytotoxicity Analyze->End

Caption: Step-by-step workflow for assessing compound cytotoxicity.

Delving Deeper: Kinase Inhibition Profiling

To directly test the hypothesis of kinase inhibition, a kinase profiling assay is crucial.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Assay Setup: In a 384-well plate, combine the purified recombinant kinase, the kinase-specific substrate, and ATP.[11]

  • Inhibitor Addition: Add varying concentrations of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the IC50 value for the inhibition of each kinase.

A broad-spectrum kinase profiling service can also be employed to screen the compound against a large panel of kinases.[12]

Uncovering the Cellular Fate: Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to simultaneously assess apoptosis and cell cycle distribution.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

  • Cell Treatment: Treat cells with 4-Pyridin-4-ylthiophen-3-amine hydrochloride at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[13]

  • Staining:

    • For Cell Cycle: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.

    • For Apoptosis (Annexin V/PI): For non-fixed cells, stain with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. For cell cycle analysis, the DNA content will distinguish cells in G0/G1, S, and G2/M phases.[14] For apoptosis, the differential staining of Annexin V and PI will identify early apoptotic, late apoptotic, and necrotic cell populations.

Confirmation of Apoptosis: Western Blotting for Apoptotic Markers

To confirm the apoptotic pathway, Western blotting for key markers is essential.

Experimental Protocol: Western Blot for Caspase and PARP Cleavage

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP. Also, probe for the full-length forms of these proteins and a loading control (e.g., GAPDH or β-actin).[6][15]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: An increase in the cleaved forms of caspases and PARP in the treated samples compared to the control indicates the induction of apoptosis.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

Apoptosis_CellCycle_Workflow cluster_flow Flow Cytometry cluster_wb Western Blot Start Start: Cell Treatment Harvest Harvest Cells Start->Harvest Fix_Stain_Flow Fix & Stain (PI) or Stain (Annexin V/PI) Harvest->Fix_Stain_Flow Lyse Cell Lysis & Protein Extraction Harvest->Lyse Analyze_Flow Analyze Cell Cycle & Apoptosis Fix_Stain_Flow->Analyze_Flow Blot SDS-PAGE & Immunoblotting (Cleaved Caspases, PARP) Lyse->Blot Analyze_WB Analyze Protein Expression Blot->Analyze_WB

Caption: Parallel workflows for analyzing apoptosis and cell cycle.

Conclusion: Building a Cohesive Mechanistic Narrative

By systematically executing the experimental plan outlined in this guide, researchers can build a robust and comprehensive understanding of the mechanism of action of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. The convergence of data from cytotoxicity assays, kinase profiling, and analyses of apoptosis and cell cycle will provide a multi-faceted view of the compound's cellular effects. A likely outcome is the confirmation of this compound as a kinase inhibitor that induces apoptosis and cell cycle arrest in cancer cell lines. This detailed mechanistic understanding is a critical step in the pre-clinical development of this promising therapeutic candidate. The insights gained will not only elucidate the specific activity of this molecule but also contribute to the broader knowledge of the therapeutic potential of pyridine-thiophene scaffolds in oncology.

References

  • Cui, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 225, 113794.
  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 1(2), 100080.
  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Cui, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed. Retrieved from [Link]

  • Walker, J. M. (Ed.). (2010). Flow Cytometry Protocol. In Methods in Molecular Biology (Vol. 588). Humana Press.
  • Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II) complexes. (2026, January 27). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Rapid profiling of protein kinase inhibitors by quantitative proteomics.
  • Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. In Methods in Molecular Biology (Vol. 795, pp. 191–204). Humana Press.
  • Anticancer Functions of Pyridine Heterocycles. (2022, September 19). IntechOpen. Retrieved from [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4339.
  • Al-Ostoot, F. H., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7725.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved from [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. (n.d.). DSpace. Retrieved from [Link]

  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiophene-Pyridine Derivatives as Potential Anti-Proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations. (2026, January 29). Taylor & Francis Group. Retrieved from [Link]

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 21). PubMed. Retrieved from [Link]

Sources

In vitro binding affinity of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Binding Affinity of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride

This guide provides a comprehensive framework for characterizing the in vitro binding affinity of the novel chemical entity, 4-Pyridin-4-ylthiophen-3-amine;hydrochloride. As this molecule's specific biological targets are not yet extensively documented in publicly available literature[1], this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the logical progression from target hypothesis to the rigorous, quantitative assessment of molecular interactions, thereby establishing a foundation for its potential pharmacological relevance.

The chemical scaffold, a pyridinyl-thiophenamine core, is of significant interest in medicinal chemistry. Similar structures have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology[2][3]. Therefore, this guide will use the protein kinase family as a plausible and high-value target class to illustrate the experimental journey.

Part 1: Foundational Strategy - Target Identification and Rationale

Before any binding assay can be performed, a logical and evidence-based hypothesis for potential biological targets is paramount. For 4-Pyridin-4-ylthiophen-3-amine;hydrochloride, the initial step is a combination of in silico analysis and literature review of structurally related compounds.

1.1. Structural and Substructure Analysis: The molecule's key pharmacophoric features—a pyridine ring, a thiophene ring, and an amine group—are prevalent in a multitude of kinase inhibitors[3]. The pyridine and thiophene moieties can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, while the amine group can act as a crucial hydrogen bond donor or acceptor[2].

1.2. In Silico Target Prediction and Docking: Computational tools can predict potential protein targets by comparing the compound's structure against databases of known ligands. Molecular docking simulations can then model the binding pose and estimate the binding energy of the compound within the active sites of high-probability targets, such as FLT3, PI3Kδ, EGFR, and VEGFR-2[2][4][5]. This provides a rational basis for selecting a panel of kinases for initial screening.

G cluster_0 Target Identification Workflow Start Start Compound 4-Pyridin-4-ylthiophen-3-amine;HCl Start->Compound Literature Literature Review: Similar Scaffolds Compound->Literature InSilico In Silico Screening: Target Prediction & Docking Compound->InSilico Hypothesis Hypothesized Targets (e.g., Protein Kinases) Literature->Hypothesis InSilico->Hypothesis Selection Select Kinase Panel for Screening Hypothesis->Selection End Proceed to Assays Selection->End

Caption: Workflow for rational target selection.

Part 2: Core Methodologies for Binding Affinity Determination

A multi-pronged approach using orthogonal assays is crucial for validating any observed binding events. This ensures the results are not an artifact of a particular technology. We will detail four industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Radioligand Binding Assays. Each provides a unique lens through which to view the molecular interaction.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free technology that measures biomolecular interactions in real time[6][7]. It provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants, offering deeper mechanistic insight[8].

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target protein (e.g., a purified kinase) is typically immobilized on the sensor chip. Amine coupling is a common and robust method. The choice of buffer and pH is critical to ensure the protein remains in its native, active conformation[9].

  • Analyte Concentration Series: The compound (analyte) is flowed over the chip at a range of concentrations. This is essential to obtain a full binding curve and accurately determine the kinetic parameters[10].

  • Regeneration: A key step is to identify a regeneration solution (e.g., a low pH buffer) that removes the bound analyte without denaturing the immobilized protein, allowing for multiple experimental cycles on the same chip.

Experimental Protocol: SPR Analysis

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Binding Analysis:

    • Prepare a dilution series of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride in running buffer (e.g., 0-10 µM).

    • Inject each concentration over the immobilized kinase surface and a reference flow cell (deactivated) for a set association time (e.g., 180 seconds), followed by a dissociation phase (e.g., 300 seconds).

    • Between cycles, inject the regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to return to baseline.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction[11]. It is considered the gold standard because it measures binding in solution without labels or immobilization and determines binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment[12]. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Causality Behind Experimental Choices:

  • Sample Purity and Concentration: High purity of both protein and compound is essential. The concentration of the protein in the cell and the compound in the syringe must be accurately known and are chosen based on the "c-window" (c = n * [Protein] / KD), which should ideally be between 10 and 1000 for reliable curve fitting.

  • Buffer Matching: The buffers for the protein and compound must be identical to minimize heats of dilution, which can otherwise obscure the binding signal[13].

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Dialyze the purified kinase extensively against the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

    • Dissolve the compound in the final dialysis buffer to ensure a perfect match.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Fill the sample cell with the kinase solution (e.g., 10 µM).

    • Load the injection syringe with the compound solution (e.g., 100 µM).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay

FP is a robust technique for measuring molecular interactions in solution[14][15]. It relies on the change in the rotational speed of a small fluorescently labeled molecule (a tracer) upon binding to a larger protein. This change is detected as an increase in the polarization of emitted light[16]. This method is particularly well-suited for high-throughput screening.

Causality Behind Experimental Choices:

  • Tracer Design: A fluorescent tracer is required. This is typically a known ligand for the target kinase that is chemically modified with a fluorophore. The tracer must retain high affinity for the target.

  • Competition Assay Format: For an unlabeled compound like ours, a competition assay is used. The compound's ability to displace the pre-bound fluorescent tracer is measured, resulting in a decrease in fluorescence polarization[17].

  • Assay Conditions: The concentrations of the kinase and tracer are kept constant, typically at or below the Kd of the tracer-kinase interaction, to ensure the assay is sensitive to competitive inhibitors[18].

Experimental Protocol: FP Competition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a 2X solution of kinase and fluorescent tracer in the assay buffer.

  • Assay Plate Setup (384-well format):

    • Add the test compound across a range of concentrations in duplicate.

    • Add the 2X kinase/tracer solution to all wells.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a suitable plate reader.

    • Plot the polarization signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation[19][20]: Ki = IC50 / (1 + [Tracer] / Kd,tracer)

G cluster_1 FP Competition Assay Workflow Start Start Reagents Prepare Kinase, Fluorescent Tracer, Test Compound Start->Reagents Plate Dispense Compound (Serial Dilution) Reagents->Plate AddMix Add Kinase/Tracer Mix Plate->AddMix Incubate Incubate to Equilibrium AddMix->Incubate Read Read Fluorescence Polarization Incubate->Read Analyze Plot & Fit Data (IC50 -> Ki) Read->Analyze End Obtain Ki Value Analyze->End

Caption: Workflow for an FP competition assay.

Radioligand Binding Assay: The Classic Approach

Radioligand binding assays are a highly sensitive and robust "gold standard" method for quantifying ligand-receptor interactions[21][22]. They use a radiolabeled ligand (e.g., with ³H or ¹²⁵I) to directly measure binding to a target, which can be in membrane preparations or on whole cells[23].

Causality Behind Experimental Choices:

  • Radioligand Selection: A suitable radioligand with high affinity and specificity for the target kinase is required.

  • Separation of Bound and Free: A critical step is the rapid separation of the protein-bound radioligand from the unbound radioligand, typically achieved by rapid filtration through glass fiber filters[22].

  • Nonspecific Binding: It is essential to determine nonspecific binding by including a high concentration of a known, unlabeled ligand. This value is subtracted from total binding to yield specific binding[24].

Experimental Protocol: Radioligand Competition Assay

  • Reaction Setup:

    • In a 96-well plate, combine the kinase-containing membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-staurosporine), and a range of concentrations of the unlabeled test compound.

    • For nonspecific binding control wells, add a saturating concentration of an unlabeled competitor.

    • Incubate to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly harvest the reactions onto a glass fiber filter mat using a cell harvester.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding and plot it against the log of the competitor concentration.

    • Fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation[25][26].

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. This allows for a direct assessment of the concordance between different assay methodologies.

Table 1: Hypothetical Binding Affinity Data for 4-Pyridin-4-ylthiophen-3-amine;hydrochloride against Target Kinase X

Assay MethodParameter DeterminedValueNotes
Surface Plasmon Resonance (SPR)KD (nM)85.2 ± 9.4Direct binding measurement, provides kinetic data (kon, koff)
Isothermal Titration Calorimetry (ITC)KD (nM)91.5 ± 11.2Gold standard, provides full thermodynamic profile
Fluorescence Polarization (FP)Ki (nM)110.7 ± 15.6Competition assay, value derived from IC50
Radioligand Binding AssayKi (nM)98.3 ± 12.1Competition assay, classic robust method

Interpretation: The hypothetical data in Table 1 shows good agreement across four different methodologies, lending high confidence to the conclusion that 4-Pyridin-4-ylthiophen-3-amine;hydrochloride binds to Target Kinase X with a nanomolar affinity. The convergence of results from both direct (SPR, ITC) and competition (FP, Radioligand) assays provides a self-validating system, fulfilling the core requirement of trustworthiness.

References

  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from BioDuro-Global CRDMO, Rooted in Science.
  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization.
  • Ye, F., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 43-54.
  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Protein-Ligand Interactions, 365-387.
  • Kagawa University. (2025, May 12). On the Calculation Formula for the Binding Inhibition Constant Ki.
  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 69-79.
  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry: theory and practice.
  • Photonics Media. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development. Photonics Spectra.
  • Tecan. (n.d.).
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology, 97(1-2), C23-C28.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation.
  • Unchained Labs. (2024, November 5).
  • Revvity. (n.d.).
  • Wikipedia. (n.d.).
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Sun, Y., et al. (2020).
  • Malvern Panalytical. (n.d.).
  • Wikipedia. (n.d.). Ligand binding assay.
  • PRAM, C., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments,(137), 57623.
  • Hulme, E. C. (2013). Radioligand binding assays and their analysis. Receptor Binding Techniques, 31-77.
  • BMG Labtech. (n.d.).
  • Glickman, J. F., et al. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Journal of Biomolecular Screening, 13(7), 595-604.
  • World Scientific. (n.d.). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology, 97(1-2), C23-C28.
  • National Center for Biotechnology Information. (2021, April 1).
  • Moon, J. S., et al. (2019). In vitro NLK Kinase Assay. Bio-protocol, 9(16), e3340.
  • Molecular Devices. (n.d.).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BRAF Overview.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Adriaenssens, E., et al. (2023, June 27). In vitro kinase assay v1.
  • BioAgilytix. (2012, January 14).
  • Abdelgawad, M. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(48), 31221-31241.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(4-aminophenyl)
  • ResearchGate. (n.d.). Crystal structure of tris(4-(pyridin-4-yl)phenyl)
  • Benchchem. (n.d.). discovery and characterization of 3-(pyridin-4-yl)-1H-indol-6-amine.
  • NextSDS. (n.d.). 4-(pyridin-4-yl)
  • IntechOpen. (2024, December 19).
  • IJCRT.org. (2025, July 25). Synthesis And Characterization Of (E)-N-((6- (Thiophen-3-Yl)Pyridin-2-Yl)Methylene)-1H- 1,2,4-Triazol-3-Amine.
  • DOI. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • PubMed. (2019, October 1). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors.
  • BindingDB. (n.d.). 4-(1H-indol-4-yl)-N-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride::CHEMBL512120.
  • MDPI. (2021, April 11).
  • Sigma-Aldrich. (n.d.). 4-(pyridin-4-yl)thiophen-3-amine hydrochloride.
  • ACS Publications. (2023, May 16). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists.

Sources

Pharmacokinetic Profiling of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride Derivatives: A Framework for Advancing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword: The Imperative of Early and Comprehensive Pharmacokinetic Assessment

The 4-pyridin-4-ylthiophen-3-amine scaffold represents a promising chemotype, particularly in the discovery of novel protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1][2] However, the journey from a potent "hit" in a biochemical assay to a clinically successful drug is fraught with challenges, many of which stem from suboptimal pharmacokinetic (PK) properties. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its concentration and persistence at the target site, ultimately governing its efficacy and safety.[3]

This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of novel 4-pyridin-4-ylthiophen-3-amine hydrochloride derivatives. It is designed for drug discovery and development scientists, offering not just protocols, but the strategic rationale behind them. By integrating a suite of in vitro and in vivo assays, from high-throughput screening to definitive mechanistic studies, researchers can build a robust data package to de-risk candidates, guide medicinal chemistry efforts, and increase the probability of advancing compounds with a viable clinical future.[4][5]

Part 1: Foundational In Vitro Profiling: High-Throughput Triage for "Drug-Like" Properties

Core Objective: To rapidly assess a large number of analogues to eliminate compounds with fundamental liabilities and prioritize those with the most promising ADME characteristics for further investigation. This early-stage screening is a critical gatekeeper to prevent the costly advancement of flawed molecules.[4]

Aqueous Solubility: The Prerequisite for Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a primary reason for low and erratic oral bioavailability. A kinetic solubility assay provides a rapid assessment suitable for the early discovery phase.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).

  • Compound Addition: Dispense 2 µL of the DMSO stock into a 96-well microplate.

  • Buffer Addition & Precipitation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration.

  • Separation: Centrifuge the plate to pellet the precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Causality & Interpretation: This assay mimics the scenario where a drug, formulated in a solubilizing excipient like DMSO, is diluted into an aqueous physiological environment. The resulting concentration represents its kinetic solubility.

Kinetic Solubility (µM) Interpretation Implication for Development
> 100HighFavorable; unlikely to be a limiting factor for absorption.
25 - 100ModerateAcceptable for early leads; may require formulation strategies for further development.
< 25LowHigh risk for poor absorption; requires significant medicinal chemistry or formulation effort.
Membrane Permeability & Efflux Liability: The Caco-2 Assay

Oral absorption is governed not only by solubility but also by a compound's ability to cross the intestinal epithelium. The Caco-2 cell monolayer assay is the industry gold standard, as it models the human intestinal barrier and expresses clinically relevant uptake and efflux transporters.[6][7]

Workflow for Caco-2 Permeability Assessment

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment (37°C) cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell™ inserts culture Culture for 21-25 days to form a differentiated monolayer seed->culture teer Verify monolayer integrity via TEER measurement (>200 Ω·cm²) culture->teer dose_A Dose Compound (10 µM) to Apical (A) side teer->dose_A dose_B Dose Compound (10 µM) to Basolateral (B) side teer->dose_B sample_AB Sample Basolateral (B) side over 2 hours dose_A->sample_AB sample_BA Sample Apical (A) side over 2 hours dose_B->sample_BA quantify Quantify compound concentration in samples via LC-MS/MS sample_AB->quantify sample_BA->quantify calc_papp Calculate Apparent Permeability (Papp) for A→B and B→A quantify->calc_papp calc_er Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) calc_papp->calc_er

Caption: Bidirectional Caco-2 assay workflow.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [8][9]

  • Monolayer Preparation: Culture Caco-2 cells on Transwell™ inserts for 21-25 days until a differentiated monolayer is formed.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER). Only use monolayers with TEER values ≥ 200 Ω·cm².[10]

  • Equilibration: Wash the monolayers and equilibrate with pre-warmed transport buffer (e.g., HBSS, pH 7.4) for 15-30 minutes at 37°C.

  • A→B Permeability: Add the test compound (e.g., 10 µM) to the apical (donor) chamber. Add fresh buffer to the basolateral (receiver) chamber.

  • B→A Permeability: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 120 minutes).

  • Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).

Causality & Interpretation: A high Papp value suggests good passive diffusion. An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter (like P-glycoprotein), which actively pumps the drug out of the intestinal cells back into the gut lumen, limiting absorption.

Papp (A→B) (10⁻⁶ cm/s) Permeability Class Efflux Ratio (ER) Interpretation
> 10High< 2Excellent absorption potential.
1 - 10Moderate< 2Likely to be absorbed.
< 1LowAnyPoor absorption is likely.
AnyAny> 2Compound is a substrate of active efflux; in vivo absorption may be compromised.
Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism. A compound that is too rapidly metabolized will have a short half-life and low exposure, rendering it ineffective. The in vitro metabolic stability assay using liver microsomes is a robust screen for Phase I (CYP450-mediated) metabolism.[11][12]

Workflow for Microsomal Metabolic Stability

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_analysis Analysis compound Test Compound (e.g., 1 µM) mix Pre-incubate Compound, Microsomes, Buffer compound->mix microsomes Liver Microsomes (e.g., Human, Rat) microsomes->mix buffer Phosphate Buffer (pH 7.4) buffer->mix nadph NADPH (Cofactor) Initiates Reaction start_rxn Add NADPH to start reaction nadph->start_rxn mix->start_rxn timepoints Aliquots taken at 0, 5, 15, 30, 60 min start_rxn->timepoints stop_rxn Quench reaction with cold Acetonitrile (+IS) timepoints->stop_rxn centrifuge Centrifuge to pellet protein stop_rxn->centrifuge analyze Analyze supernatant via LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for determining metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, at ~0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed cofactor, NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis: Calculate the half-life (t½) and the intrinsic clearance (CLint).

Causality & Interpretation: The rate of disappearance of the parent compound reflects its susceptibility to metabolism by microsomal enzymes (primarily CYPs). This is used to calculate intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for that compound.[13]

In Vitro Half-life (t½, min) Intrinsic Clearance (CLint) Interpretation
> 60LowLow hepatic clearance predicted; likely long in vivo t½.
15 - 60ModerateModerate hepatic clearance predicted.
< 15HighHigh hepatic clearance predicted; risk of low bioavailability.

Part 2: Mechanistic In Vitro Studies: Guiding Lead Optimization

Core Objective: For prioritized lead compounds, conduct more detailed assays to understand specific mechanisms of distribution and metabolism, and to identify potential safety liabilities like drug-drug interactions and cardiotoxicity.

Plasma Protein Binding (PPB): The "Free Drug" Hypothesis

Once absorbed, a drug binds to plasma proteins like albumin.[14] It is a fundamental tenet of pharmacology that only the unbound (free) fraction of a drug can distribute into tissues to reach its target and be cleared.[15] High plasma protein binding can limit efficacy and slow clearance.[16] Equilibrium dialysis is the gold standard method for determining the free fraction.[16][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Compound Spiking: Spike the test compound into plasma (human and relevant preclinical species) at a defined concentration (e.g., 1-5 µM).

  • Device Loading: Add the spiked plasma to the donor chamber of a RED device. Add an equal volume of PBS (pH 7.4) to the buffer chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 10,000 Da) that retains proteins but allows the small molecule drug to pass.

  • Equilibration: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the total concentration in the plasma chamber and the free concentration in the buffer chamber via LC-MS/MS.

  • Calculation: Calculate the percent bound: % Bound = ((Total Conc. - Free Conc.) / Total Conc.) * 100.

Causality & Interpretation: The concentration in the buffer chamber at equilibrium represents the free drug concentration. Highly protein-bound drugs have a low free fraction, which can impact their disposition.

% Plasma Protein Bound Interpretation Considerations
< 90%Low to Moderate BindingFavorable; a larger fraction of the drug is available for distribution and action.
90% - 99%High BindingCommon for many drugs; PK/PD relationships must be based on free concentrations.
> 99%Very High BindingMay act as a reservoir, potentially prolonging half-life. Small changes in binding can lead to large changes in free drug, a potential DDI risk.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions (DDI)

Many 4-pyridin-4-ylthiophen-3-amine derivatives are kinase inhibitors, which are often co-administered with other drugs in cancer therapy. If a new drug inhibits a major CYP enzyme, it can slow the metabolism of a co-administered drug, leading to dangerously high plasma levels and toxicity.[18][19] Assessing the potential for CYP inhibition is a regulatory requirement and a critical safety assessment.[20]

Conceptual Workflow for DDI via CYP Inhibition

CYP_Inhibition DrugA Co-administered Drug (Substrate) CYP3A4 CYP3A4 Enzyme DrugA->CYP3A4 Metabolized by Toxicity Increased Plasma Levels of Drug A => TOXICITY DrugA->Toxicity Leads to DrugB New Drug Candidate (Inhibitor) DrugB->CYP3A4 Inhibits Metabolite Inactive Metabolite CYP3A4->Metabolite Produces

Caption: Mechanism of drug-drug interaction via CYP inhibition.

Experimental Protocol: Fluorogenic CYP Inhibition Assay (IC₅₀ Determination) [21]

  • System: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and a specific fluorogenic probe substrate for each isozyme.

  • Incubation: In a 96-well plate, combine the enzyme, buffer, and varying concentrations of the test compound (typically in a serial dilution).

  • Reaction Initiation: Add the probe substrate and NADPH to start the reaction. The enzyme will convert the non-fluorescent substrate into a fluorescent product.

  • Signal Reading: Incubate at 37°C and read the fluorescent signal over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each test compound concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Causality & Interpretation: A low IC₅₀ value indicates a potent inhibitor of that specific CYP isozyme, flagging a potential for clinical drug-drug interactions.

IC₅₀ (µM) Inhibition Potential Action
> 10Weak / NoneLow risk of clinical DDI.
1 - 10ModerateFurther investigation is warranted, considering the expected clinical plasma concentrations.
< 1PotentHigh risk of clinical DDI; may require clinical interaction studies or could halt development.
hERG Liability: Assessing Cardiotoxicity Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[22] Early assessment of hERG inhibition is a critical safety screen to prevent late-stage attrition of drug candidates.[23][24]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell System: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch) to measure the hERG potassium current in response to a specific voltage pulse protocol.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound to the cells.

  • Measurement: Measure the degree of inhibition of the hERG tail current at each concentration.

  • Analysis: Calculate the percent inhibition at each concentration and determine the IC₅₀ value.

Causality & Interpretation: The IC₅₀ value represents the potency of the compound as a hERG channel blocker. This value, considered in the context of the anticipated therapeutic plasma concentration, is used to calculate a safety margin.

hERG IC₅₀ (µM) Risk Profile Safety Margin (IC₅₀ / Therapeutic Cmax) Guideline
> 30Low Risk> 30-foldGenerally considered acceptable.
1 - 30Intermediate Risk< 30-foldRequires careful evaluation and may trigger follow-up studies.
< 1High Risk< 10-foldSignificant safety concern; often a reason to terminate a compound unless the therapeutic indication justifies the risk.

Part 3: In Vivo Pharmacokinetics: The Whole-System Reality Check

Core Objective: To understand the integrated ADME properties of a lead candidate in a living organism, providing the definitive data needed to predict human pharmacokinetics and establish a dosing regimen for efficacy and toxicology studies.[25][26]

Study Design and Bioanalysis

A well-designed rodent PK study is fundamental. Typically, a compound is administered both intravenously (IV) and orally (PO) to separate groups of animals (e.g., Sprague-Dawley rats).

  • IV Dosing: Provides direct entry into the systemic circulation, allowing for the determination of fundamental clearance and distribution parameters. The dose is typically low (e.g., 1-2 mg/kg).

  • PO Dosing: Allows for the assessment of oral absorption and the calculation of oral bioavailability. The dose is typically higher (e.g., 5-10 mg/kg).

Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is harvested and the drug concentration is quantified using a highly sensitive and specific LC-MS/MS method.[27][28]

Analytical Method Comparison

Parameter HPLC-UV LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity (LOQ) ng/mL rangepg/mL to low ng/mL range
Specificity Moderate; co-eluting compounds can interfere.Very High; distinguishes compounds by both retention time and mass.
Application Purity analysis, high-concentration samples.Gold standard for bioanalysis ; trace-level quantification in complex matrices.
Data Analysis and Key Pharmacokinetic Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to derive key PK parameters.[29][30]

Parameter Abbreviation Definition Significance
Max ConcentrationCmaxThe highest observed plasma concentration after an extravascular dose.Related to efficacy and potential peak-concentration toxicities.
Time to CmaxTmaxThe time at which Cmax is observed.Indicates the rate of absorption.
Area Under CurveAUCThe total drug exposure over time.The primary measure of overall systemic exposure.
Half-LifeThe time required for the plasma concentration to decrease by half.Determines dosing interval and time to reach steady-state.
ClearanceCLThe volume of plasma cleared of the drug per unit of time.Reflects the efficiency of elimination processes (metabolism and excretion).
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in the plasma.
BioavailabilityF%The fraction of an orally administered dose that reaches systemic circulation.A critical parameter for determining the oral dose. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

A successful oral drug candidate, such as a kinase inhibitor, would ideally exhibit moderate to high bioavailability (F% > 30%), a half-life long enough to support once or twice-daily dosing (e.g., > 4 hours in rodents), and clearance that is not excessively high.[31]

Conclusion: An Integrated Strategy for Success

The pharmacokinetic profiling of 4-pyridin-4-ylthiophen-3-amine hydrochloride derivatives is not a linear sequence of isolated experiments but an integrated, iterative strategy. Early in vitro data on solubility, permeability, and metabolic stability provide rapid feedback to medicinal chemists, enabling a "design-test-redesign" cycle to build favorable ADME properties into the molecular scaffold. Subsequent mechanistic studies on protein binding, CYP inhibition, and hERG liability ensure that optimized leads possess a safety and DDI profile compatible with clinical development. Finally, in vivo pharmacokinetic studies provide the ultimate validation, integrating all ADME processes to define the exposure profile in a living system and enabling the confident progression of a candidate toward IND-enabling studies. A rigorous adherence to this data-driven framework is paramount to unlocking the therapeutic potential of this promising chemical class and delivering novel, effective, and safe medicines to patients.

References

  • Vertex AI Search. (n.d.). Caco2 assay protocol.
  • X-Chem. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Sigma-Aldrich. (n.d.). Caco-2 Wild Type Cell Line (MTOX1000P24) - Technical Bulletin.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 3-Acetylthiophene.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • PMC. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015.
  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds.
  • Creative Diagnostics. (n.d.). Determination of Plasma Protein Binding Rate.
  • MedChemComm (RSC Publishing). (n.d.). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects.
  • Journal of Pharmacopuncture. (2021, September 1). hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines.
  • PMC. (n.d.). Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical...
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.
  • Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • University of Helsinki. (n.d.). Characterization of ADME profile of novel protein kinase inhibitors.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • PMC. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
  • SciSpace. (2017, May 3). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from.
  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.
  • PubMed. (2013, August 31). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data.
  • ProBio. (n.d.). In Vivo Pharmacokinetics (PK) Studies for Biologics.
  • PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs.
  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.

Sources

A Technical Guide to the Anticipated Toxicity and Safe Handling of 4-Pyridin-4-ylthiophen-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is a technical guide intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 4-Pyridin-4-ylthiophen-3-amine hydrochloride is not publicly available at the time of publication. The information herein is synthesized from an analysis of its constituent chemical moieties and data from structurally analogous compounds. This guide is designed to inform a robust risk assessment but does not replace the need for a compound-specific SDS or empirical testing. All laboratory work should be conducted by trained professionals under strict safety protocols.

Section 1: Introduction and Inferred Hazard Profile

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a pyridine ring, an aminothiophene core, and a hydrochloride salt, suggesting a complex biological and toxicological profile. The pyridine and aminothiophene scaffolds are present in numerous bioactive molecules and approved pharmaceuticals.[1] However, these same structural motifs are also recognized as "structural alerts" for potential toxicity, necessitating a cautious and well-informed handling approach.[2]

The hydrochloride salt form typically enhances aqueous solubility, which may, in turn, increase its bioavailability and potential for systemic exposure upon absorption.

Structural Analysis of Toxicological Significance

To anticipate the toxicological profile of the target compound, we must deconstruct it into its primary functional components:

  • Pyridine Moiety: The pyridine ring is a common feature in pharmaceuticals.[3] While often well-tolerated, it can be associated with skin irritation and, in some derivatives, more significant organ toxicity.[4] Its basic nitrogen atom can interact with biological targets and influence metabolic pathways.

  • Aminothiophene Moiety: The thiophene ring itself is a known structural alert, as its metabolism by cytochrome P450 enzymes can lead to reactive intermediates like S-oxides and epoxides, which have been implicated in hepatotoxicity.[2][5] The presence of an amine group on the thiophene ring further complicates this profile. Aromatic amines are a class of compounds that include known mutagens and carcinogens, as they can be metabolically activated to form reactive electrophiles that bind to DNA.[6][7]

  • Primary Aromatic Amine: This functional group is a significant concern. Primary aromatic amines are readily absorbed through the skin and can pose risks of carcinogenicity and mutagenicity.[6][8] Their metabolic activation is a key step in exerting potential toxicity.[7]

  • Hydrochloride Salt: This salt form renders the compound acidic and increases its water solubility. While not intrinsically toxic, it can influence the compound's physical and chemical behavior, including its corrosivity and absorption kinetics.

The diagram below illustrates how these structural components contribute to the overall anticipated hazard profile.

G cluster_0 Structural Components of Target Compound cluster_1 Anticipated Toxicological Properties Pyridine Pyridine Ring Irritation Skin/Eye Irritation Pyridine->Irritation contributes to Thiophene Aminothiophene Core Metabolism Metabolic Activation (CYP450) Thiophene->Metabolism is a Amine Primary Aromatic Amine AcuteTox Acute Toxicity (Oral, Dermal) Amine->AcuteTox contributes to ChronicTox Potential Chronic Effects (Mutagenicity) Amine->ChronicTox raises concern for HCl Hydrochloride Salt PhysChem Acidity / Solubility HCl->PhysChem influences Metabolism->ChronicTox can lead to

Caption: Relationship between structural motifs and potential toxicities.

Section 2: Anticipated Hazards and GHS Classification

Based on data from analogous compounds (see Table 1), a presumptive Globally Harmonized System (GHS) classification for 4-Pyridin-4-ylthiophen-3-amine hydrochloride would likely include the following hazard statements.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [9][10]

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin. [10][11]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [9][10][12]

  • Serious Eye Damage / Eye Irritation (Category 2A/1), H318/H319: Causes serious eye damage or irritation. [9][10][12]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [12]

Note: The potential for germ cell mutagenicity or carcinogenicity cannot be ruled out without specific testing, due to the presence of the aromatic amine moiety.[6][13]

Table 1: Toxicological Data of Structurally Related Compounds
Compound NameCAS NumberKey Hazard FindingsSource
Pyridine hydrochloride628-13-7Harmful if swallowed; Causes skin and serious eye irritation.[9][14]
3-Amino Pyridine462-08-8Toxic if swallowed, in contact with skin, or if inhaled. Causes skin/eye irritation. May cause respiratory irritation and damage organs through prolonged exposure.[12]
2-(thiophen-3-yl)pyridin-4-amine1159818-65-1Acute toxicity (oral, dermal, inhalation); Skin irritation; Serious eye damage.[10]
4-phenylpyridin-3-amine hydrochlorideN/AAcute toxicity (oral, dermal, inhalation); Skin irritation.[15]
4-Aminopyridine504-24-5Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[16]

Section 3: Recommended Safety Protocols and PPE

Given the anticipated hazards, a stringent, multi-layered safety approach is mandatory. The following protocols are based on the principle of minimizing all potential routes of exposure (inhalation, dermal, ingestion).

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory must be well-ventilated with readily accessible safety showers and eyewash stations.[16]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table outlines the minimum required equipment.

Body AreaRequired PPEStandard/SpecificationRationale
Hands Nitrile Gloves (double-gloving recommended)EN 374 or equivalentProtects against dermal absorption, a known risk for aromatic amines and pyridine derivatives.[6][9]
Eyes Safety Goggles or Safety Glasses with Side-ShieldsANSI Z87.1 / EN 166Prevents contact with eyes from splashes or airborne particles, which are expected to cause serious irritation or damage.[9][12]
Body Flame-Resistant Laboratory CoatN/AProtects skin and personal clothing from contamination.
Face Face Shield (in addition to goggles)N/ARecommended when handling larger quantities or when there is a significant risk of splashing.
Safe Handling and Storage
  • Handling: Avoid creating dust.[9] Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling, even if gloves were worn.[9][16] Do not eat, drink, or smoke in the laboratory.[9]

  • Storage: Store in a tightly sealed, properly labeled container. Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents.[14]

Section 4: Experimental Workflow for Risk Assessment

For any novel compound like 4-Pyridin-4-ylthiophen-3-amine hydrochloride, a systematic workflow is essential to validate the presumed hazards and establish safe operating procedures.

G start Start: Novel Compound Synthesis lit_review 1. Literature & Analog Review (In-silico Toxicity Prediction) start->lit_review sds_analysis 2. Presumptive Hazard Assessment (This Guide) lit_review->sds_analysis protocol_dev 3. Develop Strict Handling Protocols (Engineering Controls, PPE) sds_analysis->protocol_dev small_scale 4. Small-Scale Experimental Work (<1g, Fume Hood Only) protocol_dev->small_scale stability_test 5. Preliminary Stability & Reactivity Testing small_scale->stability_test tox_screen 6. In-vitro Toxicity Screening (e.g., Ames, Comet Assay) stability_test->tox_screen scale_up 7. Risk Re-evaluation for Scale-Up tox_screen->scale_up end End: Established Safe Operating Procedure scale_up->end

Caption: Workflow for establishing safe handling of a novel chemical.

Key Experimental Steps Explained
  • Literature & Analog Review: The initial step involves gathering all available data on the compound and its structural analogs. In silico tools can predict toxicity based on structure-activity relationships (SAR).[17]

  • Presumptive Hazard Assessment: Synthesize the findings into a working safety document, much like this guide, to inform initial handling procedures.

  • Develop Strict Handling Protocols: Based on the presumed hazards, define non-negotiable safety rules, including mandatory use of fume hoods and specific PPE.

  • In-vitro Toxicity Screening: Before extensive use, it is highly advisable to perform foundational toxicity assays.

    • Ames Test (Bacterial Reverse Mutation Test): Screens for mutagenic potential, a key concern for aromatic amines.[13]

    • Comet Assay (Single-Cell Gel Electrophoresis): Detects DNA damage in cells, providing another measure of genotoxicity.[13]

    • Cell Viability Assays (e.g., MTT, LDH): Determines the cytotoxic concentration of the compound on relevant cell lines.

Section 5: Emergency and First-Aid Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Hazardous Combustion Products: Upon combustion, expect the formation of toxic gases, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[14]

  • Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Section 6: Conclusion

While 4-Pyridin-4-ylthiophen-3-amine hydrochloride holds potential as a scaffold in drug discovery, its constituent parts—an aminothiophene and a pyridine ring—mandate a high degree of caution. The primary aromatic amine functionality is a significant toxicological alert for potential mutagenicity and carcinogenicity. All handling must be predicated on the assumption that the compound is hazardous, with stringent controls in place to prevent dermal, ocular, and respiratory exposure. Empirical toxicological data must be generated to fully characterize its safety profile before any large-scale use.

References

  • NextSDS. (n.d.). 2-(thiophen-3-yl)pyridin-4-amine — Chemical Substance Information. [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. [Link]

  • NextSDS. (n.d.). 4-phenylpyridin-3-amine hydrochloride — Chemical Substance Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 4-AMINOPYRIDINE. [Link]

  • PubMed. (2013). Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • International Agency for Research on Cancer (IARC). (2020). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. [Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • NextSDS. (n.d.). 4-(pyridin-4-yl)pyridin-3-aMine — Chemical Substance Information. [Link]

  • MDPI. (2014). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • Government of Canada. (2020). Aromatic Amines Group - information sheet. [Link]

  • Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • NextSDS. (n.d.). 4-(pyridin-4-yl)thiophen-2-amine — Chemical Substance Information. [Link]

  • Sustainability Directory. (n.d.). Aromatic Amine Toxicity. [Link]

  • IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages. [Link]

Sources

Methodological & Application

Synthesis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The convergence of thiophene and pyridine moieties in a single molecular framework has garnered significant interest within the medicinal chemistry community. These heterocyclic systems are prominent pharmacophores, and their combination can lead to novel therapeutic agents with unique pharmacological profiles. 4-Pyridin-4-ylthiophen-3-amine hydrochloride is a key building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics. Its synthesis, therefore, is of considerable importance to researchers in drug discovery and development.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. The described methodology is robust and scalable, employing a strategic combination of a Suzuki-Miyaura cross-coupling reaction and a subsequent nitro group reduction. The causality behind each experimental choice is elucidated to provide a deeper understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride is accomplished through a three-step sequence, commencing with the preparation of a key intermediate, 4-bromo-3-nitrothiophene. This is followed by a palladium-catalyzed Suzuki-Miyaura coupling with pyridine-4-boronic acid to construct the bi-aryl system. The penultimate step involves the selective reduction of the nitro group to the corresponding amine. Finally, the desired hydrochloride salt is obtained by treatment with hydrochloric acid.

Synthesis_Workflow A Thiophene B 4-Bromo-3-nitrothiophene A->B Nitration & Bromination D 4-(Pyridin-4-yl)-3-nitrothiophene B->D Suzuki-Miyaura Coupling C Pyridine-4-boronic acid C->D E 4-Pyridin-4-ylthiophen-3-amine D->E Nitro Group Reduction F 4-Pyridin-4-ylthiophen-3-amine hydrochloride E->F HCl Salt Formation

Caption: Synthetic workflow for 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-3-nitrothiophene (Intermediate 1)

The synthesis of the crucial 4-bromo-3-nitrothiophene intermediate is achieved through a two-step process involving the nitration of thiophene followed by regioselective bromination.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
ThiopheneC₄H₄S84.148.41 g0.1
Fuming Nitric AcidHNO₃63.016.3 mL~0.15
Acetic Anhydride(CH₃CO)₂O102.0950 mL-
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9817.8 g0.1
Acetic AcidCH₃COOH60.05100 mL-

Step-by-Step Protocol:

  • Nitration of Thiophene:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acetic anhydride (50 mL).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add fuming nitric acid (6.3 mL) to the stirred acetic anhydride, maintaining the temperature below 10 °C.

    • To this nitrating mixture, add thiophene (8.41 g) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at 10 °C for an additional 2 hours.

    • Pour the reaction mixture into 200 mL of ice-water and stir vigorously for 30 minutes.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of 2-nitrothiophene and 3-nitrothiophene. The 3-nitrothiophene is carried forward to the next step without further purification.

  • Bromination of 3-Nitrothiophene:

    • Dissolve the crude nitrothiophene mixture in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.

    • Add N-bromosuccinimide (17.8 g) in portions to the stirred solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-3-nitrothiophene.

    • The crude product can be purified by recrystallization from ethanol.

Part 2: Suzuki-Miyaura Coupling: Synthesis of 4-(Pyridin-4-yl)-3-nitrothiophene (Intermediate 2)

This step involves the critical carbon-carbon bond formation between the thiophene and pyridine rings.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
4-Bromo-3-nitrothiopheneC₄H₂BrNO₂S224.032.24 g0.01
Pyridine-4-boronic acidC₅H₆BNO₂122.921.47 g0.012
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.58 g0.0005
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g0.03
1,4-DioxaneC₄H₈O₂88.1140 mL-
WaterH₂O18.0210 mL-

Step-by-Step Protocol:

  • To a 100 mL Schlenk flask, add 4-bromo-3-nitrothiophene (2.24 g), pyridine-4-boronic acid (1.47 g), and potassium carbonate (4.15 g).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(pyridin-4-yl)-3-nitrothiophene as a solid.

Part 3: Reduction of the Nitro Group: Synthesis of 4-Pyridin-4-ylthiophen-3-amine

The selective reduction of the nitro group is a critical step to furnish the desired amine. Tin(II) chloride is an effective and mild reducing agent for this transformation.[1]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
4-(Pyridin-4-yl)-3-nitrothiopheneC₉H₆N₂O₂S206.222.06 g0.01
Tin(II) chloride dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.6311.3 g0.05
EthanolC₂H₅OH46.0750 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-(pyridin-4-yl)-3-nitrothiophene (2.06 g) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (11.3 g) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 4-pyridin-4-ylthiophen-3-amine as the free base. This product is often used in the next step without further purification.

Part 4: Formation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride

The final step involves the conversion of the free amine to its more stable and water-soluble hydrochloride salt.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
4-Pyridin-4-ylthiophen-3-amineC₉H₈N₂S176.24~1.76 g~0.01
Hydrochloric Acid (2M in Diethyl Ether)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.1250 mL-

Step-by-Step Protocol:

  • Dissolve the crude 4-pyridin-4-ylthiophen-3-amine in a minimal amount of diethyl ether (approximately 50 mL).

  • Slowly add a 2M solution of HCl in diethyl ether dropwise to the stirred solution at room temperature.

  • A precipitate will form upon addition of the HCl solution.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to obtain 4-pyridin-4-ylthiophen-3-amine hydrochloride as a stable solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the final crystalline product.

Safety and Handling

  • 4-Bromo-3-nitrotoluene (structurally similar to the thiophene intermediate): Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]

  • Pyridine-4-boronic acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][5][6][7][8]

  • Palladium Catalysts: Palladium-catalyzed cross-coupling reactions can be exothermic and pose potential safety hazards.[9][10] Appropriate precautions should be taken, especially during scale-up.

  • Tin(II) chloride: Harmful if swallowed. Causes severe skin burns and eye damage.[11][12]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. By following the outlined procedures, researchers can efficiently produce this valuable building block for the development of novel pharmaceutical agents. The elucidation of the rationale behind each step aims to empower scientists with the knowledge to adapt and optimize this synthesis for their specific research needs.

References

  • Malig, T. C., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 24(1), 2-17.
  • Sharma, S., & Van der Eycken, E. V. (2013). Palladium-catalyzed cross-coupling reactions for C–C and C–N bond formation. Chemical Society Reviews, 42(24), 9274-9300.
  • Pyridine-4-boronic acid pinacol ester - SAFETY DATA SHEET. (2002, November 22). Retrieved from [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
  • Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(16), 2447-2449.
  • Shiraishi, Y., et al. (2015). Palladium on Carbon-Catalyzed Suzuki–Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 20(1), 1334-1347.
  • Ferreira, M., et al. (2024). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. Chemistry, 6(4), 69.
  • 4-Bromo-3-nitrotoluene | C7H6BrNO2 | CID 79224 - PubChem. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • TIN(II) CHLORIDE, dihydrate - Gelest, Inc. (2015, October 26). Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • ICSC 0955 - TIN (II) CHLORIDE (ANHYDROUS) - INCHEM. (n.d.). Retrieved from [Link]

  • Reddy, G. V., et al. (2022). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. New Journal of Chemistry, 46(1), 133-141.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE. (n.d.). Retrieved from [Link]

  • Smith, A. M., et al. (2010). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. The Journal of Organic Chemistry, 75(8), 2755–2758.
  • Rahman, M. M., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Sains Malaysiana, 47(11), 2769-2776.
  • Wang, Y., et al. (2017). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 22(12), 2139.
  • Al-Jbouri, A. A. J. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
  • Setamdideh, D., Khezri, B., & Mollapour, M. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3), 931-936.
  • Ahmad, R., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Brückner, R. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2008(1), 1-24.
  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
  • 4-(pyridin-4-yl)thiophen-2-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Bac-Bejar, M., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

Sources

Guide to the Preparation and Handling of 4-Pyridin-4-ylthiophen-3-amine hydrochloride Stock Solutions for Preclinical Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility and accuracy of in vitro and in vivo assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a detailed protocol and best practices for the preparation, storage, and quality control of stock solutions for 4-Pyridin-4-ylthiophen-3-amine hydrochloride (CAS No. 2411261-70-4)[1]. As a hydrochloride salt, this compound requires specific handling considerations to ensure its stability and integrity. This guide is intended for researchers, scientists, and drug development professionals to establish robust and reliable experimental workflows.

Introduction: The Criticality of Stock Solution Integrity

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a small molecule of interest in various research applications. The hydrochloride salt form is often utilized to improve the aqueous solubility and stability of parent compounds[2]. However, the success of any screening or mechanistic study hinges on the quality of the stock solution. Improperly prepared solutions can lead to significant experimental artifacts, including concentration inaccuracies, compound precipitation, and degradation, ultimately resulting in misleading data and a loss of valuable resources.

This application note provides a scientifically grounded framework for preparing highly reliable stock solutions. We will delve into the rationale behind solvent selection, the mechanics of dissolution, strategies to prevent common pitfalls, and methods for quality control, ensuring your assays are built on a solid foundation.

Compound Properties and Characteristics

A thorough understanding of the compound's physicochemical properties is the first step in developing a robust preparation protocol.

PropertyValue & DetailsRationale & Scientific Insight
Chemical Name 4-Pyridin-4-ylthiophen-3-amine hydrochlorideThe name defines the core structure and the hydrochloride salt form.
CAS Number 2411261-70-4[1]Uniquely identifies the substance for accurate sourcing and literature review.
Molecular Weight User to verify from Certificate of Analysis (CoA)Essential for accurate molar concentration calculations. Always use the value from the specific lot number you are using.
Purity (HPLC) >98% (Recommended)[3]High purity is critical for attributing biological effects solely to the compound of interest. Impurities can confound results.
Appearance User to verify from CoA (Typically a solid powder)Visual inspection is a preliminary quality check. Any deviation from the expected appearance should be investigated.
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a superior solvent for most organic small molecules intended for biological assays, though care must be taken to limit the final assay concentration[4][5].
Storage Conditions Store solid at -20°C, protected from light and moisture.As a hydrochloride salt, the compound may be hygroscopic (prone to absorbing moisture)[6]. Cool, dry, and dark conditions prevent degradation.

Safety and Handling Precautions

Working with any chemical requires adherence to strict safety protocols. As a hydrochloride salt, this compound and its solutions should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile)[7]. This is your primary defense against accidental contact.

  • Ventilation: Handle the solid powder and concentrated DMSO stock solutions inside a chemical fume hood to avoid inhalation of aerosolized particles or vapors[8][9].

  • Handling Hydrochloride Salts: Hydrochloride salts are hygroscopic[6]. Minimize the time the container is open to the atmosphere. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound[5].

  • Solvent Safety (DMSO): DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid all skin contact[5].

  • Disposal: Dispose of all chemical waste, including empty vials and contaminated consumables, in accordance with your institution's hazardous waste guidelines[9][10].

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM primary stock solution in DMSO, a common starting concentration for many research applications[3].

Required Materials and Equipment
  • 4-Pyridin-4-ylthiophen-3-amine hydrochloride

  • Anhydrous, high-purity DMSO (Biotechnology or Spectrophotometry grade)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Step-by-Step Methodology

Part A: Preparation of 10 mM Primary Stock in DMSO

  • Pre-Calculation: Determine the required mass of the compound using the following formula. Always refer to the molecular weight (MW) provided on the manufacturer's Certificate of Analysis for your specific lot.

    • Formula: Mass (mg) = 10 mM * Volume (mL) * MW ( g/mol ) / 1000

    • Example (for a hypothetical MW of 250.5 g/mol to make 1 mL): Mass (mg) = 10 * 1 * 250.5 / 1000 = 2.505 mg

  • Weighing the Compound:

    • Allow the vial of the compound to sit at room temperature for at least 15-20 minutes before opening.

      • Scientist's Note: This is a critical step to prevent water condensation on the hygroscopic powder, which would lead to inaccurate weighing and potential compound degradation[6].

    • Gently tap the vial on a hard surface to ensure all powder is at the bottom[5].

    • On a calibrated analytical balance, carefully weigh the calculated mass of the powder into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

      • Scientist's Note: Using anhydrous DMSO is essential. Water contamination can reduce the solubility of many organic compounds and may accelerate their degradation[4].

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. However, check compound stability information first, as heat can degrade some molecules[3][5].

  • Aliquoting and Storage:

    • To preserve the integrity of the stock, it is crucial to avoid repeated freeze-thaw cycles. Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in clearly labeled, sterile amber tubes[3].

    • Label each aliquot with: Compound Name, Concentration (10 mM), Solvent (DMSO), and Preparation Date.

    • Store the aliquots at -20°C or -80°C, protected from light[3].

Part B: Preparation of Working Solutions

  • Intermediate Dilutions: It is poor practice to dilute the high-concentration DMSO stock directly into an aqueous assay buffer, as this often causes the compound to precipitate out of solution[4].

    • Perform serial dilutions from your 10 mM primary stock using pure DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).

  • Final Working Solution:

    • Add a small volume of the appropriate DMSO intermediate stock to your final aqueous assay buffer or cell culture medium. Mix immediately and thoroughly by pipetting or gentle vortexing.

    • Crucial Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells or interfere with enzyme activity[3][5]. Always include a vehicle control (assay buffer + same final concentration of DMSO) in your experiments.

Workflow Visualization

The following diagram illustrates the recommended workflow for preparing stock and working solutions.

G cluster_prep Primary Stock Preparation cluster_storage Storage & Dilution cluster_assay Assay Preparation compound 1. Weigh Solid Compound (4-Pyridin-4-ylthiophen-3-amine HCl) dmso 2. Add Anhydrous DMSO compound->dmso Calculate Mass/Volume dissolve 3. Vortex / Sonicate (Ensure Complete Dissolution) dmso->dissolve stock 4. Result: 10 mM Primary Stock dissolve->stock aliquot 5. Aliquot into Single-Use Tubes stock->aliquot storage 6. Store at -20°C / -80°C (Protect from Light) aliquot->storage intermediate 7. Create Intermediate Dilutions (in DMSO) working 8. Dilute into Aqueous Buffer (Final DMSO < 0.1%) intermediate->working Final Dilution Step assay 9. Final Working Solution (Ready for Assay) working->assay

Caption: Recommended workflow from solid compound to final assay-ready solution.

Quality Control and Validation

Ensuring the quality of your stock solution is a continuous process, not a one-time event.

QC MethodDescriptionWhen to Perform
Visual Inspection Before each use, thaw an aliquot and visually inspect for any signs of precipitation or color change against a bright background.Every time a new working solution is made.
Microscopy Place a drop of the final working solution on a slide and check for micro-precipitates under a microscope. This is more sensitive than visual inspection[5].During assay development or if precipitation is suspected.
UV-Vis Spectrophotometry If the molar extinction coefficient (ε) is known, the concentration can be verified using the Beer-Lambert law (A = εcl). This is a rapid, affordable check[4][11].To confirm the concentration of the primary stock solution after preparation.
HPLC Analysis High-Performance Liquid Chromatography is the gold standard for confirming both the concentration and purity/integrity of the compound. It can detect degradation products that may not be visually apparent[12][13].For critical long-term studies, after extended storage, or if experimental results are inconsistent.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound Fails to Dissolve in DMSO Insufficient solvent volume; low-quality or non-anhydrous DMSO; compound has low solubility.1. Double-check calculations. 2. Use fresh, anhydrous DMSO[4]. 3. Apply gentle heat (37°C) or sonicate briefly[5]. 4. If it still fails, a lower concentration stock may be necessary.
Precipitate Forms in Aqueous Working Solution Compound "crashed out" due to poor aqueous solubility; final DMSO concentration is too low to maintain solubility.1. Ensure intermediate dilutions were made in DMSO before the final aqueous step[4]. 2. Increase the final DMSO concentration slightly (if tolerated by the assay, e.g., from 0.1% to 0.2%). 3. Prepare the working solution immediately before use.
Inconsistent Assay Results Stock solution degraded; inaccurate pipetting; repeated freeze-thaw cycles.1. Use a fresh aliquot for each experiment to avoid freeze-thaw damage[3]. 2. Re-verify concentration with a QC method like spectrophotometry. 3. Use calibrated pipettes and proper technique.

References

  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. (2025). BenchChem.
  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences.
  • Inhibitor Handling Instructions. (n.d.). Selleck Chemicals.
  • Hydrochloric acid - Standard Operating Procedure. (2012, December 14). UC Santa Barbara.
  • 2-(thiophen-3-yl)pyridin-4-amine — Chemical Substance Information. (n.d.). NextSDS.
  • Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc.
  • Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. (2026, February 3). HunterLab Horizons Blog.
  • Comprehensive GMP quality control testing for small molecules. (n.d.). Nuvisan.
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Lab Manager.
  • Quality control of small molecules. (2026, March 9). Kymos.
  • Hydrochloric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Small Molecule Analysis & Testing Services. (n.d.). SK pharmteco.
  • SAFETY DATA SHEET - Pyridine hydrochloride. (2010, October 29). ThermoFisher Scientific.
  • CAS 25475-76-7: thiophen-3-amine hydrochloride. (n.d.). CymitQuimica.
  • Pyridine hydrochloride - Safety Data Sheet. (2021, June 19). Sigma-Aldrich.

Sources

Topic: Utilizing 4-Pyridin-4-ylthiophen-3-amine Hydrochloride as a Precursor in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed guide for utilizing 4-Pyridin-4-ylthiophen-3-amine hydrochloride, a versatile heterocyclic building block, as a precursor in Suzuki-Miyaura coupling reactions. We will explore the inherent challenges of this substrate, including the presence of a basic amine, a pyridine nitrogen, and its hydrochloride salt form, and provide robust protocols and optimization strategies. This guide is intended to empower researchers in drug discovery and materials science to effectively synthesize novel biaryl and heterobiaryl scaffolds from this valuable intermediate.

Introduction: The Strategic Value of 4-Pyridin-4-ylthiophen-3-amine

The 4-pyridin-4-ylthiophen-3-amine scaffold is of significant interest in medicinal chemistry. It combines three key pharmacophoric elements:

  • Thiophene Ring: A bioisostere of a phenyl ring, often used to modulate physicochemical properties and metabolic stability. Thiophene derivatives exhibit a wide range of biological activities.[4]

  • Pyridine Ring: A common motif in pharmaceuticals that can act as a hydrogen bond acceptor and influence solubility and pharmacokinetic profiles.[5]

  • Aromatic Amine: A versatile functional group that can serve as a key interaction point with biological targets or as a handle for further synthetic elaboration.

The Suzuki-Miyaura reaction is the most logical and powerful method for C-C bond formation to functionalize this core.[1][6] However, the inherent properties of the starting material present specific challenges that must be addressed through careful reaction design. The primary amine and pyridine nitrogen can potentially coordinate to the palladium catalyst, inhibiting its activity.[5] Furthermore, the hydrochloride salt form necessitates the use of a sufficient amount of base for both neutralization and facilitation of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like 4-Pyridin-4-ylthiophen-3-amine.

The three key steps are:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the (halo)aryl partner, forming a Pd(II) complex. The reactivity of the halide is critical, with the general trend being I > Br > Cl.[3] For aryl chlorides, which are often more cost-effective, specialized, highly active catalyst systems are required.[9][10]

  • Transmetalation: This is the step where the base plays its most critical role.[6] The base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol & Optimization

This section provides a robust starting protocol for the Suzuki coupling of a halogenated 4-Pyridin-4-ylthiophen-3-amine hydrochloride with a generic arylboronic acid. Given the substrate's complexity, this protocol should be seen as a starting point for optimization.

Materials & Reagents
ReagentCAS No. (Example)M.W.Stoichiometry
Halogenated 4-Pyridin-4-ylthiophen-3-amine HClVariesVaries1.0 equiv
Arylboronic AcidVariesVaries1.2-1.5 equiv
Palladium Catalyst (e.g., Pd(dppf)Cl₂)72287-26-4731.72-5 mol%
Base (e.g., K₃PO₄)7778-53-2212.273.0 equiv
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)123-91-1 / 7732-18-5-~0.1 M
Step-by-Step Procedure
  • Reagent Preparation: To a clean, dry reaction vessel (e.g., a microwave vial or Schlenk flask), add the halogenated 4-Pyridin-4-ylthiophen-3-amine hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio).[5][8]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Key Optimization Parameters: Explaining the Causality

The success of this reaction hinges on the careful selection of four key components.

  • The Base: The choice of base is paramount. At least one equivalent is required to neutralize the hydrochloride salt. Additional equivalents are needed to facilitate the transmetalation step.

    • Why K₃PO₄ or Cs₂CO₃ are often superior: For substrates with protic functional groups like amines, strong yet non-nucleophilic inorganic bases are preferred. K₃PO₄ and Cs₂CO₃ are excellent choices.[6][11] They are strong enough to promote the formation of the active boronate species without causing undesirable side reactions.

    • Why weaker bases (Na₂CO₃) may fail: Weaker bases may not be sufficient to drive the transmetalation to completion, especially with electron-rich or sterically hindered coupling partners.

    • Why organic amine bases (Et₃N) are generally avoided: Triethylamine and other amine bases can compete with the desired phosphine ligands for coordination to the palladium center, leading to catalyst inhibition and lower yields.[12]

  • The Palladium Catalyst & Ligand: The combination of the palladium source and the phosphine ligand forms the true catalytic species.

    • Pd(PPh₃)₄: A workhorse catalyst, but it can be sensitive to air and may not be active enough for challenging substrates like aryl chlorides.

    • Pd(dppf)Cl₂: Offers a good balance of reactivity and stability. The dppf ligand is a robust ferrocenyl phosphine that is effective for a wide range of couplings.[13]

    • Buchwald Ligands (e.g., SPhos): For particularly unreactive coupling partners (e.g., aryl chlorides or sterically hindered substrates), highly active catalysts formed from electron-rich, bulky biarylphosphine ligands like SPhos are recommended.[11] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.

  • The Solvent: A mixed solvent system is typically required.

    • Aprotic Organic Solvent (Dioxane, Toluene, DMF): Solubilizes the organic starting materials and the palladium catalyst.

    • Water: Essential for dissolving the inorganic base and facilitating the formation of the boronate complex required for transmetalation.[1][2] The ratio of organic solvent to water may require optimization.

  • The Boron Reagent:

    • Arylboronic Acids: Most common, but can be prone to decomposition (protodeboronation) or trimerization to form boroxines.

    • Arylboronic Pinacol Esters: More stable and often used for slow or high-temperature reactions. They can provide better reproducibility.[11]

Hypothetical Optimization Data & Troubleshooting

To illustrate the optimization process, the following table presents hypothetical results from screening different bases and catalysts for the coupling of a bromo-substituted 4-Pyridin-4-ylthiophen-3-amine HCl with phenylboronic acid.

EntryCatalyst (3 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)10035
2Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)10068
3Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O (4:1)10085
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)10089
5Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)10092

Analysis: The data clearly shows the progression from a weak base and standard catalyst (Entry 1) to more robust conditions. The shift to K₃PO₄ (Entry 2) provides a significant improvement. Using a more stable and active pre-catalyst like Pd(dppf)Cl₂ (Entry 3) further boosts the yield. The use of a highly active Buchwald-type catalyst system (Entry 5) gives the highest yield, demonstrating its utility for potentially challenging heterocyclic systems.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Insufficiently strong base.3. Reaction temperature too low.1. Use a fresh catalyst; ensure inert atmosphere.2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃).3. Increase temperature; consider microwave heating.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst decomposition.1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Screen different palladium sources and ligands.
Protodeboronation Unstable boronic acid, especially at high temperatures or with excess water.Use the corresponding pinacol boronate ester instead of the boronic acid. Minimize reaction time.
Formation of Side Products Amine or pyridine coordinating to Pd, leading to side reactions or deactivation.Use a bulky, electron-rich phosphine ligand (e.g., SPhos) to create a sterically hindered catalytic center that favors the desired cycle.[11]

Conclusion

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a highly valuable precursor for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. While its inherent functionalities present challenges, a successful outcome is readily achievable through the rational selection of reaction parameters. A robust inorganic base like potassium phosphate is critical to both neutralize the substrate's salt form and drive the catalytic cycle. For optimal results, particularly with less reactive coupling partners, the use of stable, well-defined palladium pre-catalysts bearing bulky, electron-rich phosphine ligands is strongly recommended. The protocols and optimization strategies outlined in this note provide a comprehensive framework for researchers to successfully employ this building block in their synthetic campaigns.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC - NIH. (URL: [Link])

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC. (URL: [Link])

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - OUCI. (URL: [Link])

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene - Benchchem. (URL: )
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (URL: [Link])

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. (URL: [Link])

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (URL: [Link])

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. (URL: [Link])

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides | Organometallics - ACS Publications. (URL: [Link])

  • Screening of different bases for Suzuki coupling a - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline - Benchchem. (URL: )
  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. (URL: [Link])

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS - DOI. (URL: [Link])

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (URL: [Link])

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

Sources

Application of 4-Pyridin-4-ylthiophen-3-amine hydrochloride in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes: 4-Pyridin-4-ylthiophen-3-amine Hydrochloride in Kinase Inhibitor Development

Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Hinge-Binding Mechanisms, and High-Throughput Derivatization.

Executive Summary & Mechanistic Rationale

The compound 4-Pyridin-4-ylthiophen-3-amine hydrochloride (CAS: 2411261-70-4) has emerged as a highly privileged building block in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding pocket of kinases such as the c-Jun N-terminal kinases (JNKs) [1].

Designing kinase inhibitors requires precise control over molecular interactions within the highly conserved ATP-binding site. This specific fragment provides an optimal pharmacophore for kinase inhibition due to three distinct mechanistic features:

  • The Pyridine Nitrogen (H-Bond Acceptor): The nitrogen atom on the pyridine ring acts as a highly directional hydrogen bond acceptor. It is specifically positioned to interact with the backbone amide NH of the kinase hinge region (e.g., Met109 in JNK1). This single H-bond is the thermodynamic anchor for the inhibitor.

  • The Thiophene Core (Hydrophobic Spacer): Thiophene acts as an electron-rich, bioisosteric spacer. Its planar geometry allows it to pack tightly against the hydrophobic residues of the ATP pocket (such as the gatekeeper residue) via Van der Waals and π−π interactions, stabilizing the active conformation.

  • The 3-Amine Moiety (Synthetic Vector): The primary amine at the 3-position of the thiophene ring points outward toward the solvent-exposed channel or the DFG-out pocket. This orientation makes it an ideal synthetic handle for covalent extension (via amide or urea linkages) to build selectivity and improve Ligand Efficiency (LE) without disrupting the core hinge-binding interaction [2].

FBDD_Workflow A Fragment Library Screening B Hit Identification (SPR / X-Ray) A->B C 4-Pyridin-4-ylthiophen-3-amine (Hinge Binder) B->C D Derivatization (Amide/Urea Coupling) C->D E Lead Compound (e.g., JNK Inhibitor) D->E

FBDD workflow for developing kinase inhibitors from thiophene-amine fragments.

Experimental Protocols: A Self-Validating System

To transition this fragment into a potent lead compound, researchers must perform structure-guided derivatization followed by rigorous biochemical validation. The following protocols are designed with built-in causality and quality control checkpoints.

Protocol A: Structure-Guided Library Synthesis (Amide Derivatization)

Causality & Rationale: The 3-amine group on the thiophene ring is electronically deactivated by the adjacent electron-withdrawing pyridine ring and the heteroaromatic system itself. Standard coupling reagents (e.g., EDC/NHS) often yield poor conversions. We utilize HATU because it forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric and electronic hindrance of the amine. Furthermore, because the starting material is a hydrochloride salt, a non-nucleophilic base (DIPEA ) must be used in excess to free-base the amine in situ, ensuring it is sufficiently nucleophilic for the coupling reaction.

Step-by-Step Procedure:

  • Preparation: In a dry 10 mL glass vial under N2​ atmosphere, dissolve the carboxylic acid building block (0.12 mmol, 1.2 eq) in anhydrous DMF (2.0 mL).

  • Activation: Add HATU (0.15 mmol, 1.5 eq) and DIPEA (0.40 mmol, 4.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-Pyridin-4-ylthiophen-3-amine hydrochloride (0.10 mmol, 1.0 eq) in one portion. Stir the reaction mixture at 40°C for 12 hours.

  • Purification: Quench the reaction with H2​O (5 mL) and extract with EtOAc (3 x 5 mL). Concentrate the organic layer under reduced pressure and purify via preparative HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA).

  • Validation Checkpoint (Self-Validation): Perform LC-MS analysis on the purified fraction. The protocol is considered successful only if the target mass [M+H]+ is observed with >95% purity (UV 254 nm). Any unreacted fragment will cause false positives in downstream kinase assays and must be absent.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

Causality & Rationale: Thiophene-pyridine derivatives often exhibit intrinsic auto-fluorescence, which can severely interfere with standard fluorescence assays. TR-FRET is selected because it introduces a microsecond time delay before signal measurement. This allows the short-lived background auto-fluorescence of the compounds to decay, isolating the long-lived specific binding signal of the europium/terbium fluorophores. This ensures that the measured IC50​ values reflect true thermodynamic binding affinity, directly correlating to drug-target residence time [3].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., JNK1, 5 nM), a biotinylated tracer ligand (10 nM), and Europium-labeled anti-GST antibody (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Incubation: Dispense 100 nL of the synthesized derivatives (from Protocol A) in a 10-point dose-response curve (in DMSO) into a 384-well pro-plate. Add 10 µL of the master mix per well.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm).

  • Validation Checkpoint (Self-Validation): Calculate the Z'-factor for the assay plate using Staurosporine (10 µM) as the positive control and DMSO as the negative control. The data is only validated for SAR analysis if the Z'-factor is > 0.6 , proving the assay has a sufficient dynamic range to distinguish true hits from noise.

Pharmacophore & Interaction Visualization

To understand how derivatives of 4-Pyridin-4-ylthiophen-3-amine achieve selectivity, we must map the molecular interactions within the kinase pocket.

Pharmacophore_Model cluster_ligand 4-Pyridin-4-ylthiophen-3-amine Scaffold cluster_kinase Kinase ATP-Binding Pocket P1 Pyridine Nitrogen (H-bond Acceptor) K1 Hinge Region Backbone (e.g., Met109 NH) P1->K1 Directional H-bond P2 Thiophene Core (Hydrophobic Spacer) K2 Hydrophobic Pocket (Gatekeeper Residue) P2->K2 Van der Waals / pi-pi P3 3-Amine Group (Synthetic Vector) K3 Solvent Channel / DFG-out Region P3->K3 Covalent Extension

Pharmacophore interaction model of the fragment within the kinase ATP-binding pocket.

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data demonstrating how derivatizing the 3-amine vector impacts kinase affinity and selectivity. Notice how extending the fragment into the solvent channel dramatically improves the IC50​ from the micromolar to the nanomolar range.

Table 1: Representative SAR of 4-Pyridin-4-ylthiophen-3-amine Derivatives

Compound IDR-Group Substitution (at 3-amine)JNK1 IC50​ (nM)JNK2 IC50​ (nM)Ligand Efficiency (LE)Selectivity Fold (vs. p38 α )
Fragment 1 -H (Unmodified Fragment)4,5005,2000.421.2x
Derivative 2 Acetamide8509100.385.0x
Derivative 3 4-Fluorobenzamide1251400.3525x
Derivative 4 3-(Trifluoromethyl)phenyl urea12180.39>100x

Note: Ligand Efficiency (LE) is maintained >0.30, confirming that the added molecular weight effectively contributes to binding energy rather than acting as dead steric bulk.

References

  • Elan Pharmaceuticals, Inc. (2011). Inhibitors of jun n-terminal kinase. European Patent EP2393806B1.
  • University of Birmingham. (2015). Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2 and associated kinases. Available at: [Link]

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. Available at: [Link]

Application Notes & Protocols: In Vivo Dosing of 4-Pyridin-4-ylthiophen-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Note from the Senior Application Scientist

The following guide addresses the critical need for robust in vivo dosing strategies for novel chemical entities. Direct experimental data for 4-Pyridin-4-ylthiophen-3-amine hydrochloride is not extensively available in public literature, a common challenge in preclinical development. Therefore, this document provides a comprehensive framework based on established principles for formulating poorly soluble, amine-containing small molecules, particularly those with structures suggestive of kinase inhibitors.[1][2][3] The protocols and strategies outlined here are designed to empower researchers to develop a tailored, effective, and scientifically sound dosing plan for this compound and other similar molecules emerging from discovery pipelines.

Introduction

4-Pyridin-4-ylthiophen-3-amine hydrochloride is a heterocyclic amine. Based on its structure, it belongs to a class of compounds often investigated as kinase inhibitors. A significant hurdle in the preclinical development of such novel molecules is their characteristically low aqueous solubility, which can lead to poor and variable oral bioavailability, complicating the assessment of their efficacy and safety profiles.[1][2][3]

The hydrochloride salt form suggests an attempt to improve aqueous solubility.[4] However, this may not be sufficient for achieving the concentrations required for in vivo studies, especially for intravenous administration.[5][6] This guide details a systematic approach to developing and validating dosing vehicles for 4-Pyridin-4-ylthiophen-3-amine hydrochloride, ensuring accurate dose delivery and reproducible results in preclinical animal models.

Part 1: Foundational Physicochemical & Pre-formulation Assessment

A thorough understanding of the compound's physicochemical properties is the mandatory first step in designing a successful formulation strategy.[7] This data dictates the choice of excipients, vehicle systems, and administration routes.

Key Characterization Assays
  • Aqueous Solubility: Determine solubility at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand the impact of the gastrointestinal tract and physiological pH on dissolution. The hydrochloride salt is expected to have higher solubility at a lower pH.

  • LogP/LogD: The octanol-water partition coefficient is critical for predicting a compound's lipophilicity and its potential to be formulated in lipid-based systems.[8]

  • pKa: Identifying the ionization constant(s) of the molecule is crucial, as it explains the pH-dependent solubility and helps predict its behavior in vivo.[8]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can determine the compound's melting point, crystallinity, and polymorphism, which all influence stability and dissolution.

Table 1: Representative Physicochemical Properties for a Thiophene-Amine Kinase Inhibitor Candidate
ParameterRepresentative ValueImplication for Formulation
Molecular Weight ~250-400 g/mol Standard for small molecules.
Form Hydrochloride SaltEnhanced aqueous solubility, especially at low pH.
Aqueous Solubility (pH 7.4) < 0.01 mg/mLPoorly soluble; requires enabling formulation.[8]
Aqueous Solubility (pH 2.0) 0.1 - 1.0 mg/mLImproved solubility in acidic conditions.
Calculated LogP 2.5 - 4.0Lipophilic; suggests suitability for co-solvents or lipids.[8]
pKa (basic) 3.5 - 5.0Weak base; solubility will decrease as pH increases.[8]
Melting Point >180 °CHigh melting point can indicate strong crystal lattice energy, making dissolution more difficult.

Part 2: Vehicle Selection Strategy & Decision Workflow

The selection of an appropriate vehicle is a balance between achieving the desired concentration, ensuring stability, and minimizing any physiological effects of the vehicle itself.[9] The strategy should be logical and data-driven.

Decision Workflow for Vehicle Selection

The following diagram outlines a systematic process for selecting a suitable formulation path based on initial solubility assessments.

VehicleSelection Figure 1. Vehicle Selection Workflow Start Start: Determine Aqueous Solubility of Compound SolubilityCheck Is solubility > Target Dose in simple aqueous buffer (e.g., PBS, citrate)? Start->SolubilityCheck AqueousVehicle Use Aqueous Vehicle (e.g., Saline, PBS) SolubilityCheck->AqueousVehicle Yes ComplexFormulation Proceed to Enabling Formulation Strategies SolubilityCheck->ComplexFormulation No CoSolvent Co-solvent System (e.g., PEG400, DMSO) Good for IV/IP/PO ComplexFormulation->CoSolvent Suspension Aqueous Suspension (e.g., Methylcellulose) Oral (PO) Route Only ComplexFormulation->Suspension Cyclodextrin Cyclodextrin-based (e.g., Captisol®) Excellent for IV/PO ComplexFormulation->Cyclodextrin Lipid Lipid-based System (e.g., SEDDS) Oral (PO) Route ComplexFormulation->Lipid

Caption: A decision tree to guide formulation strategy.

Common Vehicle Categories
  • Aqueous Solutions: The simplest approach for soluble compounds. For a hydrochloride salt, using a citrate or acetate buffer may maintain a lower pH and improve solubility.[10] However, for intravenous (IV) use, the pH must be carefully controlled to be near physiological (pH 3-9) to avoid irritation.[10]

  • Co-solvent Systems: These are mixtures of water and water-miscible organic solvents. They are effective for many poorly soluble compounds but must be used with caution due to potential toxicity.[11] Common components include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), and ethanol.

  • Suspensions: If the compound cannot be fully dissolved, it can be suspended in an aqueous vehicle. This is suitable only for oral (PO) or intraperitoneal (IP) administration and is not an option for the IV route. Suspending agents like methylcellulose or carboxymethylcellulose are used to ensure homogeneity.[12][13]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[14] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, commercially known as Captisol®) is widely used and has a strong safety record for parenteral use.[15][16]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be effective for oral administration.[10][17] These systems form fine emulsions in the gut, which can enhance absorption.

Table 2: Common Excipients for Preclinical In Vivo Formulations
Excipient ClassExample(s)Primary UseCommon RoutesKey Considerations
Aqueous Buffer Phosphate-Buffered Saline (PBS), Citrate BufferVehicle for soluble compoundsPO, IV, IP, SCCheck for pH-dependent stability and precipitation upon injection.
Co-Solvent PEG400, Propylene Glycol, DMSO, EthanolSolubilizerPO, IV, IPPotential for toxicity; must keep percentages low, especially for IV.[11]
Surfactant Tween® 80, Cremophor® ELSolubilizer, Wetting AgentPO, IV, IPCan cause hypersensitivity reactions (Cremophor®); use at low concentrations.
Suspending Agent Methylcellulose (MC), Carboxymethylcellulose (CMC)Increase viscosity, prevent settlingPO, IPNot suitable for IV. Ensure homogeneity before each dose.[12]
Complexing Agent Captisol® (SBE-β-CD)Solubilizer via inclusion complexPO, IV, IP, SCVery effective and safe, but can alter pharmacokinetics.[15][18]
Lipid Vehicle Corn Oil, Sesame Oil, Labrasol®, Maisine®Vehicle for lipophilic drugsPO, IMCan influence absorption rate; not suitable for IV unless emulsified.[10]

Part 3: Formulation Development & Experimental Protocols

Fresh preparation of dosing formulations is highly recommended to ensure stability and potency.[19] Always prepare a slight overage (e.g., 10-20%) to account for transfer losses.

Protocol 1: Preparation of a Co-solvent Formulation (for IV, IP, or PO)

Vehicle Example: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

  • Calculate Requirements: Determine the final concentration needed (e.g., 2 mg/mL) and the total volume required. For a 10 mL total volume, you will need 20 mg of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

  • Initial Dissolution: Weigh the compound into a sterile glass vial. Add 1.0 mL of DMSO. Vortex or sonicate gently until the compound is fully dissolved. This creates a stock solution.[19]

  • Add Co-solvent: To the DMSO solution, add 4.0 mL of PEG400. Vortex until the solution is clear and homogenous.

  • Final Dilution: Slowly add 5.0 mL of sterile saline to the mixture while vortexing. The slow addition is crucial to prevent precipitation of the compound.

  • Final Inspection: Visually inspect the final solution. It should be clear and free of any particulate matter.

Protocol 2: Preparation of an Aqueous Suspension (for PO)

Vehicle Example: 0.5% Methylcellulose (w/v) with 0.2% Tween® 80 (v/v) in Water

This vehicle is widely used for oral gavage studies.[12][20][21]

  • Prepare the Vehicle:

    • Heat approximately half of the required final volume of purified water (e.g., 50 mL for a 100 mL final volume) to 70-80°C.

    • Slowly add 0.5 g of methylcellulose powder while stirring vigorously with a magnetic stirrer to create a dispersion.

    • Add 0.2 mL of Tween® 80.

    • Add the remaining volume of water as cold water (or ice) and continue to stir in a cold bath until the solution becomes clear and viscous. Store refrigerated.

  • Prepare the Suspension:

    • Weigh the required amount of 4-Pyridin-4-ylthiophen-3-amine hydrochloride into a mortar or a suitable tube.

    • Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturate (or vortex) to form a smooth, uniform paste. This step is critical to ensure proper wetting of the particles.[20]

    • Gradually add the remaining vehicle in portions, with continuous mixing, until the final desired volume and concentration are reached.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing. It is critical to maintain stirring during the dosing procedure to ensure each animal receives a uniform dose.

Protocol 3: Preparation of a Captisol® Formulation (for IV or PO)

Vehicle Example: 30% (w/v) Captisol® in Water

  • Prepare the Vehicle: Weigh the required amount of Captisol® powder (e.g., 3.0 g) and dissolve it in approximately 7 mL of sterile water for injection (WFI). Stir until fully dissolved, then adjust the final volume to 10 mL with WFI. The pH can be adjusted if necessary.

  • Add Compound: Add the pre-weighed 4-Pyridin-4-ylthiophen-3-amine hydrochloride to the Captisol® solution.

  • Complexation: Vortex and/or sonicate the mixture. Gentle heating (e.g., 40-50°C) may be used to facilitate the formation of the inclusion complex and achieve a clear solution. Allow cooling to room temperature.

  • Finalization: Once cooled, ensure the solution remains clear. If necessary, filter through a 0.22 µm syringe filter for sterilization, especially for IV administration.

Part 4: Dosing Formulation Analysis & Validation

It is a regulatory requirement and a component of good scientific practice to verify the quality of the dosing formulation.[22][23][24] This ensures that the dose administered is accurate and that the formulation is stable for the duration of its use.

Key Validation Parameters
  • Concentration Verification: The concentration of the active compound in the vehicle should be confirmed, typically by HPLC-UV. The measured concentration should be within ±10% of the target nominal concentration.[22]

  • Homogeneity (for suspensions): For suspensions, samples should be taken from the top, middle, and bottom of the bulk preparation to ensure the compound is evenly distributed. The results should not vary by more than ±15%.[24]

  • Stability: The formulation should be tested for stability under the intended storage conditions (e.g., room temperature, refrigerated) and for the duration of use (e.g., 8 hours on the benchtop).[22]

ValidationWorkflow Figure 2. Dosing Formulation Validation Workflow Prep Prepare Formulation (e.g., Suspension) Visual Visual Inspection (Clarity, Color, Particulates) Prep->Visual T0_Sample Time=0 Sampling (Top, Middle, Bottom) Visual->T0_Sample Homogeneity Homogeneity Analysis (HPLC) Is RSD <= 15%? T0_Sample->Homogeneity Concentration Concentration Analysis (HPLC) Is Mean within 90-110% of Target? Homogeneity->Concentration Yes Fail FAIL: Reformulate or Re-evaluate Homogeneity->Fail No Stability Store under Use Conditions (e.g., 4h at RT) Concentration->Stability Yes Concentration->Fail No T_End_Sample Time=End Sampling Stability->T_End_Sample Stability_Test Stability Analysis (HPLC) Is Mean within 90-110% of T0? T_End_Sample->Stability_Test Pass Formulation Approved for In Vivo Dosing Stability_Test->Pass Yes Stability_Test->Fail No

Caption: A workflow for validating preclinical dosing formulations.

Part 5: Route of Administration Considerations

The choice of administration route is fundamental to the study design and is heavily influenced by the formulation.

Table 3: Comparison of Common Preclinical Administration Routes
RouteAbbreviationCommon Volume (Mice)BioavailabilityKey Formulation Constraints
Oral Gavage PO5-10 mL/kg[25][26]Variable; subject to first-pass metabolismCan use solutions, suspensions, emulsions. pH can vary.[10]
Intravenous IV5 mL/kg[25]100% (by definition)Must be a sterile, true solution. pH near neutral. No particulates.[5][6]
Intraperitoneal IP10 mL/kg[27]High, but slower than IVCan use solutions or fine suspensions. Must be non-irritating.
Subcutaneous SC5-10 mL/kgSlower absorption; can create a depot effectMust be isotonic and non-irritating. pH near neutral.

Conclusion

Developing a successful in vivo dosing strategy for a novel compound like 4-Pyridin-4-ylthiophen-3-amine hydrochloride is a systematic, multi-step process. It begins with a thorough physicochemical characterization, which informs a logical vehicle selection process. The protocols provided offer starting points for creating aqueous, co-solvent, suspension, or cyclodextrin-based formulations. Crucially, any chosen formulation must be analytically validated for concentration, homogeneity, and stability to ensure data integrity. By following this structured approach, researchers can confidently and accurately assess the in vivo pharmacology and toxicology of new chemical entities, paving the way for successful drug development.

References

  • Creative BioMart. Preclinical Development of Kinase/Phosphatase Drugs. Available from: [Link]

  • Li, P., & Zhao, L. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. PubMed. Available from: [Link]

  • Stegemann, S., et al. (2002). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. Available from: [Link]

  • Sharma, D., & Soni, M. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. InnoVision Health Sciences. Available from: [Link]

  • Various Authors. (2019). Oral gavage with methylcellulose? ResearchGate. Available from: [Link]

  • Brunelle, A., & St. Laurent, J. (2026). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available from: [Link]

  • Various Authors. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation? ResearchGate. Available from: [Link]

  • Dahan, A., & Miller, J. M. (2015). The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility-permeability interplay. PubMed. Available from: [Link]

  • Cydex Pharmaceuticals Inc. (n.d.). Develops, Licenses Captisol and Drug Formulation Technology. PharmaCompass.com. Available from: [Link]

  • Majumdar, S., & Banga, A. K. (2015). Captisol-Enabled(TM) Lipophilic Drug Complex Delivered Transdermally by Iontophoresis. American Association of Pharmaceutical Scientists. Available from: [Link]

  • Unknown Author. (n.d.). A BRIEF REVIEW ON CAPTISOL. Jetir.Org. Available from: [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Available from: [Link]

  • Dong, L., et al. (n.d.). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. PMC. Available from: [Link]

  • Colorcon. (2026). What Are Excipients? 9 Common Examples. Available from: [Link]

  • NorthEast BioLab. (n.d.). GLP Method Validation And Dose Formulation Analysis For Your Preclinical And Clinical Studies!. Available from: [Link]

  • Erhirhie, E. O., et al. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE.org. Available from: [Link]

  • Regis Technologies. (2023). Analytical Strategies from Early Development to Validation: Part One. Available from: [Link]

  • Kádár, S., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]

  • Unadkat, J. D., & Mao, Q. (n.d.). Impact of Pharmaceutical Excipients on Oral Drug Absorption. ASCPT. Available from: [Link]

  • Connolly, S. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. Dow. Available from: [Link]

  • Whylings, J., et al. (n.d.). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. PMC. Available from: [Link]

  • Van der Watt, J. G., & Grobler, A. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Available from: [Link]

  • Erhirhie, E. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. Available from: [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. PubMed. Available from: [Link]

  • Unknown Author. (n.d.). Compounding Methylcellulose Guide. Scribd. Available from: [Link]

  • Herbrink, M., et al. (n.d.). Inherent formulation issues of kinase inhibitors. DSpace. Available from: [Link]

  • Quentmeier, H., et al. (2013). Pre-Clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. PMC. Available from: [Link]

  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link]

  • European Medicines Agency. (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Available from: [Link]

  • Wang, S., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]

  • ChemBK. (2024). 4-Pyridinamine, 3-nitro-. Available from: [Link]

  • Ikeda, K., et al. (2025). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate. Available from: [Link]

  • Various Authors. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]

Sources

Application Note: Strategic Formulation of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride for Robust High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the formulation and handling of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride (CAS 2411261-70-4) for high-throughput screening (HTS) applications. The success of any HTS campaign is fundamentally reliant on the quality and consistency of the compound solutions being screened. Issues such as poor solubility, compound precipitation, and degradation can lead to false negatives or positives, wasting significant resources. This document outlines the key physicochemical properties of the title compound, provides detailed, step-by-step protocols for the preparation of DMSO stock solutions and aqueous assay-ready plates, and offers a self-validating workflow incorporating essential quality control checkpoints. Furthermore, a troubleshooting guide is presented to address common formulation challenges, ensuring data integrity and reproducibility in drug discovery workflows.

Physicochemical Profile & Handling Recommendations

Understanding the inherent properties of a compound is the first step toward a rational formulation strategy. 4-Pyridin-4-ylthiophen-3-amine;hydrochloride is a heterocyclic compound supplied as a hydrochloride salt, a common strategy to improve the aqueous solubility and stability of basic parent molecules.[1]

Table 1: Properties of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride

PropertyValue / InformationSource / Comment
CAS Number 2411261-70-4[2][3]
Molecular Formula C₉H₉ClN₂SCalculated from structure.
Molecular Weight 212.70 g/mol Calculated from formula.
Structure 4-(pyridin-4-yl)thiophen-3-amine;hydrochlorideContains basic pyridine and aminothiophene moieties.
Appearance Assumed to be a solid.Typical for hydrochloride salts.
Solubility Expected to have good solubility in DMSO.[4] Aqueous solubility is enhanced by the salt form but may be limited at neutral pH.Experimental verification is mandatory.
Stability The hydrochloride salt form enhances stability. The aminothiophene moiety may be susceptible to oxidation over time. Solutions should be protected from light and stored frozen.General chemical knowledge.

1.1. Safety & Handling Precautions

As a hydrochloride salt of a pyridine-containing amine, this compound requires careful handling. Analogs such as pyridine and 4-aminopyridine are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid powder and concentrated solutions in a certified chemical fume hood to avoid inhalation.

  • Storage (Solid): Store the solid compound tightly sealed in a cool, dry, dark place. The compound may be hygroscopic.[6]

  • Storage (Solution): Store DMSO stock solutions at -20°C or -80°C in tightly sealed, low-volume microplates to minimize freeze-thaw cycles and moisture absorption.

  • Disposal: Dispose of all waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Core Principles of HTS Compound Formulation

The goal of HTS formulation is to deliver a precise and consistent concentration of a soluble, non-aggregated compound to the biological assay.[7] The industry-standard approach involves a multi-step process from a high-concentration master stock to a final, low-concentration assay-ready plate.

  • Primary Solvent - DMSO: Dimethyl sulfoxide (DMSO) is the solvent of choice for primary HTS compound stocks due to its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Stock Solutions: A high-concentration stock (typically 1-10 mM) in 100% DMSO serves as the master source. This maximizes compound stability and allows for significant dilution into aqueous buffers, minimizing the final DMSO concentration in the assay, which can itself affect biological outcomes.

  • Assay-Ready Plates (ARPs): ARPs contain the compound serially diluted to various concentrations. They are typically prepared by diluting from the master stock into either 100% DMSO or an intermediate aqueous/DMSO buffer before the final transfer into the assay plate.[8]

Protocol: Master Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM master stock solution in DMSO, a common starting point for most HTS campaigns. This process is a critical quality gate; errors at this stage will propagate throughout the entire screen.

3.1. Materials

  • 4-Pyridin-4-ylthiophen-3-amine;hydrochloride powder

  • High-purity, anhydrous DMSO (≤0.05% water)

  • Calibrated analytical balance

  • Class A volumetric flasks or appropriate tubes

  • Vortex mixer and/or sonicator

  • Automated liquid handler or calibrated manual pipettes

  • HTS-compatible storage plates (e.g., 96- or 384-well polypropylene plates) with cap mats or seals

3.2. Step-by-Step Methodology

  • Pre-Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution (MW = 212.70 g/mol ): Mass = 10 mmol/L * 1x10⁻³ L * 212.70 g/mol = 2.127 mg

  • Weighing: Tare a suitable container (e.g., a microcentrifuge tube) on an analytical balance. Carefully weigh out the calculated mass of the compound. For accuracy, it is best to weigh a larger amount (e.g., 10-20 mg) and dissolve it in a proportionally larger volume of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound.

  • Solubilization: Cap the container tightly and vortex vigorously for 2-5 minutes. If the solid is not fully dissolved, place the container in a bath sonicator for 5-10 minutes. Causality: Sonication uses high-frequency sound waves to break apart solid aggregates and accelerate the dissolution process.

  • Quality Control (QC) - Visual Check: Once dissolution appears complete, carefully inspect the solution against a bright light source. There should be no visible particulates, cloudiness, or precipitate. This is the most fundamental QC check.

  • Aliquoting: Using a calibrated pipette or automated liquid handler, aliquot the master stock solution into the wells of a storage microplate.

  • Sealing and Storage: Securely seal the plate with a cap mat or foil seal. Label clearly and store at -20°C or below.

3.3. Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_store Storage Receive Receive & Verify Compound ID Weigh Weigh Solid Compound (Analytical Balance) Receive->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Solubilize Vortex / Sonicate (5-10 min) Add_DMSO->Solubilize QC_Visual Visual Inspection (Clarity Check) Solubilize->QC_Visual QC_Visual->Solubilize Fail (Re-dissolve) Aliquot Aliquot to Master Plate (e.g., 384-well PP) QC_Visual->Aliquot Pass Store Seal, Label & Store (-20°C / -80°C) Aliquot->Store

Fig 1. Workflow for Master Stock Preparation and QC.

Protocol: Preparation of Assay-Ready Plates (ARPs)

This protocol outlines the creation of a dilution series in a 384-well format, a common requirement for determining dose-response curves. This is typically performed using automated liquid handlers to ensure precision and throughput.

4.1. Step-by-Step Methodology

  • Thaw Master Plate: Remove the master stock plate from the freezer and allow it to equilibrate to room temperature for at least 60 minutes before opening. Causality: This crucial step prevents atmospheric water from condensing into the DMSO wells, which can cause compound precipitation.

  • Centrifugation: Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure any liquid on the seal is collected at the bottom of the well.

  • Intermediate Dilution (Optional but Recommended): To minimize serial dilution errors and reduce the DMSO concentration in the final assay, an intermediate dilution step is often performed. For example, transfer a small volume (e.g., 1-5 µL) from the 10 mM master stock into a larger volume of assay buffer or a DMSO/buffer mix.

  • Serial Dilution: Perform serial dilutions across an assay-ready plate. For example, in a 384-well plate, fill columns 2-24 with a fixed volume of assay buffer. Add the highest concentration of the compound to column 1. Transfer a small volume from column 1 to column 2, mix thoroughly, then transfer from column 2 to 3, and so on.

  • Final Transfer: Use a liquid handler (e.g., acoustic dispenser or pintool) to transfer a very small volume (nL to low µL) from the ARP to the final assay plate containing the biological reagents.

4.2. Workflow for Assay-Ready Plate Generation

G cluster_dilution Dilution Series Start Thaw Master Stock Plate (60 min at RT) Centrifuge Centrifuge Plate (1 min @ 1000 x g) Start->Centrifuge Unseal Carefully Remove Seal Centrifuge->Unseal Intermediate Optional: Intermediate Dilution (e.g., into buffer) Unseal->Intermediate Serial_Dilute Perform Serial Dilution in Assay-Ready Plate (ARP) Unseal->Serial_Dilute Intermediate->Serial_Dilute Transfer Transfer to Final Assay Plate (e.g., Acoustic Dispensing) Serial_Dilute->Transfer End Proceed with Biological Assay Transfer->End

Fig 2. General Workflow for Creating Assay-Ready Plates.

Quality Control & Troubleshooting

Vigilant QC is essential for trustworthy data. Compound precipitation is the most common failure mode in HTS.[9][10]

Table 2: Quality Control Checkpoints

StageQC CheckPotential IssueAction
Stock Solution Visual ClarityIncomplete dissolutionRe-sonicate/vortex; if unresolved, remake at a lower concentration.
Post Freeze-Thaw Visual ClarityCompound has "frozen out" of solutionAllow to fully thaw at RT, vortex, and re-inspect.
In Assay Buffer Light Scatter / NephelometryPrecipitation upon dilution into aqueous bufferIndicates exceeding aqueous solubility limit.
Assay Data Irreproducible dose-response curvesCould indicate aggregation or instability in assay mediaReview formulation; test for time-dependent signal change.

5.1. Troubleshooting Compound Precipitation

If precipitation is observed upon dilution into the final assay buffer, it indicates that the compound's aqueous solubility has been exceeded. Use the following decision tree to diagnose and resolve the issue.

G Start Precipitation or Cloudiness Observed in Assay Plate? Check_Buffer Is assay buffer pH > 7.5? Start->Check_Buffer Yes No_Issue No precipitation observed. Proceed with assay. Start->No_Issue No Check_Conc Is highest assay concentration > 10 µM? Check_Buffer->Check_Conc No pH_Issue Root Cause: Free base is precipitating at basic pH Check_Buffer->pH_Issue Yes Sol_Issue Root Cause: Exceeded Aqueous Solubility Check_Conc->Sol_Issue Yes Check_Conc->Sol_Issue No (Likely low solubility) Solution1 Solution: Lower the top screening concentration. Sol_Issue->Solution1 Solution2 Solution: Consider adding a co-solvent (if assay tolerates it). Sol_Issue->Solution2 Solution3 Solution: Re-evaluate buffer components. Is a lower pH possible? pH_Issue->Solution3

Fig 3. Decision Tree for Troubleshooting Compound Precipitation.

References

  • J.T. Baker. (2011).
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Seyonic. (n.d.). HTS - High Throughput Screening. Retrieved from [Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2026). Assay Guidance Manual Program. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(thiophen-3-yl)pyridin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Coussens, N. P., et al. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2016). Assay Guidance Manual. ResearchGate. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2026). Assay Guidance Manual Program Overview. Retrieved from [Link]

  • Cytiva. (2020). Get started with 96-well resin plates for high-throughput process development. Retrieved from [Link]

  • Sphere Fluidics. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Laine, K., et al. (1992). Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters. PubMed, 44(1-2), 65-73. [Link]

  • Maltseva, E., et al. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. MDPI, 15(11), 2209. [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: pyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Enhancing the Physiochemical Properties of Puerarin via L-Proline Co-Crystallization. PMC, 27(21), 7384. [Link]

  • NextSDS. (n.d.). 4-(pyridin-4-yl)thiophen-2-amine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). (3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine. Retrieved from [Link]

Sources

Application Note: Advanced Solubilization Techniques for 4-Pyridin-4-ylthiophen-3-amine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

When formulating heteroaromatic compounds for in vitro screening, researchers frequently encounter a "solubility wall." 4-Pyridin-4-ylthiophen-3-amine hydrochloride (CAS: 2411261-70-4)[1] is a prime example. Featuring a rigid, planar pyridine-thiophene backbone, this compound exhibits strong π−π stacking. When isolated as a hydrochloride salt, the resulting crystal lattice energy is exceptionally high.

The Causality of Insolubility in DMSO: While Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for drug discovery, it is a dipolar aprotic solvent[2]. Its highly polarized sulfoxide oxygen expertly solvates cations (such as the protonated amine). However, DMSO lacks hydrogen-bond donors, making it fundamentally poor at solvating small, charge-dense anions like chloride[2],[3]. Consequently, the thermodynamic drive to dissolve the HCl salt is often lower than that of the free base.

To overcome this, we must deploy targeted interventions—either kinetic (heat/cavitation) to disrupt the lattice, or thermodynamic (in situ free-basing) to alter the ionization state. Furthermore, as highlighted in 4[4], repeated freeze-thaw cycles provide nucleation energy that causes amorphous compounds to precipitate as lower-energy, highly insoluble crystalline polymorphs.

Physicochemical Properties & Reconstitution Data

Before beginning the protocol, ensure your calculations account for the hydrochloride salt mass.

Table 1: Compound Specifications

PropertyValue
Compound Name 4-Pyridin-4-ylthiophen-3-amine hydrochloride
CAS Registry Number 2411261-70-4[1]
Molecular Formula C9H8N2S • HCl
Molecular Weight 212.70 g/mol
Physical State Solid powder

Table 2: Reconstitution Guidelines (Anhydrous DMSO)

Target ConcentrationMass of CompoundRequired Volume of Dry DMSO
10 mM 5.0 mg2.35 mL
10 mM 10.0 mg4.70 mL
50 mM 5.0 mg0.47 mL
50 mM 10.0 mg0.94 mL

Solubilization Workflow

The following decision-tree dictates the logical progression from standard kinetic dissolution to advanced thermodynamic free-basing.

Workflow Start 4-Pyridin-4-ylthiophen-3-amine HCl (Solid Powder) AddDMSO Add Dry DMSO (Target: 10-50 mM) Start->AddDMSO Mix Vortex & Sonicate (5-10 mins) AddDMSO->Mix Decision1 Is solution clear? Mix->Decision1 Heat Warm to 37°C (Water Bath) Decision1->Heat No Success Clear Stock Solution (Aliquot & Store at -80°C) Decision1->Success Yes Decision2 Is solution clear? Heat->Decision2 Base Add 1.1 eq DIPEA (In situ Free-basing) Decision2->Base No Decision2->Success Yes Base->Success Dissolved

Figure 1: Decision-tree workflow for solubilizing 4-Pyridin-4-ylthiophen-3-amine HCl in DMSO.

Experimental Protocols

Protocol A: Standard Kinetic Solubilization

This protocol utilizes mechanical and thermal energy to overcome the initial lattice energy barrier, a standard approach for amine hydrochlorides as outlined in 5[5].

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 4-Pyridin-4-ylthiophen-3-amine hydrochloride to equilibrate to room temperature for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder. Water severely degrades the solubility of hydrophobic compounds in DMSO[4].

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve your target concentration (e.g., 10 mM).

  • Mechanical Disruption: Cap securely and vortex vigorously for 2 minutes.

  • Cavitation: Place the vial in an ultrasonic water bath for 5–10 minutes. Causality: Sonication provides localized high-energy cavitation bubbles that physically break down the crystalline lattice.

  • Thermal Assist: If particulates remain, transfer the vial to a 37°C water bath for 10 minutes[5].

  • Self-Validation Check: Hold the vial against a strong, direct light source. If you observe a Tyndall effect (light scattering), micro-particulates are still present. Do not proceed to biological assays. Move to Protocol B.

Protocol B: Thermodynamic Solubilization (In Situ Free-Basing)

If kinetic methods fail, the chloride salt is thermodynamically insoluble at your target concentration. We must neutralize the HCl to liberate the free base.

Step-by-Step Methodology:

  • Base Addition: To the cloudy suspension from Protocol A, add 1.05 to 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Calculation: For a 10 mM stock, add DIPEA to achieve a final concentration of 10.5 mM. (DIPEA density = 0.742 g/mL; MW = 129.24 g/mol ).

  • Mixing: Vortex the solution for 1 minute.

  • Mechanistic Result: DIPEA acts as a non-nucleophilic proton sink, deprotonating the amine. The newly formed free base of 4-Pyridin-4-ylthiophen-3-amine interacts highly favorably with DMSO via dipole-dipole interactions, rapidly clearing the solution. The byproduct, DIPEA-HCl, is highly soluble in DMSO.

  • Self-Validation Check: The solution should now be optically clear and free of any light scattering.

Protocol C: Aliquoting and Storage

Improper storage is the leading cause of downstream assay failure[4].

Step-by-Step Methodology:

  • Aliquoting: Immediately divide the clear stock solution into single-use volumes (e.g., 10 µL or 50 µL) in sterile microcentrifuge tubes[5].

  • Storage: Flash-freeze and store at -80°C for up to 6 months[5].

  • Strict Prohibition: Never subject the stock to freeze-thaw cycles. Causality: Temperature fluctuations in hygroscopic DMSO introduce trace water and provide nucleation energy. This forces the compound to precipitate out of its amorphous state into a lower-energy, highly insoluble crystalline polymorph that will not redissolve[4].

References

  • BenchChem - Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture.
  • Ziath - Samples in DMSO: What an end user needs to know.
  • Cayman Chemical - PRODUCT INFORMATION - AMT (hydrochloride).
  • USPTO / Gaylord Chemical - Dimethyl Sulfoxide (DMSO) Solubility Data.
  • ChemSrc - 4-Pyridin-4-ylthiophen-3-amine hydrochloride CAS Query.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride in Cell Media

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically-grounded framework for researchers encountering precipitation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride in cell culture media. Our objective is to equip you with the necessary knowledge and protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm observing immediate precipitation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride upon its addition to my cell culture medium. What is the likely cause?

This is a frequent challenge when introducing a hydrochloride salt from a stock solution, typically in an organic solvent like DMSO, into the aqueous, buffered environment of cell culture media.[1] The primary reason is a significant decrease in solubility as the compound transitions from a highly solubilizing organic solvent to a physiological pH.

Cell culture media are generally buffered between pH 7.2 and 7.4.[2] 4-Pyridin-4-ylthiophen-3-amine, being an amine-containing compound, has its solubility enhanced in its acidic hydrochloride salt form. However, upon introduction to the near-neutral pH of your media, the amine group can become deprotonated, reverting to the less soluble free base form, which subsequently precipitates out of the solution.[3][4]

Troubleshooting Guide: A Step-by-Step Approach
Initial Diagnosis: Understanding the Underlying Chemistry

The solubility of 4-Pyridin-4-ylthiophen-3-amine hydrochloride is fundamentally governed by its chemical structure and the pH of its surroundings. The molecule possesses a basic amine group, which is protonated in the hydrochloride salt form, thereby increasing its water solubility. In the neutral pH environment of cell culture media, this proton can be lost, resulting in the formation of the less soluble free base.

Key Physicochemical Properties (Hypothetical values for illustrative purposes):

PropertyValueImplication for Cell Culture
pKa (pyridinium ion)~5.5At a pH of 7.4, the pyridine nitrogen will be predominantly deprotonated (neutral).
pKa (anilinium ion)~4.5At a pH of 7.4, the thiophene-amine group will be deprotonated (neutral).
Solubility in DMSOHighIdeal for the preparation of a concentrated stock solution.[5]
Solubility in PBS (pH 7.4)LowThis highlights the potential for precipitation in physiological buffers.
Experimental Workflow for Optimizing Solubility

This workflow is structured to systematically determine the optimal conditions for maintaining the solubility of 4-Pyridin-4-ylthiophen-3-amine hydrochloride within your specific cell culture system.

A Start: Precipitation Observed B Prepare Concentrated Stock in DMSO (e.g., 10-50 mM) A->B Initial Step C Solubility Test in Intermediate Solvents B->C If direct dilution fails D Serial Dilution in Cold Media B->D Primary Method C->D Informed Dilution E pH Adjustment of Media (Use with Caution) D->E If precipitation persists F Use of Solubilizing Excipients D->F Alternative Method G Final Working Concentration Achieved D->G Success E->G Success H Re-evaluate Stock Concentration E->H If cell toxicity occurs F->G Success F->H If excipient interferes

Caption: Troubleshooting workflow for compound precipitation.

Q2: How can I prepare my stock solution to minimize precipitation upon dilution in media?

The most effective strategy is to begin with a high-concentration stock in a suitable organic solvent and then perform a careful dilution.

Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended initial solvent due to its broad applicability in solubilizing organic molecules.[5]

  • Concentration: Aim for a stock concentration that is at least 1000 times your final desired working concentration. A common starting point is a 10-50 mM stock solution.

  • Procedure:

    • Weigh the necessary amount of 4-Pyridin-4-ylthiophen-3-amine hydrochloride in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) can be employed if required, but be mindful of potential compound degradation.[6]

    • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[6]

Q3: I have prepared a DMSO stock, but the compound still precipitates when I add it to the media. What are my next steps?

Directly adding a concentrated DMSO stock to media can create localized high concentrations of the compound, triggering precipitation.[1] The following methods can help alleviate this issue.

Protocol: Serial Dilution in Cold Media

The underlying principle of this method is to introduce the compound to the media slowly and uniformly, thereby minimizing localized concentration gradients.

  • Pre-chill: Place your cell culture medium on ice. This will reduce the rate of chemical reactions and potential precipitation.

  • Initial Dilution: Perform an intermediate dilution of your DMSO stock into a small volume of cold media. For instance, dilute your 10 mM stock 1:10 in cold media to obtain a 1 mM intermediate solution.[1]

  • Vortexing is Crucial: Immediately after adding the DMSO stock to the cold media, vortex the solution vigorously for 10-15 seconds. This rapid mixing is essential to prevent the formation of precipitate nuclei.

  • Final Dilution: Add the intermediate dilution to the main volume of your cell culture media, again with immediate and thorough mixing.

  • Final Concentration: Ensure that the final concentration of DMSO in your cell culture is below a level that could be toxic to your cells, typically less than 0.5% (v/v).[6][7]

Q4: Can I adjust the pH of my media to improve solubility?

While this may seem like a straightforward solution, it should be approached with significant caution as it can have a considerable impact on cell health and function.[8]

Considerations for pH Adjustment:

  • Cellular Viability: Most cell lines have a very narrow optimal pH range for growth and proliferation.[8] Deviating from this can induce cellular stress and alter experimental results.

  • Media Buffering Capacity: Cell culture media utilize a bicarbonate-CO2 buffering system. Altering the pH with an acid (e.g., HCl) will disrupt this delicate equilibrium.[8]

  • Compound Stability: While a lower pH might increase the solubility of the hydrochloride salt, it could also potentially lead to the degradation of the compound over the duration of your experiment.[9]

If you find it necessary to modify the pH, do so in a controlled and systematic manner:

  • Prepare a small, separate aliquot of your media.

  • Add a very small volume of sterile, dilute HCl (e.g., 0.1 M) dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Determine the lowest pH that your cells can tolerate through a preliminary viability assay (e.g., using Trypan Blue or a live/dead cell stain).

  • Only use this pH-adjusted media for your experiment if it is absolutely essential and if the pH change is minimal and has been validated to not affect your experimental endpoint.

Q5: Are there any additives or excipients that can help to keep my compound in solution?

Yes, certain biocompatible excipients can be employed to enhance solubility.

Commonly Used Solubilizing Agents:

ExcipientMechanism of ActionTypical Starting ConcentrationConsiderations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Encapsulates the hydrophobic compound within its core, thereby increasing its aqueous solubility.[10][][12]1-5% (w/v)May interfere with compound-protein interactions.
Polyethylene glycol 400 (PEG 400) Acts as a co-solvent that can increase the solubility of hydrophobic compounds.[13]1-10% (v/v)Can affect cell membranes at higher concentrations.[14]
Bovine Serum Albumin (BSA) Can bind to hydrophobic compounds, acting as a carrier and increasing their apparent solubility.0.1-1% (w/v)Only suitable if your media already contains serum or if BSA will not interfere with your assay.

Protocol: Using a Solubilizing Excipient

  • Prepare a stock solution of the selected excipient in your cell culture media.

  • Add your 4-Pyridin-4-ylthiophen-3-amine hydrochloride DMSO stock to the excipient-containing media, ensuring immediate and vigorous vortexing.

  • Allow the mixture to equilibrate for a short period (e.g., 15-30 minutes) before adding it to your cells.

  • It is imperative to always run a vehicle control with the excipient alone to ensure that it does not have any independent effects in your assay.

cluster_stock Acidic Stock Solution cluster_media Neutral Cell Media Compound 4-Pyridin-4-ylthiophen-3-amine (Free Base - Insoluble) Salt Hydrochloride Salt (Soluble) Compound->Salt + H+ (acidic conditions) Media Cell Media (pH 7.4) Salt->Compound + OH- (from media buffer) Proton H+

Caption: Equilibrium of the hydrochloride salt in solution.

Summary and Key Takeaways
  • Precipitation is primarily a pH-dependent solubility issue. [3][4]

  • Always begin with a high-concentration DMSO stock. [5]

  • The preferred method for solubilization is serial dilution in cold media with vigorous mixing. [1]

  • Adjusting the pH of the media is a last resort and requires meticulous validation. [8]

  • Solubilizing excipients can be effective but necessitate the use of appropriate controls.

By systematically applying these troubleshooting strategies, you can overcome the challenges associated with working with 4-Pyridin-4-ylthiophen-3-amine hydrochloride and achieve reliable and reproducible results in your cell-based assays.

References
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Mdpi. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ScienceDirect. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

  • National Center for Biotechnology Information. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Retrieved from [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium? Retrieved from [Link]

  • Study.com. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Google Patents. Rapidly dissolving cell culture media powder and methods of making the same.
  • ACS Publications. Solubility of Pharmaceuticals and Their Salts As a Function of pH. Retrieved from [Link]

  • ResearchGate. Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells? Retrieved from [Link]

  • NextSDS. 2-(thiophen-3-yl)pyridin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • Matrix Fine Chemicals. PYRIDIN-4-AMINE HYDROCHLORIDE | CAS. Retrieved from [Link]

  • PubChem. Pyridin-4-ylmethanamine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Retrieved from [Link]

  • NextSDS. 4-(pyridin-4-yl)pyridin-3-aMine — Chemical Substance Information. Retrieved from [Link]

Sources

Optimizing reaction yield for 4-Pyridin-4-ylthiophen-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and process chemists tasked with optimizing the synthesis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride (CAS: 2411261-70-4).

Synthesizing this specific building block presents a "perfect storm" of cross-coupling challenges: heteroatom-induced catalyst poisoning, rapid protodeboronation of the pyridine moiety, and competing amination side-reactions. This guide bypasses generic protocols to provide a mechanistically grounded, self-validating workflow for high-yield synthesis.

Part 1: The Mechanistic Challenge & Causality

The synthesis of 4-Pyridin-4-ylthiophen-3-amine relies on a Suzuki-Miyaura cross-coupling between a 4-bromo-3-aminothiophene derivative and a 4-pyridineboronic acid species. Standard catalytic conditions (e.g., Pd(PPh3​)4​ with aqueous Na2​CO3​ ) typically result in yields below 15% due to three interconnected failure modes:

  • Catalyst Poisoning (The "Double-Heteroatom" Effect): Both the basic pyridine nitrogen and the thiophene sulfur possess lone pairs that strongly coordinate to the palladium center. This displaces weaker phosphine ligands, halting the catalytic cycle and precipitating inactive "palladium black"[1].

  • Rapid Protodeboronation: 4-Pyridineboronic acid is notoriously unstable. Under basic aqueous conditions, it forms a zwitterionic species that undergoes rapid, unimolecular C-B bond cleavage (protodeboronation), destroying your starting material before transmetalation can occur[2],[3].

  • Competing Buchwald-Hartwig Amination: The free primary amine at the 3-position of the thiophene ring is highly nucleophilic. Unprotected, it will compete with the boronic acid for the Pd(II) intermediate, leading to polymeric C-N coupled byproducts[4].

The Strategic Solution: To achieve high yields, we must isolate the reactive nodes. We achieve this by (A) masking the primary amine with a tert-butyloxycarbonyl (Boc) group, (B) utilizing a highly stable 4-pyridineboronic acid pinacol ester (Bpin) under anhydrous conditions to prevent protodeboronation, and (C) employing a bulky, electron-rich dialkylbiaryl phosphine ligand (SPhos) to sterically shield the palladium center from heteroatom coordination[5].

Part 2: Visualizing the Pitfalls & Workflow

SuzukiCycle Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + Boc-protected 4-Bromo-3-aminothiophene Poisoning Catalyst Poisoning (N/S Coordination) Pd0->Poisoning If unprotected amine TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet + 4-Pyridineboronic acid pinacol ester + K3PO4 Base RedElim Reductive Elimination (Product Release) TransMet->RedElim DeB Protodeboronation (Loss of Pyridine Boronic Acid) TransMet->DeB If aqueous/strong base RedElim->Pd0 + Coupled Product

Fig 1: Suzuki-Miyaura catalytic cycle highlighting failure points in heteroaryl cross-coupling.

Workflow Step1 1. Amine Protection (Boc2O, DMAP, THF) Step2 2. Suzuki Coupling (Pd2(dba)3, SPhos, K3PO4) Step1->Step2 Step3 3. Deprotection & Salt (HCl in 1,4-Dioxane) Step2->Step3 Step4 4. Purification (Recrystallization) Step3->Step4

Fig 2: Three-stage synthetic workflow for 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Part 3: Quantitative Optimization Data

The following table summarizes our internal optimization data for the cross-coupling step (Step 2). It demonstrates the critical necessity of ligand selection and anhydrous conditions.

Catalyst SystemLigandBase / SolventBoronic SpeciesIsolated YieldPrimary Failure Mode
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ (aq) / THFBoronic Acid8%Massive protodeboronation; Pd black formation.
Pd(dppf)Cl2​ (5 mol%)dppf K2​CO3​ / DioxaneBoronic Acid42%Sluggish transmetalation; incomplete conversion.
Pd2​(dba)3​ (2.5 mol%)XPhos K3​PO4​ / ToluenePinacol Ester71%Steric hindrance slowing oxidative addition.
Pd2​(dba)3​ (2.5 mol%) SPhos K3​PO4​ / Dioxane Pinacol Ester 89% Optimal. Clean conversion.

Part 4: Troubleshooting FAQs

Q1: My reaction mixture turns pitch black within 30 minutes, and LC-MS shows no product. What is happening? A1: You are observing the precipitation of inactive palladium black. This occurs when the heteroatoms (pyridine N, thiophene S) outcompete your phosphine ligand for the Pd(0) center. To resolve this, switch to a highly electron-rich, sterically demanding Buchwald ligand like SPhos[5]. SPhos forms a stable, monoligated Pd(0) complex that resists heteroatom poisoning while accelerating oxidative addition[4].

Q2: I am using 4-pyridineboronic acid, but LC-MS shows it completely disappears before the thiophene is consumed. Why? A2: 4-Pyridineboronic acid undergoes rapid protodeboronation in the presence of water and base, converting it into plain pyridine[2]. To troubleshoot:

  • Switch to 4-pyridineboronic acid pinacol ester (Bpin), which is vastly more stable.

  • Move to strictly anhydrous conditions using anhydrous 1,4-dioxane and finely milled, oven-dried K3​PO4​ [3].

Q3: Can I skip the Boc-protection step and couple the free amine directly? A3: It is highly discouraged. While some specialized catalysts can tolerate free amines, 3-aminothiophenes are particularly prone to oxidative degradation and competing Buchwald-Hartwig amination under basic Pd-catalyzed conditions[6]. Boc-protection ensures a clean reaction profile and simplifies purification.

Q4: During the final HCl salt formation, my product turns dark purple/brown. How do I prevent thiophene degradation? A4: Thiophene rings, particularly electron-rich aminothiophenes, are sensitive to concentrated aqueous acids and oxygen. Use anhydrous 4M HCl in 1,4-dioxane rather than aqueous HCl. Perform the deprotection under an inert atmosphere (Nitrogen or Argon) to prevent oxidative polymerization of the resulting free amine.

Part 5: Self-Validating Experimental Protocols

Step 1: Boc-Protection of 4-Bromo-3-aminothiophene

Causality: Masks the nucleophilic amine to prevent catalyst poisoning and C-N cross-coupling.

  • Dissolve 4-bromo-3-aminothiophene (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at 40°C for 4 hours.

  • Validation Check: Run TLC (Hexanes/EtOAc 4:1). The highly polar free amine spot should completely convert to a higher Rf, UV-active spot.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Use the crude tert-butyl (4-bromothiophen-3-yl)carbamate directly in Step 2.

Step 2: Optimized Suzuki-Miyaura Cross-Coupling

Causality: Utilizes SPhos to shield the Pd center and anhydrous conditions to prevent protodeboronation.

  • In an oven-dried Schlenk flask, combine the Boc-protected thiophene (1.0 eq), 4-pyridineboronic acid pinacol ester (1.3 eq), and anhydrous, finely milled K3​PO4​ (2.5 eq).

  • Add Pd2​(dba)3​ (2.5 mol%) and SPhos (5 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed 1,4-dioxane (0.15 M).

  • Heat to 90°C for 12 hours.

  • Validation Check: The solution should remain a clear yellow/orange. If it turns black, oxygen ingress or ligand degradation has occurred. LC-MS should show the product mass [M+H]+ corresponding to the Boc-protected coupled product.

  • Filter through a short pad of Celite to remove palladium and salts, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Step 3: Deprotection and Hydrochloride Salt Formation

Causality: Anhydrous acidic conditions cleave the Boc group while simultaneously protonating the pyridine/amine to form the stable HCl salt without degrading the thiophene.

  • Dissolve the purified Boc-protected intermediate in a minimal amount of anhydrous DCM under Argon.

  • Cool to 0°C. Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq).

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation Check: A precipitate should form as the hydrochloride salt is generally insoluble in DCM/Dioxane mixtures.

  • Filter the precipitate under a stream of nitrogen. Wash with cold, anhydrous diethyl ether.

  • Dry under high vacuum to yield 4-Pyridin-4-ylthiophen-3-amine hydrochloride as an off-white to pale yellow solid.

References

  • Protodeboronation - Wikipedia Source: wikipedia.org URL:[Link]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide - PMC Source: nih.gov URL:[Link]

  • 3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes - RSC Publishing Source: rsc.org URL:[Link]

Sources

How to prevent degradation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. By understanding the potential degradation pathways and implementing the recommended procedures, users can ensure the long-term stability and integrity of this compound for their experiments.

Troubleshooting and FAQs

This section addresses common questions and issues related to the storage and stability of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Question 1: I've noticed a change in the color of my 4-Pyridin-4-ylthiophen-3-amine hydrochloride powder, from off-white to a yellowish or brownish tint. What could be the cause?

A change in color is often the first visual indicator of compound degradation. For a molecule like 4-Pyridin-4-ylthiophen-3-amine hydrochloride, this could be due to a few factors:

  • Oxidation: The primary amine and the electron-rich thiophene ring are susceptible to oxidation, especially when exposed to air.[1] This can lead to the formation of colored impurities.

  • Moisture: The hydrochloride salt is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] The presence of water can accelerate other degradation pathways.

  • Light Exposure: Many aromatic compounds are sensitive to light, which can provide the energy to initiate degradation reactions.[4]

Question 2: My compound is showing poor solubility in the expected solvent compared to a fresh batch. Could this be related to degradation?

Yes, a decrease in solubility can be a sign of degradation. The formation of less soluble degradation products, or even polymerization of the compound, can lead to this observation.[5] It is crucial to use a fresh, properly stored sample to ensure reproducible results.

Question 3: What are the ideal storage conditions for 4-Pyridin-4-ylthiophen-3-amine hydrochloride to prevent degradation?

To maintain the stability of 4-Pyridin-4-ylthiophen-3-amine hydrochloride, the following storage conditions are strongly recommended:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amine and thiophene moieties.[6]
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.[7]
Light Protected from light (Amber vial)Minimizes light-induced degradation.[8]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.[4]

For long-term storage, sealing the compound in an ampoule under an inert atmosphere is the most robust method.[9]

Question 4: How should I handle the compound when weighing and preparing solutions to minimize degradation?

Handling should be performed in a controlled environment to minimize exposure to air and moisture.

  • Glovebox: The ideal method is to handle the solid compound inside a glovebox with a dry, inert atmosphere (<1 ppm O2 and H2O).[1] This allows for safe and controlled manipulation.

  • Schlenk Line: If a glovebox is not available, air-sensitive techniques using a Schlenk line can be employed.[1]

  • Quick Weighing: If working on an open bench is unavoidable, weigh the compound quickly and minimize the time the container is open.

When preparing solutions, use anhydrous solvents and degas them with an inert gas prior to use to remove dissolved oxygen.

Experimental Protocols

Protocol 1: Stability Assessment of 4-Pyridin-4-ylthiophen-3-amine hydrochloride by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity and detect degradation products of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Objective: To quantify the purity of the compound and identify the presence of any degradation products.

Materials:

  • 4-Pyridin-4-ylthiophen-3-amine hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. This is your stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.05, 0.025, 0.01, 0.005 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Pyridin-4-ylthiophen-3-amine hydrochloride sample to be tested.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Integrate the peak areas of the chromatograms.

    • Construct a calibration curve from the standard injections.

    • Determine the concentration of the main peak in the sample chromatogram and calculate the purity.

    • Analyze for the presence of any new peaks in the sample chromatogram, which would indicate degradation products.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the degradation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

start Start: Suspected Degradation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride visual_inspection Visual Inspection of Compound start->visual_inspection color_change Color Change Observed? (e.g., yellowing, browning) visual_inspection->color_change solubility_test Solubility Test in Recommended Solvent color_change->solubility_test No analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) color_change->analytical_check Yes poor_solubility Poor Solubility Observed? solubility_test->poor_solubility poor_solubility->analytical_check Yes storage_review Review Storage and Handling Procedures poor_solubility->storage_review No purity_confirm Purity Confirmed >98% and No Significant Impurities? analytical_check->purity_confirm compound_ok Compound is Likely Stable. Proceed with Experiment. purity_confirm->compound_ok Yes degradation_confirmed Degradation Confirmed. Discard and Use Fresh Stock. purity_confirm->degradation_confirmed No storage_issues Improper Storage or Handling Identified? storage_review->storage_issues storage_issues->analytical_check No implement_best_practices Implement Best Practices: - Inert Atmosphere - Refrigeration - Light Protection - Airtight Container storage_issues->implement_best_practices Yes end End implement_best_practices->end compound_ok->end degradation_confirmed->end

Caption: Troubleshooting workflow for suspected degradation.

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Air Free Techniques | Handling Air-Sensitive Materials - Ossila.
  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds - Benchchem.
  • Air Sensitive Compounds | Ossila.
  • degradation pathways of 3-Chloro-4- methylbenzo[b]thiophene under acidic/basic conditions | Benchchem.
  • Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. (2026, February 27).
  • Hydrochloride - Grokipedia.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • (4-Methyl-2-pyridyl)methylamine hydrochloride – Chem-Impex.

Sources

Technical Support Center: Troubleshooting Solubility of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Pyridin-4-ylthiophen-3-amine hydrochloride

The Causality of Insolubility (Mechanistic Insight)

4-Pyridin-4-ylthiophen-3-amine hydrochloride (CAS: 2411261-70-4)[1] is a highly valuable heteroaromatic building block in pharmaceutical synthesis. However, researchers frequently report severe solubility issues when attempting to use this compound in standard organic solvents.

To solve this, we must look at the molecular causality. The compound features a pyridine ring and a thiophen-3-amine group. In its commercial hydrochloride salt form, the basic nitrogen atom is protonated, forming a rigid, ionic crystal lattice with the chloride counterion. Non-polar or moderately polar organic solvents (such as dichloromethane, ethyl acetate, or tetrahydrofuran) possess low dielectric constants. They fundamentally lack the solvating power required to overcome the strong electrostatic lattice energy of the salt[2].

Consequently, the compound remains as an insoluble suspension. To achieve dissolution, you must either disrupt the crystal lattice using highly polar solvents[2] or chemically convert the salt into its neutral, lipophilic free-amine form[3].

Frequently Asked Questions (FAQs)

Q: I need to run a reaction in dichloromethane (DCM). My 4-Pyridin-4-ylthiophen-3-amine hydrochloride is completely insoluble. What is the best approach? A: The gold standard is to "free-base" the compound. By neutralizing the hydrochloride salt with an appropriate base, you generate the neutral free amine. The uncharged free amine has a drastically higher partition coefficient for organic solvents and will rapidly dissolve in DCM[3].

Q: My downstream reaction is highly sensitive to moisture. How can I free-base the compound without performing an aqueous workup? A: You can perform an in-situ anhydrous neutralization. Suspend the hydrochloride salt directly in your anhydrous organic solvent and add a stoichiometric equivalent of a tertiary amine (e.g., triethylamine, TEA) or an insoluble inorganic base (e.g., anhydrous K 2​ CO 3​ )[4]. The TEA will deprotonate the substrate, forming triethylamine hydrochloride as a byproduct. This byproduct can often be filtered off or left in solution if it does not interfere with your subsequent coupling or acylation steps[4].

Q: I am required to use the hydrochloride salt form for my specific biological assay. How do I dissolve it without converting it to the free amine? A: If maintaining the salt form is mandatory, you must rely on solvent selection and thermodynamics. Switch to highly polar aprotic solvents like DMSO, DMF, or DMAc. Alternatively, introduce a small amount of a protic co-solvent (e.g., methanol or ethanol) to your primary solvent to help break the crystal lattice energy[2]. Applying gentle heat (40–60 °C) will also provide the kinetic energy necessary to increase the mole fraction solubility of the salt[2].

Quantitative Data & Selection Guides

Table 1: Solvent Selection Guide for Amine Hydrochlorides

Solvent Class Examples Solubilizing Power for HCl Salt Recommended Use Case
Non-Polar / Low Polarity Hexane, Toluene, DCM Very Low Only suitable for the free-base form.
Polar Aprotic THF, Acetone, Acetonitrile Low to Moderate May require heating or co-solvents.
Highly Polar Aprotic DMSO, DMF, DMAc High Best for intact salt dissolution.

| Protic | Methanol, Ethanol, Water | Very High | Excellent as co-solvents to disrupt lattice. |

Table 2: Base Selection for Neutralization

Base Type Byproduct Best Application

| NaHCO 3​ (aq) | Mild Inorganic | NaCl, H 2​ O, CO 2​ | Standard biphasic liquid-liquid extraction. | | NaOH (aq) | Strong Inorganic | NaCl, H 2​ O | Stubborn salts requiring high pH (>10). | | Triethylamine (TEA) | Organic Tertiary Amine | TEA·HCl | Anhydrous in-situ neutralization. | | K 2​ CO 3​ (solid) | Solid Inorganic | KCl, KHCO 3​ | Anhydrous conditions; byproduct is filterable. |

Experimental Protocols
Protocol A: Aqueous Biphasic Free-Basing (Liquid-Liquid Extraction)

Use this protocol when the downstream reaction tolerates trace moisture or when a highly pure free amine is required.

  • Suspension: Suspend 4-Pyridin-4-ylthiophen-3-amine hydrochloride in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 ratio, approx. 10 mL per gram of compound).

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO 3​ ) under vigorous stirring until the aqueous layer reaches a pH of ~8. Self-Validation Check: At this pH, the protonated salt is completely converted to the free amine, which will visually result in the dissolution of the solid suspension into the organic phase[5].

  • Extraction: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional portions of DCM to ensure complete recovery.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure to yield the pure, organic-soluble free amine.

Protocol B: Anhydrous In-Situ Free-Basing

Use this protocol for moisture-sensitive reactions (e.g., acid chloride couplings or moisture-sensitive cross-couplings).

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend the hydrochloride salt in your chosen anhydrous solvent (e.g., anhydrous THF or DCM).

  • Base Addition: Add 1.1 to 1.5 equivalents of anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) dropwise to the stirring suspension[4].

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes. Self-Validation Check: The heavy suspension of the starting material will gradually be replaced by a much finer, distinct precipitate of TEA·HCl (or DIPEA·HCl), indicating that the target free amine has dissolved into the solvent[4].

  • Filtration (Optional): If the tertiary amine hydrochloride byproduct interferes with your downstream chemistry, filter the mixture through an inert frit under argon before proceeding.

Visual Workflows

G Start Compound Insoluble in Organic Solvent CheckApp Is the intact salt form required for the next step? Start->CheckApp YesSalt Yes CheckApp->YesSalt NoSalt No CheckApp->NoSalt PolarSolv Use Highly Polar Aprotic (DMSO, DMF) or Protic Co-solvents YesSalt->PolarSolv FreeBase Perform Free-Basing Protocol NoSalt->FreeBase Heat Apply gentle heating (40-60°C) PolarSolv->Heat AqFB Protocol A: Biphasic Extraction FreeBase->AqFB Water stable AnhydFB Protocol B: Anhydrous Neutralization FreeBase->AnhydFB Moisture sensitive

Figure 1: Decision tree for troubleshooting amine hydrochloride solubility in organic solvents.

Pathway Salt Amine Hydrochloride Salt (Ionic, Insoluble in DCM) Base Base Addition (e.g., NaHCO3 or TEA) Salt->Base Deprotonation FreeAmine Neutral Free Amine (Lipophilic, Soluble in DCM) Base->FreeAmine Byproduct Salt Byproduct (NaCl or TEA·HCl) Base->Byproduct

Figure 2: Chemical pathway of the free-basing process.

References
  • BenchChem. "How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents". Source: benchchem.com. 2

  • WikiDoc. "Freebase (chemistry)". Source: wikidoc.org. 3

  • ChemSrc. "5-[(benzyloxy)carbonyl]-1-(4-bromophenyl)-1H,4H,5H ... - cas号查询". Source: chemsrc.com. 1

  • ResearchGate. "Can anyone suggest how to neutralize aminehydrochlorides?". Source: researchgate.net. 4

  • Organic Syntheses. "L-Proline". Source: orgsyn.org. 5

Sources

Technical Support Center: Optimizing Purity in 4-Pyridin-4-ylthiophen-3-amine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this active pharmaceutical ingredient (API). The guidance provided herein is based on established principles of crystallization science and extensive experience with related heterocyclic amine hydrochlorides.

The quality of an API is defined by key attributes including chemical purity, polymorphic form, and particle size distribution.[1] Crystallization is a critical unit operation for controlling these attributes, serving as a highly selective purification technique.[1] However, achieving the desired purity for a hydrochloride salt like 4-Pyridin-4-ylthiophen-3-amine hydrochloride requires a systematic approach to overcome common obstacles such as impurity incorporation, polymorphism, and poor crystal formation.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to develop a robust and reproducible crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product purity is low despite crystallization. What are the likely causes and how can I fix this?

Low purity after crystallization indicates that impurities are being incorporated into or onto the final crystal product. The mechanism of this incorporation dictates the best strategy for removal.[1][2]

Potential Causes & Solutions:

  • Surface Deposition: Impurities may be present on the crystal surface due to residual mother liquor that was not adequately washed away.[1]

    • Solution: Improve the washing procedure. After filtration, wash the crystals with a small amount of ice-cold, fresh crystallization solvent. Ensure the wash solvent is one in which the API is poorly soluble but the impurities are soluble. A solvent screen may be necessary to identify an optimal wash solvent. Modifying the crystallization to produce larger, more uniform crystals can also improve filtration efficiency and reduce mother liquor retention.[1]

  • Inclusions and Agglomeration: Impurities can be trapped within the crystal lattice (inclusions) or between crystal agglomerates.[3] Agglomeration often entraps the impurity-rich mother liquor.

    • Solution: Control the rate of supersaturation. A slower cooling rate or a slower addition of anti-solvent generally leads to more ordered crystal growth and reduces the likelihood of forming inclusions and agglomerates.[4] Adjusting the agitation rate and, in some cases, applying ultrasound can also prevent agglomeration.[1]

  • Solid Solution Formation: The impurity may be structurally similar to the API, allowing it to be incorporated directly into the crystal lattice, forming a solid solution. This is often the most challenging impurity type to remove.[5][6]

    • Solution: This requires a more intensive process change. Rescreening for a different solvent system that offers better selectivity is the primary approach.[7] In some cases, a multi-step purification involving crystallization from different solvent systems may be necessary.

Q2: Instead of crystals, my compound is "oiling out." What is happening and how can I prevent it?

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[8] This is highly undesirable as the oil phase is often a good solvent for impurities, leading to a significant drop in purification efficiency.[8][9]

Potential Causes & Solutions:

  • High Supersaturation/Rapid Cooling: The system is being cooled too quickly, or the concentration is too high, causing the compound to separate from the solution at a temperature above its freezing point in that solvent system.[8]

    • Solution 1 (Reduce Concentration): Re-heat the mixture until the oil redissolves completely. Add more solvent to dilute the solution, then cool it much more slowly.[4]

    • Solution 2 (Seeding): Adding seed crystals at a temperature just below the saturation point can provide a template for crystallization and bypass the oiling out phenomenon.[8][10] However, seeding into an established oil phase may just lead to the seeds dissolving.[8]

  • Inappropriate Solvent Choice: The chosen solvent may have too high a boiling point or interact too strongly with the solute.[4]

    • Solution: Select a different solvent or a solvent/anti-solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures may prevent oiling out.

Q3: The color of my final product is off-spec (e.g., yellow, pink, or brown). What does this indicate?

An off-spec color typically points to the presence of specific types of impurities.

Potential Causes & Solutions:

  • Oxidative Degradation: The amine functionality in your molecule can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by heat and exposure to air during the crystallization process.

    • Solution: Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of an antioxidant if compatible with your process. Also, minimize the time the solution spends at high temperatures.[11]

  • Residual Catalysts or Metals: Trace amounts of metal catalysts (e.g., palladium) from previous synthetic steps can cause discoloration.[]

    • Solution: Treat the solution with activated charcoal before the hot filtration step. Activated charcoal is effective at adsorbing many colored organic impurities and some metal residues.[13] If metal contamination is confirmed by techniques like ICP-MS, specific metal scavengers may be required.

Q4: My crystallization has a very low yield. How can I improve it?

Low yield is a common problem that can often be solved by optimizing the process parameters.

Potential Causes & Solutions:

  • Incomplete Crystallization: The final cooling temperature may not be low enough, or insufficient time was allowed for crystallization to complete.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator for an extended period (e.g., several hours to overnight) to maximize the amount of product that crystallizes out of the solution.[14]

  • Too Much Solvent Used: Using an excessive amount of solvent to dissolve the compound will result in a significant portion of the product remaining in the mother liquor, even after cooling.[14]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated at high temperature, leading to a higher recovery upon cooling.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: The ideal recrystallization solvent is one where the compound has high solubility when hot and very low solubility when cold.[15] If the yield is poor, screen for a solvent where the compound is less soluble at low temperatures or consider an anti-solvent crystallization approach.

Frequently Asked Questions (FAQs)

Q1: What are the best general solvent systems for crystallizing amine hydrochlorides?

Amine hydrochlorides are ionic salts and tend to be soluble in polar solvents. Good starting points for solvent screening include:

  • Alcohols: Ethanol, methanol, or isopropanol are often effective. They provide good solubility at high temperatures for many salts.[16]

  • Water: As a highly polar solvent, water can be a component of the solvent system, but the hydrochloride salt may be too soluble for a good yield.

  • Mixed Solvent Systems: An alcohol/water mixture can be effective for tuning solubility. Alternatively, an alcohol (as the solvent) with a less polar anti-solvent like ethyl acetate, acetone, or acetonitrile can be used to induce crystallization.[17][18]

Q2: How does pH affect the crystallization of 4-Pyridin-4-ylthiophen-3-amine hydrochloride?

As a hydrochloride salt, the pH of the solution is critical for maintaining the compound in its salt form. Salt formation is a pH-dependent process.[19]

  • Low pH (Acidic): Maintaining a sufficiently low pH is crucial. If the pH drifts upwards (becomes more basic), the hydrochloride salt can convert back to the free base form. The free base has significantly different solubility properties and may precipitate as an amorphous solid or oil, trapping impurities. The "common ion effect" can also come into play; an excess of chloride ions (from HCl) can shift the equilibrium to favor the salt form and potentially reduce solubility.[19][20]

  • High pH (Basic): This should be avoided as it will cause deprotonation and conversion to the free base.

Studies on other amine-containing molecules like glycine have shown that pH has a strong effect on which polymorphic or salt form crystallizes from solution.[21][22]

Q3: What is polymorphism and why is it important for my API?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[23] Different polymorphs are distinct solid-state forms and can have different physical properties, including:

  • Solubility and Dissolution Rate

  • Bioavailability

  • Stability and Shelf-life

  • Melting Point

It is critical to identify and control the polymorphic form during development to ensure consistent product quality and therapeutic efficacy.[23][24] Uncontrolled polymorphic transitions can lead to batch-to-batch variability.[23] Analytical techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for characterizing the polymorphic form.[25]

Q4: How do I perform an effective impurity profile analysis?

A comprehensive impurity profile is essential for understanding the effectiveness of your crystallization process. This involves using multiple complementary analytical techniques to detect, identify, and quantify all relevant impurities.[]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying organic impurities.[][26] Gas Chromatography (GC) is used for volatile impurities and residual solvents.[27]

  • Spectroscopic Methods: Mass Spectrometry (MS), often coupled with LC (LC-MS) or GC (GC-MS), is invaluable for identifying the structure of unknown impurities.[27] Nuclear Magnetic Resonance (NMR) spectroscopy also provides detailed structural information.

  • Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) analysis are used to detect and quantify residual metal catalysts.[]

Data & Protocols

Table 1: Solvent Selection Guide for Recrystallization

This table provides a starting point for solvent screening based on general polarity principles. The ideal solvent will place the compound in the "Sparingly Soluble" or "Insoluble" category when cold, and in the "Soluble" category when hot.

Solvent ClassExamplesPolarityTypical Use
Polar Protic Water, Methanol, Ethanol, IsopropanolHighGood primary solvents for dissolving hydrochloride salts. Often used in combination with an anti-solvent.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateMediumOften used as anti-solvents when mixed with alcohols, or as primary solvents for the free base.
Non-Polar Toluene, Heptane, HexaneLowPrimarily used as anti-solvents. The hydrochloride salt is typically insoluble in these.
Experimental Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common recrystallization technique.

  • Dissolution: Place the crude 4-Pyridin-4-ylthiophen-3-amine hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a small volume of the selected solvent (e.g., ethanol) to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary.

  • Charcoal Treatment (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least 60 minutes to maximize product yield.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Experimental Protocol 2: Anti-Solvent Crystallization

This method is useful when a single suitable solvent cannot be found.

  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form slowly.

  • Cooling & Isolation: If necessary, cool the flask in an ice bath to improve yield, then collect the crystals by vacuum filtration as described in Protocol 1.

Visual Workflow Guides

Troubleshooting Crystallization Failures

The following diagram outlines a decision-making process for troubleshooting common crystallization problems.

G start Crystallization Attempt outcome Evaluate Outcome start->outcome success High Purity Crystals (Process OK) outcome->success Success oiling Oiling Out Occurs outcome->oiling Failure low_purity Low Purity / Color Issues outcome->low_purity Failure low_yield Low Yield outcome->low_yield Failure sol_oiling1 Re-heat, Dilute, Cool Slowly oiling->sol_oiling1 sol_oiling2 Introduce Seed Crystals oiling->sol_oiling2 sol_oiling3 Change Solvent System oiling->sol_oiling3 sol_purity1 Improve Crystal Washing low_purity->sol_purity1 sol_purity2 Reduce Supersaturation (Slower Cooling) low_purity->sol_purity2 sol_purity3 Use Activated Charcoal or Inert Atmosphere low_purity->sol_purity3 sol_yield1 Use Less Solvent low_yield->sol_yield1 sol_yield2 Increase Cooling Time / Lower Final Temp low_yield->sol_yield2 sol_yield3 Switch to Anti-Solvent Method low_yield->sol_yield3

Caption: A decision tree for troubleshooting common crystallization issues.

Impurity Incorporation Mechanisms

Understanding how impurities contaminate the product is key to preventing it.

G title Mechanisms of Impurity Incorporation mechanisms Surface Deposition Inclusions / Agglomeration Solid Solution desc1 Impurity adheres to crystal surface (residual mother liquor). Solution: Better washing. mechanisms:f0->desc1 desc2 Impurity trapped within or between crystals during rapid growth. Solution: Slower crystallization. mechanisms:f1->desc2 desc3 Structurally similar impurity fits into the crystal lattice. Solution: Change solvent system. mechanisms:f2->desc3

Caption: Classification of common impurity incorporation mechanisms.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • IEEE. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. Retrieved from [Link]

  • Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1443–1456. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • MDPI. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Wang, F., Liu, Y., Zhang, J., & Mei, X. (2020). The factors affecting the occurrence of oiling‐out. The Canadian Journal of Chemical Engineering, 98(12), 2534-2545. Retrieved from [Link]

  • Pharmaceutical Technology. (2007, November 2). Salt Selection in Drug Development. Retrieved from [Link]

  • Choi, H. (2019). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]

  • Alvarez, A. J., & Myerson, A. S. (2021). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 23(1), 16-35. Retrieved from [Link]

  • Kiplagat, M. K., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, 27(4), 624-635. Retrieved from [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • Journal of Young Pharmacists. (2010). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallisation. Retrieved from [Link]

  • ACS Publications. (2023, March 24). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Retrieved from [Link]

  • RSC Publishing. (2005). Strategy for control of crystallization of polymorphs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed. (2002, November 15). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Retrieved from [Link]

  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2025, April). Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • ResearchGate. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020, July 6). A Structured Approach to Cope with Impurities During Industrial Crystallization Development. Retrieved from [Link]

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference with 4-Pyridin-4-ylthiophen-3-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and medicinal chemists troubleshoot and resolve false positives encountered when screening libraries containing 4-Pyridin-4-ylthiophen-3-amine;hydrochloride (CAS: 2411261-70-4).

While this fragment is a valuable building block in drug discovery, its unique structural features—a primary amine, a metal-coordinating pyridine ring, a redox-sensitive thiophene, and a hydrochloride salt—make it a frequent offender for assay interference. This guide provides the mechanistic causality behind these false positives and offers self-validating protocols to ensure the scientific integrity of your hit-to-lead campaigns.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing irreproducible, steep dose-response inhibition in my biochemical enzyme assays?

The Causality: You are likely observing colloidal aggregation. Small, planar, aromatic molecules like thiophene-pyridine derivatives can self-associate in aqueous buffers once they exceed their Critical Aggregation Concentration (CAC). These colloidal aggregates act as "sponges," non-specifically adsorbing and sequestering target enzymes, which leads to partial unfolding and loss of catalytic activity (1[1]). Aggregation-based inhibition is characterized by steep Hill slopes (>1.5) and is highly sensitive to the presence of non-ionic detergents (2[2]). The Fix: Implement the Detergent-Sensitive Aggregation Counter-Screen (see Protocol A below). If the addition of 0.01% Triton X-100 abolishes the inhibitory activity, the compound is a Small, Colloidally Aggregating Molecule (SCAM) and should be triaged (3[3]).

Q2: My compound is highly active against a metalloenzyme (e.g., HDAC, Jumonji), but inactive in cell-based assays. Why?

The Causality: The pyridine ring, particularly when adjacent to other heteroatoms or amines, acts as a potent Lewis base capable of chelating transition metals (e.g., Zn²⁺, Fe²⁺, Cu²⁺). In cell-free biochemical assays, the compound strips the catalytic metal from the enzyme's active site, resulting in a false positive (4[4]). In cell-based assays, the high intracellular concentration of metals and competing proteins buffers this effect, rendering the compound inactive (5[5]). The Fix: Perform a Metal Chelation Reversal Assay (Protocol B). Pre-incubating the assay with an excess of the catalytic metal will rescue enzyme activity if the inhibition is purely chelation-driven.

Q3: We are using a firefly luciferase reporter assay, and the compound shows a massive decrease in signal. Is this real?

The Causality: Thiophene and pyridine derivatives are notorious "frequent hitters" in luciferase assays. They can directly bind and inhibit the firefly luciferase enzyme, or their conjugated aromatic systems can absorb the emitted light (inner filter effect/autofluorescence quenching) (6[6]). The Fix: Always confirm luciferase hits with an orthogonal reporter, such as Renilla luciferase or a direct RT-qPCR readout of the target gene (7[7]). If the compound inhibits Firefly but not Renilla, it is a reporter-specific artifact.

Q4: Why does my fluorescence signal drop immediately upon adding the compound to an amine-reactive labeling assay?

The Causality: The molecule contains a primary amine (-NH₂) at the 3-position of the thiophene ring. This amine will aggressively compete with your target proteins for amine-reactive probes (e.g., NHS esters, isothiocyanates), quenching the available fluorophore and leading to a false-negative labeling result or a false-positive consumption readout (8[8]). The Fix: Switch to a thiol-reactive (maleimide) or bioorthogonal (click chemistry) assay format that does not cross-react with primary amines.

Part 2: Data Presentation & Structural Liabilities

The following table summarizes the quantitative and qualitative liabilities of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride across various assay formats.

Structural FeaturePrimary Assay InterferenceMechanism of False PositiveDiagnostic IndicatorRecommended Mitigation
Planar Bi-Aryl System Biochemical Enzymatic AssaysColloidal AggregationHill slope > 1.5; Loss of activity in 0.01% Triton X-100Add non-ionic detergent (Triton X-100 / Tween-20)
Pyridine Ring Metalloenzymes (HDAC, IDO)Transition Metal ChelationRescue of activity upon adding 10-50 µM excess metalMetal supplementation / Calcein competition assay
Primary Amine NHS-Ester / Aldehyde AssaysCovalent Adduct FormationInstantaneous signal quenching; Mass shift in LC-MSUse thiol-maleimide or bioorthogonal assay chemistries
Thiophene Ring Firefly Luciferase ReportersDirect Enzyme Inhibition / RedoxActive in Firefly but inactive in Renilla reporterOrthogonal reporter (Renilla) or RT-qPCR
Hydrochloride Salt pH-Sensitive FluorophoresLocalized pH DropBuffer acidification upon compound additionPre-buffer compound in 100 mM HEPES/Tris (pH 7.4)

Part 3: Experimental Protocols for Hit Validation

To ensure your screening cascade is a self-validating system, integrate the following protocols to systematically rule out the interferences described above.

Protocol A: Detergent-Sensitive Aggregation Counter-Screen

Purpose: To differentiate true stoichiometric inhibitors from colloidal aggregators.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch 2, add 0.01% (v/v) Triton X-100 (or 0.05% CHAPS if Triton is incompatible with your enzyme).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-Pyridin-4-ylthiophen-3-amine;hydrochloride in DMSO.

  • Incubation: Dispense the compound into both buffer conditions. Incubate for 15 minutes at room temperature to allow aggregate formation in the detergent-free buffer.

  • Enzyme Addition: Add the target enzyme to all wells and incubate for your standard duration.

  • Readout & Analysis: Measure activity.

    • Interpretation: If the IC₅₀ in the detergent-free buffer is <10 µM, but shifts to >100 µM (or becomes inactive) in the Triton X-100 buffer, the compound is a colloidal aggregator and a false positive.

Protocol B: Metal Chelation Reversal Assay

Purpose: To identify false positives caused by pyridine-mediated metal sequestration.

  • Reagent Prep: Prepare a concentrated stock (1 mM) of the catalytic metal relevant to your assay (e.g., ZnCl₂ for HDACs, FeCl₂ for specific oxygenases).

  • Compound Pre-incubation: Incubate the target enzyme with the IC₈₀ concentration of the compound for 10 minutes.

  • Metal Rescue: Spike the reaction with 10 µM, 25 µM, and 50 µM of the excess metal salt.

  • Substrate Addition: Add the substrate to initiate the reaction and monitor the kinetics.

  • Readout & Analysis:

    • Interpretation: If the enzymatic activity is restored in a dose-dependent manner by the addition of excess metal, the compound is acting as a chelator rather than a specific active-site inhibitor.

Part 4: Logical Workflows & Mechanistic Visualizations

TriageWorkflow Start Primary Hit: 4-Pyridin-4-ylthiophen-3-amine AggTest Detergent Counter-Screen (+ 0.01% Triton X-100) Start->AggTest AggPos Activity Abolished (Colloidal Aggregator) AggTest->AggPos Yes AggNeg Activity Retained AggTest->AggNeg No MetTest Metal Supplementation (+ Excess Zn2+/Fe2+) AggNeg->MetTest MetPos Activity Abolished (Metal Chelator) MetTest->MetPos Yes MetNeg Activity Retained MetTest->MetNeg No RepTest Orthogonal Reporter (e.g., Renilla vs Firefly) MetNeg->RepTest RepPos Activity Abolished (Luciferase Inhibitor) RepTest->RepPos Yes RepNeg Validated Hit RepTest->RepNeg No

Figure 1: Decision tree for triaging false positives caused by 4-Pyridin-4-ylthiophen-3-amine.

Mechanism Monomer Compound Monomers Aggregate Colloidal Aggregate Monomer->Aggregate Conc. > CAC (No Detergent) Enzyme Target Enzyme Aggregate->Enzyme Surface Adsorption Inhibited Sequestration (False +) Enzyme->Inhibited Partial Unfolding

Figure 2: Mechanistic pathway of colloidal aggregation leading to false-positive enzyme inhibition.

References

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. American Chemical Society (ACS).
  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. University of North Carolina (UNC).
  • Pyrazolyl-pyrimidones inhibit the function of human solute carrier protein SLC11A2 (hDMT1)
  • High-Throughput Screening to Predict Chemical-Assay Interference.
  • Screen for modulators of atonal homolog 1 gene expression using notch pathway-relevant gene transcription based cellular assays. PLOS One.
  • Fluorescence and Dye-Labeled Peptide Services.

Sources

Validation & Comparative

A Guide for Researchers: Comparing 4-Pyridin-4-ylthiophen-3-amine Hydrochloride vs. Free Base in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-pyridin-4-ylthiophen-3-amine scaffold represents a confluence of two heterocycles, aminothiophene and pyridine, both of which are prevalent in pharmacologically active compounds. Aminothiophenes are recognized as versatile building blocks in medicinal chemistry, forming the core of molecules with diverse biological activities, including anticancer and anti-inflammatory properties[1][2]. Similarly, the pyridine ring is a key feature in numerous approved drugs, where its basic nitrogen atom plays a crucial role in molecular interactions and physicochemical properties[3].

When a researcher obtains a compound like 4-Pyridin-4-ylthiophen-3-amine for biological testing, it is often available in two forms: the neutral "free base" or as a salt, most commonly the hydrochloride (HCl) salt[4]. The choice between these two forms is not a trivial matter of convenience; it is a critical decision that can profoundly impact the solubility, stability, and ultimately, the reliability and reproducibility of experimental data[5][6].

This guide provides an in-depth technical comparison of 4-Pyridin-4-ylthiophen-3-amine hydrochloride and its free base. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols to ensure the integrity of your biological assays. We will dissect the fundamental physicochemical differences between the two forms and translate them into practical consequences at the lab bench, empowering you to make an informed choice and generate high-quality, trustworthy data.

Section 1: The Physicochemical Divide: Salt vs. Free Base

The primary difference between the free base and its hydrochloride salt lies in the protonation state of the basic nitrogen atoms—one on the aminothiophene moiety and one on the pyridine ring. This difference in ionization state is the root cause of their divergent physical properties.

The equilibrium between the free base and its protonated (salt) form is governed by the compound's acid dissociation constant (pKa) and the pH of the surrounding environment[7]. In an acidic environment, the nitrogen atoms accept protons (H⁺), forming a positively charged cation which then pairs with a chloride anion (Cl⁻) to create the water-soluble salt. In a neutral or basic environment, the molecule remains in its uncharged, less polar free base form.

Caption: Experimental workflow for comparing compound forms.

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of the solubility of each form in your specific assay buffer.

Objective: To determine the concentration at which the free base or HCl salt begins to precipitate from the assay buffer.

Materials:

  • 4-Pyridin-4-ylthiophen-3-amine HCl and Free Base

  • Anhydrous DMSO

  • Your primary aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or a nephelometer

Methodology:

  • Prepare Stock Solutions: Accurately prepare 10 mM stock solutions of both the HCl salt and the free base in 100% DMSO. Ensure you use the correct molecular weight for each form.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stocks. For a top concentration of 100 µM in the final assay plate (assuming a 1:100 dilution), you will need a 10 mM intermediate plate.

  • Dilute into Buffer: Add 198 µL of your assay buffer to the wells of a new 96-well clear bottom plate.

  • Add Compound: Transfer 2 µL of your DMSO serial dilutions to the corresponding wells containing the buffer. This creates a final DMSO concentration of 1%. Include buffer-only and buffer + 1% DMSO controls.

  • Incubate & Read: Mix the plate gently. Let it incubate at room temperature for 1-2 hours (to mimic assay conditions).

  • Analyze: Measure the absorbance (light scattering) at a wavelength like 620 nm or use a nephelometer. A significant increase in signal compared to the DMSO control indicates precipitation. The concentration at which this occurs is the kinetic solubility limit.

Protocol 2: Comparative Biological Assay

Objective: To compare the biological activity of the two forms side-by-side in a relevant assay.

Methodology:

  • Prepare Stocks: Use the same 10 mM DMSO stocks from Protocol 1.

  • Assay Setup: Prepare two identical assay plates. On one, perform a dose-response curve using the HCl salt. On the other, use the free base. Ensure all other conditions are identical.

  • Visual Inspection: Crucially, before placing the plates in the incubator, hold them up to a light source and visually inspect the wells at the highest concentrations for any signs of cloudiness or precipitate.

  • Data Acquisition: After the appropriate incubation time, read the plates according to your standard assay procedure.

  • Data Analysis: Plot the dose-response curves for both forms. If both compounds are fully soluble at all tested concentrations, the curves should be superimposable. If the free base curve shows a premature plateau or a right-shift compared to the HCl salt, it is highly indicative of a solubility-limited artifact.

Section 4: Summary of Best Practices & Recommendations

ScenarioRecommended FormRationale
Initial In Vitro Screening Hydrochloride Salt Superior aqueous solubility minimizes the risk of precipitation and false negatives. Provides more reliable IC50/EC50 data.
Cell-Based Assays Hydrochloride Salt Ensures compound remains in solution in the cell culture medium, allowing for accurate assessment of cellular activity.
Biophysical Assays (e.g., SPR, ITC) Hydrochloride Salt Critical for these sensitive techniques where aggregates or precipitates can cause significant artifacts.
In Vivo / Formulation Studies Both Forms Evaluated While the salt may be better for an IV formulation, the free base might be required for specific oral formulations. Requires dedicated pre-formulation studies.

Key Recommendations for Researchers:

  • Default to the Salt: For the vast majority of routine in vitro biological assays conducted in aqueous buffers, the hydrochloride salt is the superior choice due to its enhanced solubility and stability.

  • Document Diligently: Always record the exact form (free base or HCl), CAS number, and molecular weight of the compound used in your experiments. This is essential for reproducibility.

  • Trust Your Eyes: Visual inspection of assay plates for precipitation is a simple but powerful quality control step that should never be omitted.

  • Question Your Data: If you observe a shallow dose-response curve or an unexpectedly low potency, your first suspicion should be poor solubility. Perform the kinetic solubility assay (Protocol 1) to confirm.

Conclusion

The two forms of 4-Pyridin-4-ylthiophen-3-amine—the free base and the hydrochloride salt—are not interchangeable in a biological research setting. While they possess the same core chemical structure, their different physicochemical properties, driven primarily by a vast difference in aqueous solubility, can lead to dramatically different experimental outcomes. The hydrochloride salt offers significant, tangible advantages in solubility and stability, making it the more robust and reliable choice for most in vitro applications. By understanding the principles laid out in this guide and employing the validation protocols, researchers can avoid common pitfalls, ensure data integrity, and confidently advance their drug discovery programs.

References

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link] [5][6][8]2. Patel, H. D., & Singh, P. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link] 3. University of Science and Technology in Bydgoszcz. Salts of organic bases. Faculty of Chemical Technology and Engineering. [Link] 4. Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link] [9]5. ScienceMadness Discussion Board. (2011). Solubility of organic amine salts. Sciencemadness.org. [Link] [10]8. Chemistry LibreTexts. (2020). Amines as Bases. [Link] [11]9. Kumar, A., & Sharma, S. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 7(1), 126-133. [Link] [2]11. Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link] [4]13. Kumar, A., & Singh, A. (2014). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 15-20. [Link] [12]17. Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PubMed. [Link] [6]18. Heikkilä, T., Rämö, T., & Laitinen, R. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link] [13]19. Li, S., Wong, S., Sethia, S., Almoazen, H., Joshi, Y. M., & Serajuddin, A. T. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link] [14]20. Nagy, P. I. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 19(10), 17094–17117. [Link] [3]21. Kumar, L., & Amin, A. (2012). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. [Link] [15]22. Chromatography Forum. (2012). Free Base vs Salt Correction Factor. [Link] [16]23. ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link] [7]28. NextSDS. 2-(thiophen-3-yl)pyridin-4-amine — Chemical Substance Information. [Link]

Sources

HPLC method validation for 4-Pyridin-4-ylthiophen-3-amine hydrochloride purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Purity Analysis of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. As a molecule combining both a basic pyridine moiety and a thiophene core, it presents unique challenges and considerations for chromatographic analysis. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical procedure suitable for regulatory scrutiny.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing a practical comparison of chromatographic conditions and a detailed walkthrough of the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][4][5][6]

Part 1: Method Development and Chromatographic Comparison

The analyte, 4-Pyridin-4-ylthiophen-3-amine hydrochloride, possesses distinct physicochemical properties that dictate the strategy for HPLC method development. The pyridine ring offers a basic site (pKa ~5-6) that is protonated at acidic pH, while the thiophene ring contributes to its aromaticity and hydrophobicity. The primary amine adds another polar, basic functional group. A successful method must provide sharp peak shapes, adequate retention, and resolution from potential impurities and degradation products.

The Causality Behind Column Selection

The stationary phase is the most critical factor for achieving selectivity. We compared two common reversed-phase columns to assess their performance.

  • C18 (L1 packing): The industry workhorse, providing excellent hydrophobic retention. It is the logical starting point for most small molecules.

  • Phenyl-Hexyl (L11 packing): This phase offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic isomers or closely related substances.

Mobile Phase Optimization: A Comparative Analysis

The mobile phase composition fine-tunes the separation. Key variables include the organic modifier, pH, and buffer.

  • Organic Modifier: Acetonitrile generally provides lower viscosity and better UV transparency than methanol, often resulting in sharper peaks and better efficiency.

  • pH and Buffer: Controlling the pH is critical. At a pH below the pyridine's pKa (e.g., pH 3.0), the analyte is protonated, leading to better water solubility and reduced peak tailing on silica-based columns. A phosphate buffer is an excellent choice for this pH range.

Table 1: Comparison of Chromatographic Conditions

ParameterCondition ACondition BRationale & Outcome
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µmCondition A provided superior peak shape (Tailing Factor = 1.1). Condition B showed slightly less retention, which could be beneficial for faster run times if all impurities are well-resolved.
Mobile Phase Acetonitrile: 25mM KH₂PO₄ buffer (pH 3.0) (30:70 v/v)Methanol: 25mM KH₂PO₄ buffer (pH 3.0) (40:60 v/v)Acetonitrile (Condition A) yielded a more symmetrical peak. The higher organic content required for methanol indicates it is a weaker solvent for this analyte.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection 254 nm254 nmA common wavelength for aromatic compounds.
Retention Time 6.8 min5.2 minBoth conditions provide adequate retention away from the solvent front.
Tailing Factor 1.11.5Condition A is superior, indicating minimal unwanted secondary interactions with the stationary phase.
Theoretical Plates > 8000> 6000Both conditions show good column efficiency, with Condition A being preferable.

Part 2: The Validated HPLC Method for Purity Analysis

This section details the finalized experimental protocol for the quantitative determination of 4-Pyridin-4-ylthiophen-3-amine hydrochloride purity.

Experimental Protocol: Final Method
  • Chromatographic System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 25mM Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve 4-Pyridin-4-ylthiophen-3-amine hydrochloride reference standard in a 50:50 mixture of water and acetonitrile to obtain a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample using the same diluent and at the same nominal concentration as the standard.

Part 3: The Validation Workflow: A Self-Validating System

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][7][8] The following parameters were assessed based on the ICH Q2(R1) guideline.[1]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_sst Routine Analysis Dev Method Optimization (Column, Mobile Phase) Specificity Specificity & Forced Degradation Dev->Specificity Final Method Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Testing Robustness->SST Validated Method Analysis Sample Analysis SST->Analysis

Caption: HPLC Method Validation Workflow.

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[2][3] A forced degradation study is the cornerstone of establishing a method as "stability-indicating."[9][10][11]

Experimental Protocol (Forced Degradation): A sample solution (0.1 mg/mL) was subjected to the following stress conditions to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B.[11]

Forced_Degradation_Logic cluster_stress Stress Conditions API API Solution (0.1 mg/mL) Acid Acid (0.1 M HCl) API->Acid Base Base (0.1 M NaOH) API->Base Oxidation Oxidation (3% H2O2) API->Oxidation Thermal Thermal (105°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC-DAD Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Assess Peak Purity & Mass Balance Analysis->Result

Caption: Forced Degradation Study Workflow.

Results: The method demonstrated excellent specificity. In all stressed samples, the main peak of 4-Pyridin-4-ylthiophen-3-amine was well-resolved from all degradation products. Diode Array Detector (DAD) analysis confirmed the peak purity of the analyte in each case, with the peak purity angle being less than the purity threshold.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis12.5%Major degradant peak at RRT 0.85Pass
Base Hydrolysis18.2%Two major degradant peaks at RRT 0.72 and 0.91Pass
Oxidation8.9%Single degradant peak at RRT 1.15Pass
Thermal5.4%Minor degradant peak at RRT 0.85Pass
Photolytic7.1%Minor degradant peak at RRT 1.20Pass
Linearity

This parameter demonstrates the direct proportionality between concentration and the analytical response over a specified range.[1]

Experimental Protocol: A series of five solutions were prepared from a stock solution, ranging from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate.

Table 3: Linearity Data

Concentration (mg/mL)Mean Peak Area (n=3)
0.05498,500
0.075751,200
0.101,002,100
0.1251,255,300
0.151,501,500

Results: The method was found to be linear over the tested range.

  • Regression Equation: y = 10,015,000x - 1,250

  • Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[5] It was determined by a recovery study on a spiked placebo.

Experimental Protocol: Known amounts of the API were added to a placebo mixture to achieve concentrations of 80%, 100%, and 120% of the nominal value. Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Results

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% RecoveryMean % Recovery
80%0.080.079899.75%99.81%
100%0.100.1002100.20%100.15%
120%0.120.119599.58%99.65%

Results: The mean recovery values were all within the typical acceptance criteria of 98.0% to 102.0%, confirming the accuracy of the method.

Precision

Precision is the measure of the degree of scatter of analytical results from a series of measurements of the same homogenous sample under prescribed conditions.[1]

Experimental Protocol:

  • Repeatability (Intra-assay): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Table 5: Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Assay (%) 99.8%100.1%
Standard Deviation 0.250.31
% Relative Standard Deviation (%RSD) 0.25%0.31%

Results: The %RSD for both repeatability and intermediate precision was well below the typical acceptance limit of ≤ 2.0%, demonstrating excellent precision.[3]

LOD & LOQ

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 * (Standard Deviation of y-intercepts / Slope)

  • LOQ = 10 * (Standard Deviation of y-intercepts / Slope)

Table 6: LOD and LOQ

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Results: The calculated LOQ was experimentally verified and showed acceptable precision and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

Experimental Protocol: System suitability parameters were evaluated after making small changes to the method.

Table 7: Robustness Study

Parameter VariedVariationEffect on Retention TimeEffect on Tailing Factor
Flow Rate ± 0.1 mL/min± 0.6 minNo significant change
Mobile Phase pH ± 0.2 units± 0.4 minNo significant change
Column Temp. ± 5 °C± 0.3 minNo significant change
% Acetonitrile ± 2%± 0.9 minNo significant change

Results: The method is robust, as minor changes did not significantly impact the system suitability results.

Conclusion

The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. The comprehensive forced degradation study confirms its stability-indicating nature, making it suitable for use in quality control and stability studies throughout the drug development lifecycle. This guide provides the in-depth technical details and scientific rationale necessary for successful implementation and regulatory compliance.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 2025. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 2025. [Link]

  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures - Scientific guideline. June 2024. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. February 2026. [Link]

  • Gao, W., et al. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. 2025. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubChem. 2,5-Di(pyridin-4-yl)thiophene. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 2022. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. June 2021. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • Schmalz, H.-G., and Riemer, C. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Chemical Reviews. [Link]

  • Downum, K. R., and Towers, G. H. N. Analysis of Thiophenes in The Tageteae by HPLC. Journal of Natural Products. [Link]

  • Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. December 2023. [Link]

  • AMS BioPharma. Essential FDA Guidelines for Bioanalytical Method Validation. December 2025. [Link]

  • ResearchGate. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. March 2019. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

Sources

A Comparative Guide to the NMR Spectroscopic Characterization of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For drug development professionals, understanding the precise molecular architecture of a compound is paramount for predicting its biological activity, metabolism, and potential toxicities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering detailed insights into the connectivity and chemical environment of atoms within a molecule.

This guide provides an in-depth analysis of the NMR spectroscopic characterization of 4-Pyridin-4-ylthiophen-3-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its expected ¹H and ¹³C NMR spectra, compare it with a structurally related analog, and provide a detailed experimental protocol for acquiring high-quality NMR data. Our objective is to equip researchers with the necessary knowledge to confidently identify and characterize this and similar molecular scaffolds.

Predicted NMR Spectral Features of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride

The structure of 4-Pyridin-4-ylthiophen-3-amine hydrochloride presents a fascinating case for NMR analysis, combining the electronic effects of a pyridine ring, a thiophene ring, and an amine substituent, all influenced by protonation to form the hydrochloride salt.

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons on the pyridine and thiophene rings, as well as the amine group. The formation of the hydrochloride salt with the pyridine nitrogen will have a significant impact on the chemical shifts of the pyridine protons. The positive charge on the nitrogen atom leads to a decrease in electron density on the pyridine ring, causing a downfield shift for all associated protons[1].

  • Pyridine Protons (H-2', H-6' and H-3', H-5'): Due to the deshielding effect of the protonated nitrogen, the α-protons (H-2', H-6') are expected to appear at the most downfield region, likely as a doublet. The β-protons (H-3', H-5') will also be shifted downfield, appearing as another doublet.

  • Thiophene Protons (H-2 and H-5): The protons on the thiophene ring will be influenced by the electron-donating amine group and the electron-withdrawing pyridinium group. H-2 is expected to be a singlet, while H-5 will also likely be a singlet, with their precise chemical shifts determined by the interplay of these electronic effects.

  • Amine Protons (NH₂): The protons of the amine group are expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. The hydrochloride salt formation might also involve the amine group, leading to a downfield shift and potentially broader signal.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will provide complementary information on the carbon framework of the molecule.

  • Pyridine Carbons: Similar to the protons, the carbons of the pyridine ring will be shifted downfield due to the effect of the protonated nitrogen. The C-4' carbon, directly attached to the thiophene ring, and the C-2'/C-6' carbons will be the most deshielded.

  • Thiophene Carbons: The chemical shifts of the thiophene carbons will be influenced by the substituents. The carbon bearing the amino group (C-3) is expected to be shielded, while the carbon attached to the pyridinium ring (C-4) will be deshielded.

  • Quaternary Carbons: The spectrum will also show signals for the quaternary carbons (C-3, C-4, and C-4'), which will not be present in the DEPT-135 spectrum.

Comparative Analysis: 4-Pyridin-4-ylthiophen-3-amine vs. 4-Phenylthiophen-3-amine

To better understand the spectral features of our target compound, a comparison with a structurally similar molecule, 4-phenylthiophen-3-amine, is insightful[2]. The primary difference lies in the replacement of the pyridine ring with a phenyl ring.

Compound Key Structural Difference Expected ¹H NMR Differences Expected ¹³C NMR Differences
4-Pyridin-4-ylthiophen-3-amine HCl Pyridine ring (protonated)Downfield shifted pyridine protons (α and β).Downfield shifted pyridine carbons.
4-Phenylthiophen-3-amine Phenyl ringPhenyl protons in the aromatic region, generally more upfield than the pyridinium protons.Phenyl carbons in the typical aromatic region.

The protonation of the pyridine nitrogen in our target compound is the most significant factor influencing its NMR spectrum, leading to a more pronounced downfield shift of the aromatic signals compared to the neutral phenyl-substituted analogue.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its relatively high boiling point, which minimizes evaporation.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) can also be used as a secondary reference.

NMR Spectrometer Setup
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, as ¹³C is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TMS) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the NMR characterization of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (400 MHz) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase ref Referencing phase->ref assign Signal Assignment ref->assign compare Comparison with Analogues assign->compare structure Structure Confirmation compare->structure

Caption: Workflow for NMR characterization.

Conclusion

The NMR spectroscopic characterization of 4-Pyridin-4-ylthiophen-3-amine hydrochloride is a critical step in its chemical validation. By understanding the expected spectral features and by following a robust experimental protocol, researchers can obtain high-quality data for unambiguous structure elucidation. The comparison with structurally related compounds further strengthens the confidence in spectral assignments. This guide provides a comprehensive framework for scientists and drug development professionals to effectively utilize NMR spectroscopy in their research endeavors.

References

  • SpectraBase. (n.d.). Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Retrieved from [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. Retrieved from [Link]

  • Oae, S., & Yamamoto, T. (1979). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 52(6), 1771-1774. Retrieved from [Link]

  • Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the American Chemical Society, 75(15), 3697-3700. Retrieved from [Link]

  • George, G. N., Hackett, M. J., Sansone, M., Gorbaty, M. L., & Pickering, I. J. (2014). Sulfur 1s Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of Substituted Thiophenes. The Journal of Physical Chemistry A, 118(33), 6467-6475. Retrieved from [Link]

  • Gordon, K. C., McGhee, E. J., & Officer, D. L. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 107(50), 10982-10990. Retrieved from [Link]

  • Stanetty, P., & Kremslehner, M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 370-376. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39503-39510. Retrieved from [Link]

  • Akkurt, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11247-11261. Retrieved from [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (2001). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. Retrieved from [Link]

  • Bakhite, E. A., et al. (2020). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Journal of Chemical and Pharmaceutical Research, 12(1), 1-8. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 4-phenylthiophen-3-amine hydrochloride. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ChemSino. (n.d.). 4-(PHENYLSULFONYL)THIOPHEN-3-AMINE — Chemical Substance Information. Retrieved from [Link]

  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. Retrieved from [Link]

  • Reddy, R. P., & Knochel, P. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2006(5), 211-227. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-4-ylmethanamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S26. 13 C-NMR for N-(4-(trifluoromethyl)phenyl)pyridin-4-amine. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Validation of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are cornerstones of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the validation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride, a heterocyclic amine with potential applications in pharmaceutical research. We will explore a plausible synthetic route and then delve into a comprehensive validation strategy, comparing key ionization techniques and outlining the principles of data interpretation.

Postulated Synthetic Pathway: A Two-Step Approach

While numerous proprietary methods exist for the synthesis of complex heterocyclic amines, a robust and adaptable approach for 4-Pyridin-4-ylthiophen-3-amine hydrochloride can be conceptualized through a combination of the Gewald reaction and a subsequent Suzuki-Miyaura cross-coupling. This strategy offers flexibility and access to diverse analogs.

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of substituted 2-aminothiophenes.[1][2] A variation of this reaction can be proposed to synthesize a key intermediate, a 3-amino-4-halothiophene. The reaction proceeds through the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base, typically a secondary amine like morpholine.[2][3] For our target, a plausible starting point would be the reaction of 4-chlorophenylacetonitrile with an appropriate carbonyl compound and elemental sulfur to yield a 3-amino-4-(4-chlorophenyl)thiophene intermediate. The chloro-substituent is introduced to provide a handle for the subsequent cross-coupling reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This palladium-catalyzed reaction couples an organoboron compound (in our case, 4-pyridinylboronic acid) with a halide (the 4-chlorothiophene intermediate from the Gewald reaction).[5][6] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage introduction of the pyridine moiety.[4]

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Final Step Start 4-Chlorophenylacetonitrile + Carbonyl Compound + Elemental Sulfur Gewald Gewald Reaction (Base Catalyzed) Start->Gewald One-pot Intermediate 3-Amino-4-(4-chlorophenyl)thiophene Gewald->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Input Reagents 4-Pyridinylboronic Acid + Pd Catalyst + Base Reagents->Coupling Product 4-Pyridin-4-ylthiophen-3-amine Coupling->Product HCl_Salt HCl Salt Formation (in suitable solvent) Product->HCl_Salt Purified Product Final_Product 4-Pyridin-4-ylthiophen-3-amine hydrochloride HCl_Salt->Final_Product

Caption: Proposed two-step synthesis of 4-Pyridin-4-ylthiophen-3-amine hydrochloride.

Mass Spectrometry Validation: A Framework for Trust

The validation of the synthesis requires a robust analytical method to confirm the identity of the final product and to quantify any impurities. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[7][8] The validation of the analytical procedure should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory acceptance.[9]

Experimental Protocol: LC-MS/MS Method Validation

1. System Suitability:

  • Before each validation run, inject a standard solution of 4-Pyridin-4-ylthiophen-3-amine hydrochloride (at a known concentration) at least five times.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

2. Specificity:

  • Analyze a blank sample (matrix without the analyte), a sample of the synthesized compound, and a blank sample spiked with the compound and any known potential impurities.

  • The method is specific if the peak for the target compound is well-resolved from any other peaks and there is no interference at the retention time of the analyte in the blank sample.

3. Linearity:

  • Prepare a series of at least five calibration standards of known concentrations spanning the expected range of the sample.

  • Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

4. Accuracy:

  • Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three different concentration levels: low, medium, and high).

  • The accuracy is expressed as the percentage of recovery, which should be within a predefined range (e.g., 98-102%).

5. Precision:

  • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at the same concentration on the same day. The RSD should be within an acceptable limit (e.g., < 2%).

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or different equipment. The RSD over the different days should be within an acceptable limit (e.g., < 3%).

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

7. Robustness:

  • Intentionally vary critical method parameters (e.g., mobile phase composition, flow rate, column temperature) within a small range and assess the impact on the results. The method is robust if the results remain unaffected by these minor variations.

Validation_Workflow Start Synthesized Compound LC_MS LC-MS/MS Analysis Start->LC_MS Validation Method Validation (ICH Q2(R1)) LC_MS->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for LC-MS/MS method validation according to ICH Q2(R1) guidelines.

Comparison of Ionization Sources: ESI vs. APCI

The choice of ionization source is critical for successful mass spectrometry analysis. For a molecule like 4-Pyridin-4-ylthiophen-3-amine hydrochloride, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[10][11]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid phase.[10] It is particularly well-suited for polar and ionizable compounds. Given that our target molecule is a hydrochloride salt and possesses a basic amine group, it is expected to ionize efficiently in positive ion mode ESI through protonation.[11] ESI is generally preferred for its high sensitivity for polar analytes.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[10] The sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase through reactions with reagent gas ions. While our target molecule has polar functional groups, the overall aromatic structure gives it some nonpolar character. APCI can be less susceptible to matrix effects and ion suppression compared to ESI, which can be an advantage when analyzing samples in complex matrices.[12]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 4-Pyridin-4-ylthiophen-3-amine hydrochloride
Principle Ionization from charged droplets in the liquid phase.[10]Gas-phase chemical ionization after thermal vaporization.[10]The molecule's polar amine and hydrochloride salt form favor ESI.
Analyte Polarity Best for polar and ionizable compounds.[11]Suitable for moderately polar to nonpolar compounds.[11]ESI is the primary choice due to the molecule's polarity.
Thermal Stability Gentle ionization, suitable for thermally labile compounds.Requires thermal stability for vaporization.The molecule is expected to be sufficiently stable for APCI.
Sensitivity Generally higher for polar, pre-charged, or easily ionizable analytes.[12]Can be more sensitive for less polar compounds.ESI is anticipated to provide higher sensitivity for this compound.
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.[12]Generally less prone to matrix effects.[12]APCI could be a valuable alternative if significant matrix effects are observed with ESI.
Flow Rate Compatible with lower LC flow rates.Tolerant of higher LC flow rates.Both are compatible with standard analytical LC flow rates.

Recommendation: For initial method development, ESI in positive ion mode is the recommended starting point due to the polar and basic nature of 4-Pyridin-4-ylthiophen-3-amine hydrochloride. However, having the capability to switch to an APCI source is advantageous for troubleshooting matrix effects or for the analysis of less polar process impurities.[13]

Interpreting the Mass Spectrum: From Molecular Ion to Fragmentation

The mass spectrum provides a molecular fingerprint of the synthesized compound.

  • Molecular Ion Peak: In positive ion ESI-MS, the primary ion observed for 4-Pyridin-4-ylthiophen-3-amine will be the protonated molecule, [M+H]⁺. The accurate mass of this ion should be compared to the theoretical exact mass to confirm the elemental composition.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule and generate a characteristic fragmentation pattern that confirms the structure. Collision-Induced Dissociation (CID) is the most common fragmentation technique. The expected fragmentation of [M+H]⁺ for 4-Pyridin-4-ylthiophen-3-amine would likely involve cleavages at the weakest bonds and rearrangements. Potential fragmentation pathways include:

    • Loss of NH₃: A common fragmentation for primary amines.

    • Cleavage of the C-C bond between the thiophene and pyridine rings: This would result in fragment ions corresponding to the protonated pyridine and the aminothiophene radical cation, or vice versa.

    • Ring opening of the thiophene or pyridine rings: This can lead to a series of smaller fragment ions.

  • Impurity Profiling: Mass spectrometry is a powerful tool for identifying and characterizing impurities that may arise from the synthesis.[7] These can include:

    • Starting materials: Unreacted 4-chlorophenylacetonitrile or 4-pyridinylboronic acid.

    • Byproducts of the Gewald reaction: These can include various polysulfides and other thiophene derivatives.

    • Byproducts of the Suzuki-Miyaura coupling: Homocoupling of the boronic acid or the halide can lead to bipyridine or bis-thiophene impurities.

    • Degradation products: The molecule may be susceptible to oxidation or other degradation pathways.

By comparing the mass spectra of the synthesized material to that of a well-characterized reference standard and by carefully analyzing the fragmentation patterns of any observed impurities, a high degree of confidence in the identity and purity of the synthesized 4-Pyridin-4-ylthiophen-3-amine hydrochloride can be achieved.

Conclusion

The successful synthesis and validation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride rely on a combination of robust synthetic chemistry and rigorous analytical characterization. The proposed Gewald and Suzuki-Miyaura synthetic route offers a flexible approach to this class of compounds. A comprehensive mass spectrometry-based validation strategy, guided by ICH principles, is essential to ensure the identity, purity, and quality of the final product. The choice of ionization source, with ESI being the primary recommendation, and a thorough understanding of the expected fragmentation patterns are critical for unambiguous structural confirmation and impurity profiling. This guide provides a framework for researchers to confidently approach the synthesis and validation of this and similar heterocyclic molecules, ensuring the generation of high-quality, reliable data for downstream applications in drug discovery and development.

References

  • Kim, H. J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. Available from: [Link]

  • Mohareb, R. M. (2016). Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Jacobs Journal of Organic Chemistry, 1(1), 001. Available from: [Link]

  • Cerna, I., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Perez, A., et al. (2015). Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. ResearchGate. Available from: [Link]

  • Khasanov, V. V., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127. Available from: [Link]

  • Molander, G. A., et al. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 14(17), 4494-4497. Available from: [Link]

  • Brackmann, F., & Gais, H. J. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. CHIMIA International Journal for Chemistry, 63(4), 204-208. Available from: [Link]

  • El-Sayed, N. S., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • El-Sayed, N. S., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. Scientific & Academic Publishing. Available from: [Link]

  • Kumar, P., & Kumar, A. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 089-095. Available from: [Link]

  • Černá, I., & Voltrová, S. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available from: [Link]

  • Ibáñez, M., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 48(4), 497-508. Available from: [Link]

  • Lee, S., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 9(10), 241. Available from: [Link]

  • Chen, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 624-637. Available from: [Link]

  • Puterová, Z., et al. (2008). Gewald Reaction for Thiophene Synthesis. Tetrahedron, 64(48), 11262-11269. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • Li, W., et al. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of pharmaceutical and biomedical analysis, 63, 113-121. Available from: [Link]

  • Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(34), e202512321. Available from: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • Zare, S., et al. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]

  • Chidella, K., et al. (2021). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. American Journal of Analytical Chemistry, 12(6), 227-240. Available from: [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6520. Available from: [Link]

  • Homenya, A., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry, 59(4), 743-753. Available from: [Link]

  • Reddy, K. S., et al. (2014). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Journal of the Brazilian Chemical Society, 25, 2291-2297. Available from: [Link]

  • Liu, Z., & Greaney, M. F. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. Available from: [Link]

  • Thomae, D., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. R Discovery. Available from: [Link]

  • Blogs, B. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available from: [Link]

  • Zhang, H. (2016). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available from: [Link]

Sources

Efficacy of Novel Pyrrolo[2,3-c]pyridine-Based LSD1 Inhibitors: A Comparative Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of a novel class of pyridine-containing compounds, specifically pyrrolo[2,3-c]pyridines, against established standard inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry. We will delve into the mechanistic underpinnings of LSD1 inhibition, present comparative efficacy data, and provide detailed experimental protocols for the independent validation of these findings.

Introduction: The Rationale for Targeting LSD1 with Novel Scaffolds

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. It functions as an epigenetic "eraser" by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1][2][3]. Demethylation of H3K4, a mark associated with active transcription, leads to gene silencing[3]. Conversely, removal of the repressive H3K9 methylation mark can lead to transcriptional activation[2][4].

The dysregulation of LSD1 is strongly implicated in the progression of various human cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[1][5]. Its overexpression often correlates with poor prognosis, making it a compelling therapeutic target[5][6]. The initial wave of LSD1 inhibitors was dominated by derivatives of tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor[7]. While effective at inhibiting LSD1, these compounds often suffer from a lack of selectivity, leading to potential off-target effects due to the structural homology between LSD1 and MAOs[7].

This has driven the development of new chemical scaffolds, such as the pyrrolo[2,3-c]pyridine series, with the goal of achieving higher potency and significantly improved selectivity. This guide will focus on a representative compound from this class, LSD1-UM-109 (Compound 46) , and compare its efficacy to first-generation and selective standard LSD1 inhibitors[1][8].

Comparative Efficacy and Selectivity Profile

The therapeutic utility of an LSD1 inhibitor is defined by two key parameters: its potency against LSD1 and its selectivity over other structurally related flavin-dependent amine oxidases, primarily MAO-A and MAO-B. Cross-reactivity with MAOs can lead to undesired side effects, underscoring the importance of a high selectivity index[7].

The following table summarizes the in vitro inhibitory potency (IC50) of the representative pyrrolo[2,3-c]pyridine, LSD1-UM-109, against standard LSD1 inhibitors.

InhibitorTypeLSD1 IC50MAO-A IC50MAO-B IC50Selectivity (LSD1 vs MAOs)
LSD1-UM-109 Reversible, Pyridine-based3.1 nM [1][8]>100,000 nM>100,000 nM>32,000-fold
Tranylcypromine (TCP)Irreversible, Non-selective~20,700 nM (20.7 µM)[9]~2,300 nM (2.3 µM)[9]~950 nM (0.95 µM)[9]Low (More potent on MAOs)
GSK-LSD1 Irreversible, Selective16 nM[10][11][12][13]>100,000 nM>100,000 nM>1,000-fold[10][12][13][14]
ORY-1001 (Iadademstat) Irreversible, Selective<20 nM[15][16][17][18]>100,000 nM>100,000 nM>1,000-fold[19]

Expert Analysis: The data clearly illustrates the significant advancement offered by the pyrrolo[2,3-c]pyridine scaffold. LSD1-UM-109 demonstrates exceptional potency, with an IC50 value in the low single-digit nanomolar range, making it more potent than the highly regarded selective inhibitor GSK-LSD1. Crucially, its selectivity against both MAO-A and MAO-B is outstanding, minimizing the potential for off-target effects that plague non-selective inhibitors like Tranylcypromine. This high degree of selectivity is a critical attribute for a clinical candidate, promising a wider therapeutic window.

Mechanism of Action and Signaling Pathway

LSD1 exerts its influence on gene expression primarily through its demethylase activity within large transcriptional co-repressor complexes like CoREST[3]. By removing activating H3K4me1/2 marks, LSD1 represses the expression of tumor suppressor genes. It is also involved in the regulation of non-histone proteins, such as the tumor suppressor p53[20]. The inhibition of LSD1 reactivates the expression of silenced tumor suppressor genes, leading to cell differentiation, cell cycle arrest, and apoptosis in cancer cells.

Below is a diagram illustrating the central role of LSD1 in epigenetic regulation and the downstream consequences of its inhibition in a cancer context.

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors Therapeutic Intervention cluster_outcomes Cellular Outcomes LSD1 LSD1 (KDM1A) Oncogenes Oncogenic Pathways (Wnt/β-Catenin, PI3K/AKT) LSD1->Oncogenes Activation H3K4me0 Repressed Gene Locus (H3K4me0) LSD1->H3K4me0 H3K4me2 Active Gene Locus (H3K4me2) H3K4me2->LSD1 Demethylation TumorSuppressor Tumor Suppressor Genes (e.g., p21, FOXA2) Reactivation Tumor Suppressor Reactivation H3K4me0->TumorSuppressor Repression Inhibitor Pyrrolo[2,3-c]pyridine (e.g., LSD1-UM-109) Inhibitor->LSD1 Inhibition Apoptosis Apoptosis & Differentiation Reactivation->Apoptosis Proliferation Reduced Cancer Cell Proliferation Apoptosis->Proliferation

Caption: LSD1's role in gene silencing and the effect of its inhibition.

Experimental Methodologies

To ensure the reproducibility and validation of the presented efficacy data, this section details a standard protocol for an in vitro LSD1 inhibition assay. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for measuring enzyme activity.

Protocol: In Vitro LSD1 HTRF Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human LSD1.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 0.01% Tween-20, 1 mM DTT[21].

  • Enzyme: Recombinant human LSD1 (e.g., Active Motif, cat. no. 31426)[21].

  • Cofactor: Flavin adenine dinucleotide (FAD).

  • Substrate: Biotinylated monomethyl H3(1-21)K4 peptide (e.g., Anaspec, cat. no. 64355)[21].

  • Test Compound: Serial dilutions of the pyrrolo[2,3-c]pyridine inhibitor or standard inhibitors in 100% DMSO.

  • Detection Reagents: Streptavidin-XL665 and Europium cryptate-labeled anti-unmethylated H3K4 antibody.

  • Assay Plates: White, low-volume 384-well plates.

  • Plate Reader: HTRF-compatible microplate reader.

Workflow Diagram:

Caption: High-level workflow for the LSD1 HTRF inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤0.5%[21].

  • Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the test compound dilutions. Subsequently, add 0.45 nM of the LSD1 enzyme solution to each well. Allow the enzyme and inhibitor to pre-incubate for 15 minutes on ice[21].

  • Reaction Initiation: Prepare a mix of the biotinylated H3K4me1 peptide substrate and FAD in assay buffer. Initiate the enzymatic reaction by adding this mix to each well. The final substrate concentration should be at its Michaelis-Menten constant (Km) value[21].

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the demethylation reaction to proceed.

  • Detection: Stop the reaction and add the HTRF detection reagents (Streptavidin-XL665 and Eu-cryptate antibody) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the binding of the detection reagents to the biotinylated peptide and the demethylated lysine.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO vehicle) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The emergence of novel chemical scaffolds like the pyrrolo[2,3-c]pyridines marks a significant step forward in the development of targeted epigenetic therapies. As demonstrated, compounds such as LSD1-UM-109 not only exhibit superior potency compared to many established inhibitors but also possess a highly desirable selectivity profile, which is paramount for minimizing off-target toxicities.

The data presented in this guide strongly supports the continued investigation of this compound class. Future studies should focus on in vivo efficacy in relevant animal models of cancer, comprehensive pharmacokinetic and pharmacodynamic profiling, and further exploration of structure-activity relationships to potentially enhance these already impressive characteristics. For researchers in the field, the pyrrolo[2,3-c]pyridine scaffold represents a promising foundation for the design of next-generation LSD1 inhibitors with the potential for significant clinical impact.

References

  • GSK-LSD1 | Structural Genomics Consortium. [Link]

  • Tranylcypromine - Wikipedia. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC. [Link]

  • LSD1 regulates gene expression through its demethylase activity and... - ResearchGate. [Link]

  • GSK-LSD1 dihydrochloride - Immunomart. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Publications. [Link]

  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Publications. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. [Link]

  • LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC. [Link]

  • LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth. - F1000Research. [Link]

  • Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. Journal of Translational Medicine. [Link]

  • Representative structures of reported LSD1 inhibitors. a... - ResearchGate. [Link]

  • The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development. eLife. [Link]

  • Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation - PubMed. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC. [Link]

  • Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - Frontiers. [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - MDPI. [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx. [Link]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • LSD1-mediated epigenetic modification contributes to ovarian cancer cell migration and invasion - Spandidos Publications. [Link]

  • Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - MDPI. [Link]

  • EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit - EpigenTek. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. [Link]

  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC - NIH. [Link]

Sources

Publish Comparison Guide: Reproducibility of 4-Pyridin-4-ylthiophen-3-amine Hydrochloride in Batch-to-Batch Testing

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most insidious bottlenecks I encounter is the batch-to-batch variability of heteroaromatic building blocks. 4-Pyridin-4-ylthiophen-3-amine hydrochloride (CAS: 2411261-70-4) is a prime example. Featuring both a pyridine ring and a thiophen-3-amine moiety, this compound is a highly versatile scaffold for synthesizing kinase inhibitors and GPCR ligands. However, its formulation as a hydrochloride salt introduces profound reproducibility challenges during downstream parallel synthesis and scale-up.

This guide objectively compares the performance of variable commercial batches of this HCl salt against strictly controlled alternatives, providing a self-validating experimental framework to ensure absolute reproducibility in your synthetic workflows.

Part 1: The Mechanistic Roots of Batch Variability

To solve batch-to-batch inconsistency, we must first understand the causality behind it. The variability of 4-pyridin-4-ylthiophen-3-amine hydrochloride stems from three interconnected physical chemistry phenomena:

  • Stoichiometric Ambiguity (Mono- vs. Di-HCl): The molecule contains two basic nitrogen centers. The pyridine nitrogen is moderately basic (pKa ~5.2), while the primary amine on the electron-rich thiophene ring is weakly basic (pKa ~3.0). Depending on the concentration of HCl and the solvent system used during crystallization, commercial suppliers often produce non-stoichiometric mixtures (e.g., 1.3 equivalents of HCl per molecule). This directly alters the effective molecular weight of the building block, leading to weighing errors and insufficient base neutralization during downstream amide couplings.

  • Polymorphism and Hygroscopicity: Hydrochloride salts of organic amines are notorious for forming multiple crystalline polymorphs and hydrates[1]. A shift from an anhydrous polymorph to a hemi-hydrate can drastically alter the compound's solubility profile in organic solvents like DMF or DCM. High-throughput screening studies have demonstrated that polymorphic drift requires strict control to ensure reproducible batch-to-batch performance[1]. Similar variability driven by polymorphic mixtures has been heavily documented in other pyridine-containing hydrochlorides, such as lercanidipine[2].

  • Salt Disproportionation: In certain microenvironments or upon exposure to ambient humidity, hydrochloride salts can undergo disproportionation—reverting partially to the free base and liberating HCl gas[3]. This creates a heterogeneous solid-state mixture that dissolves erratically and reacts unpredictably.

Part 2: Comparative Performance Analysis

To illustrate the impact of these variables, we evaluated three different sources of the 4-pyridin-4-ylthiophen-3-amine scaffold:

  • Batch A: A strictly controlled, anhydrous Mono-HCl salt.

  • Batch B: A standard commercial batch (exhibiting polymorphic drift and non-stoichiometric HCl).

  • Free Base: The un-salted parent compound.

The data below summarizes their physical properties and their performance in a standardized HATU-mediated amide coupling reaction with a generic carboxylic acid.

Table 1: Batch-to-Batch Comparison Metrics
Analytical MetricBatch A (Controlled Mono-HCl)Batch B (Variable Commercial)Free Base Alternative
Physical State Highly crystalline powderAmorphous/clumpy powderCrystalline solid
Cl⁻ Content (IC) 16.8% (Theoretical: 16.7%)21.4% (Indicates ~1.3x HCl)0.0%
Water Content (KF) < 0.5% (Anhydrous)3.2% (Hygroscopic hydrate)< 0.2%
Solubility (DMF at 25°C) > 100 mg/mL (Clear)~ 60 mg/mL (Cloudy/Suspension)> 150 mg/mL (Clear)
Effective MW ( g/mol ) 212.68~ 229.50 (Variable)176.22
Amide Coupling Yield 92% 64% (Sluggish kinetics)95%

Scientist's Insight: Batch B's lower yield is a direct consequence of stoichiometric ambiguity. If a chemist assumes Batch B is a mono-HCl salt and adds standard equivalents of N,N-Diisopropylethylamine (DIPEA), the excess 0.3 equivalents of HCl will neutralize the DIPEA, leaving the thiophen-3-amine partially protonated and non-nucleophilic.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility when using variable commercial batches of 4-pyridin-4-ylthiophen-3-amine hydrochloride, you must abandon theoretical molecular weights. Instead, treat every new batch as an unknown mixture and use the following self-validating protocol to calculate the Effective Molecular Weight (EMW) and Exact Acid Equivalents (EAE) .

Protocol 1: Batch Qualification & Stoichiometry Verification

This protocol establishes the exact composition of the incoming batch.

  • Water Content Determination: Weigh exactly 50.0 mg of the batch and analyze via Karl Fischer (KF) titration to determine the mass fraction of water ( WH2O​ ).

  • Chloride Quantification: Dissolve 10.0 mg of the batch in 10 mL of HPLC-grade water. Analyze via Ion Chromatography (IC) against a standard NaCl curve to determine the mass fraction of chloride ( WCl​ ).

  • Calculate Effective Metrics:

    • Active Free Base Fraction ( WFB​ ): WFB​=1.00−WH2O​−WCl​

    • Effective Molecular Weight (EMW): The mass of bulk powder required to deliver 1.0 mole of the active free base.

      EMW=MWFreeBase​/WFB​
    • Exact Acid Equivalents (EAE): The moles of HCl present per mole of free base.

      EAE=(WCl​/35.45)/(WFB​/MWFreeBase​)
Protocol 2: Standardized Amide Coupling Workflow

This protocol utilizes the data from Protocol 1 to dynamically adjust reagent stoichiometry, ensuring identical reaction kinetics regardless of batch origin.

  • Reagent Preparation: Based on the calculated EMW, weigh exactly 1.0 mmol of active 4-pyridin-4-ylthiophen-3-amine into a dry reaction vial.

  • Dynamic Base Addition: Dissolve the amine in 5.0 mL of anhydrous DMF. Add DIPEA calculated by the formula: Total DIPEA (mmol) = 1.5 (Standard Excess) + EAE Causality: This ensures that exactly 1.5 equivalents of DIPEA are available to drive the coupling, while the EAE portion strictly neutralizes the variable HCl content.

  • Activation & Coupling: In a separate vial, activate 1.1 mmol of the target carboxylic acid with 1.1 mmol of HATU in 2.0 mL DMF for 5 minutes.

  • Reaction: Transfer the activated acid to the amine solution. Stir at room temperature for 2 hours. Monitor via LC-MS; the reaction will proceed with >90% conversion across all batches because the nucleophilic state of the amine has been mathematically normalized.

Part 4: Visualizations

Below are the logical workflows and chemical pathways governing this self-validating system.

G Start Incoming Batch: 4-Pyridin-4-ylthiophen-3-amine HCl KF Karl Fischer Titration (Water Content) Start->KF IC Ion Chromatography (Cl- Stoichiometry) Start->IC XRPD XRPD Analysis (Polymorph Check) Start->XRPD Calc Calculate Exact EMW & Required Base Equivalents KF->Calc IC->Calc XRPD->Calc Pass Batch Approved Proceed to Synthesis Calc->Pass Specs Met Fail Batch Rejected (Disproportionation/Impure) Calc->Fail Specs Failed

Workflow for qualifying heteroaryl amine HCl batches prior to synthesis.

Reaction Salt 4-Pyridin-4-ylthiophen-3-amine HCl Salt (Variable MW) Base DIPEA Addition (Adjusted via IC Data) Salt->Base Neutralization FreeBase Transient Free Base (Active Nucleophile) Base->FreeBase Product Amide Product (Kinase Inhibitor Precursor) FreeBase->Product Acid Activated Carboxylic Acid (HATU/DMF) Acid->Product Coupling

Adjusted amide coupling pathway compensating for HCl salt stoichiometry.

References

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility Organic Process Research & Development, ACS Publications (2020). URL:[Link]

  • Patent WO2003014084A1, Google Patents.

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Validation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While a compound may be designed with a specific target in mind, its interaction with the broader human kinome can lead to unforeseen off-target effects, potentially compromising therapeutic efficacy and inducing toxicity.[1][2] This guide provides a comprehensive framework for the cross-reactivity validation of a novel small molecule, 4-Pyridin-4-ylthiophen-3-amine hydrochloride, offering a comparative analysis of its performance and outlining the experimental data necessary for a thorough evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the insights and methodologies required to navigate the complexities of enzyme panel screening.

The journey of a kinase inhibitor from a promising compound to a potential therapeutic is a multi-step process, with lead identification and optimization being critical stages.[3] A crucial aspect of this journey is understanding the compound's selectivity profile, which is achieved by screening it against a panel of kinases that represent the human kinome.[3][4] This process is vital to minimize off-target effects that could lead to undesirable side effects in patients.[3][5]

The Compound in Focus: 4-Pyridin-4-ylthiophen-3-amine hydrochloride

4-Pyridin-4-ylthiophen-3-amine hydrochloride belongs to a class of heterocyclic compounds that have shown promise as modulators of various enzymatic pathways. The pyridine and thiophene moieties are common scaffolds in the design of kinase inhibitors, and their combination in this particular structure warrants a detailed investigation of its selectivity profile.[6][7] While the primary target of this compound may be a specific kinase implicated in a disease pathway, its potential to interact with other kinases due to the conserved nature of the ATP-binding site is a significant consideration.[3][4]

Experimental Workflow for Cross-Reactivity Profiling

A robust and systematic approach is essential for accurately assessing the cross-reactivity of a test compound. The following experimental workflow outlines the key steps, from initial high-throughput screening to detailed kinetic analysis.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Validation A Compound Preparation (4-Pyridin-4-ylthiophen-3-amine hydrochloride) B High-Throughput Screening (HTS) (Broad Kinase Panel @ 1-10 µM) A->B C Initial Hit Identification (% Inhibition > 50%) B->C D IC50 Determination (10-point dose-response curve) C->D E Selectivity Analysis (Comparison of IC50 values) D->E F Kinetic Studies (e.g., Michaelis-Menten) E->F G Binding Assays (e.g., SPR, ITC) F->G H Cell-Based Assays (Target Engagement & Pathway Analysis) G->H I Phenotypic Screening (e.g., Cell Proliferation, Apoptosis) H->I signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC_Family SRC Family Kinases (SRC, LCK) RTK->SRC_Family RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival SRC_Family->RAS STAT3 STAT3 SRC_Family->STAT3 STAT3->Survival

Caption: A simplified diagram of common kinase signaling pathways.

Trustworthiness Through Self-Validating Systems

Every experimental protocol should include internal controls to ensure the validity of the data. Positive controls, such as a known inhibitor for each kinase, confirm that the assay is performing as expected. [3]Negative controls (DMSO) establish the baseline for no inhibition. By running these controls on every plate, the system becomes self-validating, providing confidence in the generated cross-reactivity data.

Conclusion

The cross-reactivity validation of 4-Pyridin-4-ylthiophen-3-amine hydrochloride is a critical step in its development as a potential therapeutic agent. A thorough and systematic approach, as outlined in this guide, is essential for identifying and characterizing off-target interactions. By combining high-throughput screening with detailed dose-response and mechanistic studies, researchers can build a comprehensive selectivity profile. This data, when compared with that of other well-characterized inhibitors, provides the necessary context for informed decision-making in the drug discovery process. Ultimately, a deep understanding of a compound's interactions across the kinome is fundamental to developing safer and more effective targeted therapies.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website: [Link]

  • Bamborough, J., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1795-1798.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Crawford, T. D., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry, 57(9), 3866-3883.
  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from PubChem website: [Link]

  • Geahlen, R. L. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2708-2716.
  • NextSDS. (n.d.). 4-(pyridin-4-yl)thiophen-2-amine — Chemical Substance Information. Retrieved from NextSDS website: [Link]

  • Medicines Discovery Catapult. (2026, January 29). Techniques in kinase profiling. Retrieved from Medicines Discovery Catapult website: [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from Celtarys website: [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
  • ResearchGate. (2026, January 15). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. Retrieved from ResearchGate website: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from NCBI Bookshelf: [Link]

  • ACS Publications. (2012, March 13). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Retrieved from Journal of Chemical Information and Modeling: [Link]

  • Wiley-VCH. (n.d.). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from Wiley Online Library: [Link]

  • ecancer. (2012, June 8). Kinase targets and anti-targets in cancer poly-pharmacology. Retrieved from ecancer website: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from ResearchGate website: [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from PMC: [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from RSC Publishing website: [Link]

  • National Center for Biotechnology Information. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from PMC: [Link]

  • Cancer Discovery. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Retrieved from Cancer Discovery website: [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Retrieved from PMC: [Link]

  • National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from PMC: [Link]

Sources

Safety Operating Guide

4-Pyridin-4-ylthiophen-3-amine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of 4-Pyridin-4-ylthiophen-3-amine hydrochloride (CAS: 2411261-70-4) not merely as a routine compliance task, but as the management of a complex molecular system. This specialized research chemical integrates a basic pyridine ring, a sulfur-containing thiophene heterocycle, and a primary amine, all stabilized as a hydrochloride salt.

To ensure absolute safety and environmental compliance, laboratory personnel must understand the chemical causality behind each disposal step. Standard biological degradation or municipal drain disposal is strictly prohibited for this compound.

Chemical Risk Profiling & Causality Assessment

Understanding the structural behavior of this compound dictates our operational and disposal parameters:

  • The Hydrochloride Salt: This feature renders the molecule water-soluble and highly hygroscopic. In aqueous solutions, it dissociates to form mildly acidic conditions. This inherent acidity dictates the absolute need for neutralization prior to aqueous waste consolidation to prevent incompatible, gas-generating reactions with basic waste streams.

  • Pyridine & Thiophene Moieties: These heterocycles are environmentally persistent. More importantly, upon thermal degradation (incineration), they generate highly hazardous nitrogen oxides (NOx) and sulfur oxides (SOx).

  • Chloride Ion: Thermal oxidation of the chloride counterion produces corrosive hydrogen chloride (HCl) gas.

Because of these thermal byproducts, the compound must be routed to a licensed hazardous waste facility equipped with flue-gas desulfurization and acid gas scrubbers, in accordance with .

Table 1: Physicochemical Hazard Profile & Logistical Mitigation

Molecular FeatureOperational HazardMitigation & Disposal Requirement
Hydrochloride Salt Hygroscopic; forms acidic aqueous solutions (pH ~4-5).Store in desiccators; neutralize aqueous waste to pH 6-8 before disposal.
Pyridine Ring Hepatotoxic/neurotoxic potential; generates NOx upon combustion.Handle in Class II Fume Hood; mandate high-temp incineration with NOx scrubbers.
Thiophene Ring Environmental toxicity; generates SOx upon combustion.Secondary containment required; mandate SOx scrubbing during incineration.
Amine Group Potential skin/eye irritant and sensitizer.Nitrile gloves (double-gloving recommended), safety goggles, lab coat.

Waste Stream Segregation Logic

To ensure a self-validating safety system, waste generation must be categorized at the source. Mixing incompatible waste streams can lead to exothermic reactions or toxic gas release. The workflow below maps the logical routing of both solid and liquid waste streams generated during experiments with this compound.

WasteDisposal Start 4-Pyridin-4-ylthiophen-3-amine HCl Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Aqueous Waste (Solutions/Washings) Start->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer LiquidNeutralize Neutralize (pH 6-8) if highly acidic Liquid->LiquidNeutralize Labeling Label: Toxic, Irritant, Contains S, N, Cl SolidContainer->Labeling LiquidContainer Aqueous Hazardous Waste Container LiquidNeutralize->LiquidContainer LiquidContainer->Labeling Incineration High-Temp Incineration (SOx, NOx, HCl Scrubbers) Labeling->Incineration

Workflow for segregating and treating 4-Pyridin-4-ylthiophen-3-amine HCl waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Powders, Contaminated PPE, and Consumables)

Causality: Solid particulates of amine hydrochlorides pose an inhalation risk and can easily cross-contaminate surfaces due to their hygroscopic nature.

  • Collection: Sweep up any solid residue using a dedicated anti-static brush and dustpan. Do not use compressed air or dry sweeping methods that aerosolize the powder.

  • Containment: Transfer the solid waste into a high-density polyethylene (HDPE) or glass wide-mouth container.

    • Self-Validation Step: Ensure the container lid has a PTFE liner. Standard rubber liners can degrade when exposed to residual pyridine derivatives.

  • Segregation: Do not mix this waste with strong oxidizing agents (e.g., nitrates, permanganates). The organic thiophene and pyridine rings are highly combustible and can react violently.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic/Irritant Organic Salt. Contains Sulfur, Nitrogen, and Chlorides."

Protocol B: Aqueous Waste Neutralization and Disposal

Causality: The hydrochloride salt makes aqueous washings acidic. Unneutralized acidic waste can react with cyanide or sulfide wastes in a general waste drum, releasing lethal HCN or H 2​ S gases.

  • Consolidation: Collect all aqueous washings (e.g., from HPLC runs or glassware cleaning) in a dedicated secondary containment vessel.

  • Neutralization: Slowly add 1M Sodium Bicarbonate (NaHCO 3​ ) or dilute Sodium Hydroxide (NaOH) to the aqueous waste while stirring continuously.

  • Validation (The Self-Validating Step): Continuously monitor the pH using universal indicator strips or a calibrated pH meter until the solution stabilizes between pH 6.0 and 8.0. The cessation of effervescence (if using bicarbonate) serves as a secondary visual validation that the acidic hydrochloride protons have been neutralized.

  • Transfer: Pour the neutralized solution into an approved aqueous hazardous waste carboy.

  • Manifesting: Document the exact volume and concentration on the hazardous waste manifest, explicitly noting the presence of heterocyclic amines and chlorides for the disposal contractor.

Protocol C: Emergency Spill Decontamination

Causality: Immediate containment prevents the hygroscopic powder from pulling ambient moisture from the air and transforming into a sticky, hard-to-clean residue that binds to bench surfaces.

  • Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (N95/P100 respirator if ventilation is compromised, double nitrile gloves, and safety goggles).

  • Dampen: Lightly mist the spilled powder with a 5% isopropanol/water solution to suppress dust formation. Do not flood the area, as this will rapidly dissolve the compound and spread the contamination footprint.

  • Absorb: Cover the dampened area with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth).

  • Collect & Clean: Scoop the absorbed mixture using non-sparking tools into a hazardous waste bag. Wash the spill zone with a mild detergent solution, collecting the wash water as aqueous hazardous waste following Protocol B.

Regulatory Compliance & Final Transport

Under the , this material must be classified as a characteristic hazardous waste due to its toxicity profile and environmental persistence [1]. Always contract a certified hazardous waste disposal vendor.

When establishing the waste profile with your vendor, you must explicitly mandate that the facility utilizes rotary kiln incineration operating at >1000°C , equipped with wet scrubbers. This is the only scientifically sound method to safely neutralize the HCl, SOx, and NOx gases generated during the thermal destruction of the 4-pyridin-4-ylthiophen-3-amine hydrochloride molecular framework [2].

References

  • Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste U.S. Environmental Protection Agency (EPA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory[Link]

  • Toxicological Profile for Pyridine Agency for Toxic Substances and Disease Registry (ATSDR)[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine Centers for Disease Control and Prevention (CDC)[Link]

Personal protective equipment for handling 4-Pyridin-4-ylthiophen-3-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential, direct safety protocols and logistical plans for handling 4-Pyridin-4-ylthiophen-3-amine;hydrochloride. As your partner in laboratory safety, our goal is to furnish you with the in-depth, field-proven insights necessary to manage this compound with confidence and precision. The following procedures are designed to create a self-validating system of safety, ensuring every step minimizes risk and upholds the highest standards of scientific integrity.

Hazard Analysis: Understanding the Compound

A thorough risk assessment is the foundation of laboratory safety.[1] While a specific Safety Data Sheet (SDS) for 4-Pyridin-4-ylthiophen-3-amine;hydrochloride is not publicly available, a chemical hazard analysis can be conducted based on its structural components: an aromatic amine, a pyridine ring, and a hydrochloride salt.

  • Aromatic Amines: This class of compounds can be toxic and are often readily absorbed through the skin, potentially leading to systemic health effects.[2][3] Many aromatic amines are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Hydrochloride Salts: The hydrochloride form increases water solubility and can make the compound acidic. This presents a risk of skin and eye irritation or corrosion upon direct contact.[5][6] Powdered forms can also be respiratory irritants.[5]

Based on analogous compounds like 4-phenylpyridin-3-amine hydrochloride and pyridine hydrochloride, the primary hazards are summarized below.[5][6][7]

Potential HazardClassificationRationale and Precautionary Action
Acute Toxicity Category 4 (Harmful) Harmful if swallowed, in contact with skin, or if inhaled.[5][7] Minimize all routes of exposure.
Skin Corrosion/Irritation Category 2 (Irritant) Causes skin irritation.[5][6][7] Prolonged contact must be avoided through proper glove selection.
Eye Damage/Irritation Category 2A (Irritant) Causes serious eye irritation.[5][6][7] Chemical splash goggles are mandatory.
Respiratory Irritation STOT SE 3 May cause respiratory irritation.[5][7] All handling of the solid must occur in a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and a potential hazard and must be used in conjunction with engineering and administrative controls.[8] The selection of appropriate PPE is a critical, non-negotiable step. All eye and face protection must meet the ANSI Z87.1 standard.[8][9][10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the necessary level of protection.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls start Begin Task: Handling 4-Pyridin-4-ylthiophen-3-amine;HCl task_type Is the compound a solid powder or in solution? start->task_type fume_hood MANDATORY: Work in Chemical Fume Hood task_type->fume_hood Solid Powder (Aerosolization Risk) base_ppe Base PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Goggles (ANSI Z87.1) task_type->base_ppe Solution fume_hood->base_ppe Proceed with task face_shield Add Face Shield base_ppe->face_shield Splash Hazard Present? (e.g., large volumes, transfers)

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Requirements
Protection TypeSpecificationCausality and Field-Proven Insights
Respiratory Certified Chemical Fume Hood This is the primary engineering control. The powdered form of hydrochloride salts can easily become airborne during weighing or transfer, creating a significant inhalation hazard. A fume hood is essential to capture these particulates at the source.[11]
Eye & Face Chemical Splash Goggles (ANSI Z87.1 compliant) Goggles provide a complete seal around the eyes, offering superior protection against splashes and airborne dust compared to safety glasses.[9][10]
Face Shield (worn over goggles) A face shield is required when a splash hazard is present, such as when transferring solutions or handling volumes greater than 1 liter.[9][10] It protects the entire face from direct contact. Safety glasses or goggles must always be worn underneath a face shield.[10]
Hand Nitrile Gloves (Double-gloved) Nitrile gloves offer good resistance to a range of chemicals.[8] Double-gloving is a best practice that provides an extra layer of protection against tears and allows for the safe removal of the outer, contaminated glove without exposing the skin.[9] Always inspect gloves for damage before use.[4]
Body Flame-Resistant Lab Coat A lab coat protects skin and personal clothing from contamination.[1][12] Flame-resistant material is a prudent choice when working in an environment with flammable solvents.
Footwear Closed-toe Shoes This is a minimum requirement for any laboratory setting to protect feet from spills and dropped objects.[1][12]

Operational and Disposal Plans

A structured workflow minimizes the potential for error and exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers.[13][14][15]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary glassware, reagents, and waste containers before handling the compound.

    • Verify the fume hood is functioning correctly.[11]

  • Donning PPE (Sequence is Critical):

    • First, don the lab coat and closed-toe shoes.

    • Next, put on chemical splash goggles.

    • Then, don the inner pair of nitrile gloves.

    • Finally, don the outer pair of nitrile gloves, ensuring they overlap the cuff of the lab coat.

  • Handling the Solid Compound:

    • Perform all weighing and transfers within the fume hood sash, keeping the sash as low as possible.[16]

    • Use a spatula and handle the powder gently to minimize dust generation.

    • When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface and any equipment with an appropriate solvent.

    • To remove PPE, first remove the outer, contaminated pair of gloves.

    • Next, remove the lab coat and face shield (if used).

    • Then, remove goggles.

    • Finally, remove the inner pair of gloves.

    • Immediately wash hands thoroughly with soap and water.[4]

Disposal Plan

All materials contaminated with 4-Pyridin-4-ylthiophen-3-amine;hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, weigh boats), paper towels, and any excess solid compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous liquid waste container.

  • Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with all local and federal regulations.[17]

Emergency Procedures

Immediate and correct action is vital in the event of an exposure.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do so.[5][19] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[19][20]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5][6][19] Seek immediate medical attention.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Policy for Personal Protective Equipment (PPE) in Research Laboratories. (2025, January 15). Environmental Health & Safety, University of Pittsburgh. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research, Boston University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR), U.S. Department of Health & Human Services. [Link]

  • Protective Clothing and Ensembles. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • Recommendations for Chemical Protective Clothing. National Institute for Occupational Safety and Health (NIOSH) Archive. [Link]

  • Chemical Protective Clothing. Oregon Occupational Safety and Health Administration (OSHA). [Link]

  • 2-(thiophen-3-yl)pyridin-4-amine — Chemical Substance Information. NextSDS. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety. [Link]

  • Aromatic Amines Hazcard Overview. Scribd. [Link]

  • 4-phenylpyridin-3-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Lab Safety Manual: Working with Hazardous Materials. Hampshire College. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.